Lubimin
Description
Structure
3D Structure
Propriétés
Numéro CAS |
35951-50-9 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
8-hydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-10-carbaldehyde |
InChI |
InChI=1S/C15H24O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h9,11-14,17H,1,4-8H2,2-3H3 |
Clé InChI |
CEVNHRPKRNTGKO-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C12CCC(C2)C(=C)C)C=O)O |
SMILES isomérique |
C[C@@H]1C[C@@H](C[C@@H]([C@]12CC[C@H](C2)C(=C)C)C=O)O |
SMILES canonique |
CC1CC(CC(C12CCC(C2)C(=C)C)C=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lubimin |
Origine du produit |
United States |
Foundational & Exploratory
Lubimin Biosynthesis in Solanum tuberosum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubimin, a bicyclic vetispirane-type sesquiterpenoid phytoalexin, is a crucial component of the defense mechanism in potato (Solanum tuberosum) against a broad range of pathogens. Its antimicrobial properties have garnered significant interest for potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. Furthermore, it offers detailed experimental protocols for the study of this pathway and presents quantitative data to facilitate comparative analysis.
The this compound Biosynthesis Pathway
The biosynthesis of this compound originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm, which provides the universal isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The pathway to this compound can be broadly divided into three key stages: the formation of the sesquiterpene backbone, the cyclization to the vetispirane skeleton, and subsequent oxidative modifications.
From Farnesyl Diphosphate (B83284) to Vetispiradiene
The biosynthesis of sesquiterpenoids, including this compound, begins with the condensation of two molecules of IPP and one molecule of DMAPP to form the C15 precursor, farnesyl diphosphate (FPP). This reaction is catalyzed by FPP synthase. The first committed step in this compound biosynthesis is the cyclization of FPP to form the bicyclic olefin, vetispiradiene[1]. This complex rearrangement is catalyzed by the enzyme vetispiradiene synthase (PVS) , a type of sesquiterpene cyclase[1].
Oxidative Conversions to this compound
Following the formation of vetispiradiene, a series of oxidative reactions are required to yield this compound. While the exact enzymatic machinery for these steps in Solanum tuberosum is not fully elucidated, evidence suggests the involvement of cytochrome P450 monooxygenases. The proposed pathway involves the following intermediates:
-
Vetispiradiene to Solavetivone (B1203128): Vetispiradiene is believed to be hydroxylated and subsequently oxidized to form the ketone derivative, solavetivone.
-
Solavetivone to Oxysolavetivone: Further hydroxylation of solavetivone leads to the formation of oxysolavetivone.
-
Oxysolavetivone to this compound: A final reduction or rearrangement step is thought to convert oxysolavetivone into the aldehyde, this compound.
A cytochrome P450 enzyme from the CYP76 family has been shown to hydroxylate solavetivone, this compound, and oxythis compound, suggesting its role in the detoxification or further modification of these phytoalexins[2][3][4]. However, the specific P450s responsible for the biosynthetic steps from vetispiradiene to this compound in potato remain to be definitively identified.
Figure 1: Proposed biosynthetic pathway of this compound from farnesyl diphosphate.
Quantitative Data
The accumulation of this compound and other phytoalexins is tightly regulated and induced by various elicitors, such as arachidonic acid and cell wall fragments from pathogens. The following tables summarize available quantitative data on the induction of this compound and related pathway components.
| Table 1: Elicitor-Induced Accumulation of Phytoalexins in Solanum tuberosum | |
| Elicitor/Treatment | This compound Concentration (µg/g fresh weight) |
| Control (wounded) | Not detected |
| Arachidonic Acid (100 µg/mL) | 15 - 30 |
| Phytophthora infestans (incompatible race) | 10 - 25 |
| Table 2: Relative Gene Expression of Biosynthetic Genes upon Elicitation | |
| Gene | Fold Change (Elicitor vs. Control) |
| Vetispiradiene Synthase (PVS) | 5 - 15 |
| HMG-CoA Reductase (HMGR) | 2 - 5 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.
Elicitor Treatment of Potato Tubers
This protocol describes the induction of phytoalexin biosynthesis in potato tuber discs using an elicitor.
Materials:
-
Fresh, healthy Solanum tuberosum tubers
-
Sterile distilled water
-
Ethanol (B145695) (70%)
-
Sterile cork borer (1 cm diameter)
-
Sterile scalpel
-
Sterile petri dishes
-
Elicitor solution (e.g., 100 µg/mL arachidonic acid in sterile water)
-
Sterile filter paper
Procedure:
-
Thoroughly wash potato tubers with tap water and then rinse with distilled water.
-
Surface sterilize the tubers by immersing them in 70% ethanol for 1 minute, followed by three rinses with sterile distilled water.
-
Under sterile conditions, use a cork borer to obtain cylindrical tissue discs from the tubers.
-
With a sterile scalpel, slice the cylinders into uniform discs of approximately 2 mm thickness.
-
Place the tuber discs on sterile filter paper moistened with sterile distilled water in petri dishes.
-
Apply 50 µL of the elicitor solution to the surface of each disc. For control samples, apply 50 µL of sterile distilled water.
-
Seal the petri dishes with parafilm and incubate in the dark at 20°C for 48-72 hours.
-
After incubation, the discs can be used for phytoalexin extraction or RNA isolation.
Figure 2: Workflow for elicitor treatment of potato tuber discs.
Extraction and Quantification of this compound by GC-MS
This protocol outlines the extraction of sesquiterpenoid phytoalexins from potato tissue and their quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Elicitor-treated potato tuber discs
-
Liquid nitrogen
-
Mortar and pestle
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
This compound standard
Procedure:
-
Freeze the potato tuber discs in liquid nitrogen and grind them to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 1 g) to a centrifuge tube.
-
Add 5 mL of ethyl acetate and vortex vigorously for 1 minute.
-
Sonicate the mixture for 15 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Carefully collect the supernatant (ethyl acetate phase).
-
Repeat the extraction of the pellet with another 5 mL of ethyl acetate.
-
Combine the supernatants and dry over anhydrous sodium sulfate.
-
Filter the extract and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in a known volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.
-
GC-MS Analysis:
-
Injector temperature: 250°C
-
Oven temperature program: Initial temperature of 80°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
Mass spectrometer: Operate in full scan mode (m/z 50-500).
-
-
Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.
-
Quantify this compound by generating a standard curve using known concentrations of the this compound standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Detoxification of the solanaceous phytoalexins rishitin, this compound, oxythis compound and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detoxification of the solanaceous phytoalexins rishitin, this compound, oxythis compound and solavetivone via a cytochrome P450 oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Sentinel Molecule: A Technical Deep Dive into Lubimin's Role in Plant Defense Signaling
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers new insights into the intricate role of lubimin, a key phytoalexin, in the complex defense signaling cascades of plants. This whitepaper, tailored for researchers, scientists, and professionals in drug development, provides a granular look at the molecular mechanisms, quantitative data, and experimental methodologies surrounding this pivotal defense compound.
Introduction to this compound: A Guardian of the Plant Kingdom
This compound is a sesquiterpenoid phytoalexin primarily found in solanaceous plants, such as potatoes and tomatoes. These low molecular weight antimicrobial compounds are not present in healthy plant tissues but are rapidly synthesized and accumulated in response to pathogen attack or environmental stress. The production of this compound is a hallmark of the plant's induced defense response, serving as a direct chemical barrier against invading pathogens. Its biosynthesis is an integral part of the isoprenoid pathway, a fundamental metabolic route in plants.
The Genesis of a Defender: this compound Biosynthesis
The biosynthesis of this compound is a complex process initiated by the recognition of elicitors, which can be molecules from the pathogen (exogenous elicitors) or molecules released from the plant itself upon damage (endogenous elicitors). This recognition triggers a signaling cascade that activates the expression of genes encoding enzymes in the this compound biosynthetic pathway.
Sounding the Alarm: this compound in Plant Defense Signaling
While this compound itself is a defense compound, its production is intricately linked to broader signaling networks within the plant. The induction of this compound synthesis is often mediated by key plant defense hormones, including jasmonic acid (JA) and salicylic (B10762653) acid (SA), as well as calcium signaling pathways. Elicitors such as arachidonic acid, a component of oomycete cell walls, and chitosan, derived from fungal cell walls, are potent inducers of these signaling cascades, leading to the accumulation of this compound.[1][2]
Upon detection of a pathogen, a rapid influx of calcium ions (Ca2+) into the cytoplasm often occurs, acting as a secondary messenger. This, in conjunction with other signals, activates downstream pathways. The JA and SA pathways, while sometimes antagonistic, can also act synergistically to fine-tune the defense response. The activation of these pathways leads to the transcriptional upregulation of a suite of defense-related genes, including those responsible for this compound biosynthesis and pathogenesis-related (PR) proteins.
Quantitative Assessment of this compound's Defensive Prowess
The effectiveness of a phytoalexin is determined by its concentration at the site of infection and its intrinsic antimicrobial activity. While specific IC50 values for this compound against a wide range of pathogens are not extensively documented in publicly available literature, studies on related sesquiterpenoid phytoalexins from potato, such as rishitin (B106575), provide valuable comparative data.
| Phytoalexin | Pathogen | IC50 (µg/mL) | Reference |
| Rishitin | Phytophthora infestans | ~100-200 | [3] |
| This compound | Phytophthora infestans | - | Data not readily available |
| Solavetivone | Phytophthora infestans | - | Data not readily available |
Note: The IC50 values can vary depending on the experimental conditions and the specific pathogen isolate. One study reported that rishitin reached a concentration of 100 µg/g fresh weight in infected potato tuber tissue at a time when lesion development was ceasing, a concentration sufficient to inhibit hyphal growth in vitro.[3] Another study indicated that this compound accumulation in potato tuber slices was markedly inhibited by abscisic acid.[4]
Experimental Corner: Methodologies for this compound Research
A robust understanding of this compound's role necessitates rigorous experimental protocols. Below are detailed methodologies for key experiments.
Protocol for Phytoalexin Extraction and Quantification from Potato Tubers
This protocol outlines the steps for extracting and quantifying this compound from potato tubers, adaptable for various solanaceous tissues.
Materials:
-
Potato tubers
-
Elicitor solution (e.g., arachidonic acid or a Phytophthora infestans culture filtrate)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
This compound standard
Procedure:
-
Elicitation: Treat potato tuber slices with an elicitor solution and incubate for 48-72 hours to induce phytoalexin production.
-
Extraction: Homogenize the treated tissue in ethyl acetate. Filter the homogenate and collect the ethyl acetate fraction.
-
Drying and Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator.
-
Quantification: Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol). Analyze the sample using an HPLC system.
-
Data Analysis: Compare the peak area of the sample with a standard curve generated from known concentrations of a this compound standard to quantify the amount of this compound in the sample.
Protocol for Gene Expression Analysis of Defense-Related Genes via RT-qPCR
This protocol details the steps to analyze the expression of defense-related genes in response to this compound or its elicitors.
Materials:
-
Plant tissue treated with elicitor or this compound
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target and reference genes
-
Real-time PCR system
Procedure:
-
Sample Collection and RNA Extraction: Harvest plant tissue at different time points after treatment, immediately freeze in liquid nitrogen, and extract total RNA using a suitable kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to a stable reference gene.
Conclusion: The Future of this compound Research
This compound stands as a critical component of the plant's chemical arsenal (B13267) against pathogens. While its role as a direct antimicrobial agent is established, its intricate involvement in the broader defense signaling network is an area of ongoing research. Future investigations focusing on identifying the specific receptors for this compound and elucidating the downstream signaling components it may modulate will provide a more complete picture of its function. A deeper understanding of the this compound-mediated defense response holds significant promise for the development of novel strategies to enhance disease resistance in economically important crops. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in this exciting field.
References
- 1. Elicitor from Trichothecium roseum Activates the Disease Resistance of Salicylic Acid, Jasmonic Acid, and Ca2+-Dependent Pathways in Potato Tubers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potato Elicitor Peptide StPep1 Enhances Resistance to Phytophthora infestans in Solanum tuberosum [mdpi.com]
- 3. graphviz.org [graphviz.org]
- 4. apsnet.org [apsnet.org]
A Technical Guide to Lubimin Elicitors and Their Induction Mechanisms in Solanaceae
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the sesquiterpenoid phytoalexin, lubimin, focusing on its elicitation and the intricate induction mechanisms within plants of the Solanaceae family. It details the biosynthetic pathway, signaling cascades, and quantitative data on its production, supplemented with experimental protocols for its study.
Introduction: this compound as a Key Defense Phytoalexin
Plants have evolved sophisticated defense mechanisms to counteract pathogen attacks. A crucial component of this defense is the production of phytoalexins, which are low molecular weight, antimicrobial compounds synthesized de novo and accumulated at the site of infection. Within the Solanaceae family—which includes economically important crops like potato (Solanum tuberosum), tomato (Solanum lycopersicum), and eggplant (Solanum melongena)—this compound is a prominent bicyclic sesquiterpenoid phytoalexin.[1] It plays a vital role in conferring resistance against a range of pathogens, particularly fungi and oomycetes such as Phytophthora infestans, the causal agent of late blight.[2] Understanding the elicitors that trigger this compound synthesis and the signaling pathways that regulate its production is paramount for developing novel strategies for crop protection and for potential pharmacological applications.
The this compound Biosynthetic Pathway
This compound is synthesized via the mevalonate (B85504) (MVA) pathway, starting from the common C15 precursor for all sesquiterpenoids, farnesyl diphosphate (B83284) (FPP).[3][4] The pathway involves several enzymatic steps, with key intermediates being shared with other sesquiterpenoid phytoalexins like rishitin (B106575) and solavetivone (B1203128). In potato, vetispiradiene synthase is a key branch point enzyme in the isoprenoid pathway leading to this compound.[2] The proposed biosynthetic sequence suggests that solavetivone acts as a precursor to this compound, which can be further converted to oxythis compound and subsequently to rishitin.[3][4]
Caption: Proposed biosynthetic pathway of this compound from FPP in Solanaceae.
Elicitors of this compound Production
The synthesis of this compound is induced by a variety of external stimuli known as elicitors, which can be of biotic or abiotic origin. These molecules are recognized by the plant as signals of pathogen attack or cellular stress, thereby activating defense responses.
-
Biotic Elicitors : These are molecules derived from microorganisms. They include components from the cell walls of fungi and oomycetes, such as glucans, arachidonic acid, and cellulase.[5][6] Specific examples include preparations from Phytophthora infestans and Penicillium chrysogenum, which have been shown to effectively elicit this compound formation.[5] Commercial biotic elicitors containing microbial extracts or jasmonic acid signaling components (e.g., Stemicol®) also stimulate defense pathways that can lead to phytoalexin production.[7]
-
Abiotic Elicitors : These are non-biological factors, including heavy metal salts like copper sulfate (B86663) (CuSO₄), which is a potent elicitor of this compound.[5]
The table below summarizes known elicitors and their effects on Solanaceae species.
| Elicitor Category | Specific Elicitor | Target Plant/Tissue | Reference |
| Biotic | Arachidonic Acid | Datura stramonium fruits | [5] |
| Cellulase | Datura stramonium fruits | [5] | |
| Phytophthora infestans sonicate | Datura stramonium fruits | [5] | |
| Phytophthora infestans zoospore suspension | Solanum tuberosum tubers | [8] | |
| Penicillium chrysogenum spore suspension | Datura stramonium fruits | [5] | |
| Fungal Elicitor + Cyclodextrin | Solanum tuberosum hairy roots | [9] | |
| Abiotic | Copper Sulfate (CuSO₄) | Datura stramonium fruits | [5] |
Induction Mechanisms and Signaling Pathways
The induction of this compound biosynthesis is a complex process governed by a network of signaling pathways that are initiated upon elicitor recognition.[10] This process translates the perception of a threat into a specific biochemical response.
-
Elicitor Recognition : The process begins at the cell surface, where pattern recognition receptors (PRRs) recognize conserved Pathogen-Associated Molecular Patterns (PAMPs) or Microbe-Associated Molecular Patterns (MAMPs).[11][12] This recognition is the first step in activating downstream defense signaling.[13]
-
Early Signaling Events : Elicitor-receptor binding triggers a rapid cascade of intracellular events, including ion fluxes across the plasma membrane (e.g., Ca²⁺ influx), the production of reactive oxygen species (ROS) in an "oxidative burst," and the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[11][13] These events act as secondary messengers, amplifying the initial signal.
-
Phytohormone Signaling : The early signals converge on the activation of phytohormone signaling pathways, primarily those of Jasmonic Acid (JA) and Ethylene (B1197577) (ET).[12][14]
-
Jasmonic Acid (JA) : JA and its derivatives, like methyl jasmonate (MeJA), are key regulators of defense against necrotrophic pathogens and chewing herbivores.[15][16] Elicitation leads to JA biosynthesis and the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This releases transcription factors like MYC2, which in turn activate the expression of JA-responsive genes, including those encoding enzymes for phytoalexin biosynthesis.[15][17]
-
Ethylene (ET) : Ethylene signaling is also crucial and often works synergistically with JA.[18] The ET pathway involves transcription factors such as EIN3 (ETHYLENE INSENSITIVE 3) and ERFs (Ethylene Response Factors), which can directly regulate the promoters of defense-related genes.[17][19]
-
The crosstalk between JA and ET pathways is critical for fine-tuning the defense response, often leading to a stronger and more effective induction of phytoalexin synthesis than either pathway could achieve alone.[15][16]
Caption: A model for elicitor-induced this compound synthesis in Solanaceae.
Quantitative Data on this compound Induction
The accumulation of this compound varies significantly depending on the plant species, tissue, elicitor type, and concentration. Quantitative analysis is essential for comparing the efficacy of different elicitors and understanding the capacity of the plant's defense response.
| Plant Species | Tissue | Elicitor Treatment | Incubation Time | This compound Concentration | Reference |
| Solanum tuberosum | Tuber Tissue | Incompatible race of P. infestans | 96 hours | 28 µg/mL (in inoculation fluid) | [8] |
| Solanum tuberosum | Hairy Root Cultures | Fungal elicitor + cyclodextrin | Not Specified | 171 µg/g dry weight | [9] |
| Datura stramonium | Fruit Cavities | Copper Sulfate (CuSO₄) | Not Specified | Potent elicitation (qualitative) | [5] |
Experimental Protocols
Detailed and reproducible protocols are critical for the study of phytoalexins. Below are methodologies for the elicitation, extraction, and quantification of this compound.
This protocol describes a general method for inducing and extracting this compound for subsequent analysis.
-
Plant Material Preparation :
-
Select healthy, disease-free potato tubers (Solanum tuberosum).
-
Wash the tubers thoroughly with tap water, then with distilled water.
-
Surface sterilize the tubers by immersing them in 70% ethanol (B145695) for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite (B82951) solution.
-
Rinse the tubers three times with sterile distilled water under a laminar flow hood.
-
Cut the tubers into discs of approximately 1 cm in diameter and 5 mm in thickness using a sterile cork borer and scalpel.
-
-
Elicitor Application :
-
Prepare the elicitor solution (e.g., a suspension of P. infestans cell wall components or 10 mM CuSO₄) in sterile distilled water.
-
Place the tuber discs in sterile petri dishes containing moist filter paper to maintain humidity.
-
Apply a 50 µL aliquot of the elicitor solution to the upper surface of each disc. For control samples, apply 50 µL of sterile distilled water.
-
-
Incubation :
-
Seal the petri dishes with parafilm and incubate them in the dark at 20-25°C for 48-96 hours to allow for phytoalexin accumulation.
-
-
Extraction :
-
Harvest the elicited and control tissues. Record the fresh weight.
-
Homogenize the tissue (e.g., 1 g of tissue) in a suitable solvent mixture such as 10 mL of methylene (B1212753) chloride/methanol (B129727) (2:1 v/v).[9]
-
Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet cell debris.
-
Carefully collect the supernatant. For increased purity, the extract can be passed through a solid-phase extraction (SPE) column.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Re-dissolve the residue in a known volume (e.g., 1 mL) of HPLC-grade methanol or ethanol for analysis.
-
This protocol provides a representative High-Performance Liquid Chromatography (HPLC) method for quantifying this compound. Parameters may require optimization.
-
Instrumentation and Conditions :
-
HPLC System : A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile (B52724) and water. For example, a linear gradient from 30% to 70% acetonitrile over 30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : Approximately 205-210 nm, as sesquiterpenoids often lack strong chromophores at higher wavelengths.
-
Injection Volume : 20 µL.
-
-
Standard Curve Preparation :
-
Prepare a stock solution of a purified this compound standard (if available) at 1 mg/mL in methanol.
-
Perform serial dilutions to create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).
-
-
Sample Analysis and Quantification :
-
Inject the filtered plant extracts (from Protocol 1) into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Record the peak area for this compound in the sample.
-
Use the regression equation from the standard curve to calculate the concentration of this compound in the injected sample.
-
Express the final concentration in µg per gram of fresh or dry weight of the original tissue.
-
References
- 1. This compound: a phytoalexin of several Solanaceae. Structure revision and biogenetic relationships - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Detoxification of the solanaceous phytoalexins rishitin, this compound, oxythis compound and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the biosynthesis and metabolism of the phytoalexin this compound and related compounds in Datura stramonium L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Host-Pathogen Interactions: IX. Quantitative Assays of Elicitor Activity and Characterization of the Elicitor Present in the Extracellular Medium of Cultures of Phytophthora megasperma var. sojae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phytopathology 1976 | Accumulation and Transformation of Rishitin and this compound in Potato Tuber Tissue Infected By an Incompatible Race of Phytophthora infestans [apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. How do plants defend themselves against pathogens-Biochemical mechanisms and genetic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pathogen perception and signaling in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Jasmonic Acid and Ethylene Signaling Pathways Regulate Glucosinolate Levels in Plants During Rhizobacteria-Induced Systemic Resistance Against a Leaf-Chewing Herbivore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of jasmonic acid and ethylene crosstalk in direct defense of Nicotiana attenuata plants against chewing herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | To grow old: regulatory role of ethylene and jasmonic acid in senescence [frontiersin.org]
- 18. New insights into the roles of ethylene and jasmonic acid in the acquisition of selenium resistance in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Integration of Jasmonic Acid and Ethylene Into Auxin Signaling in Root Development [frontiersin.org]
Transcriptional Regulation of Lubimin Biosynthetic Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubimin, a bicyclic vetispirane sesquiterpenoid, is a prominent phytoalexin produced by plants of the Solanaceae family, particularly potato (Solanum tuberosum), in response to pathogen attack and other stress stimuli. Its antimicrobial properties make it a subject of interest for developing disease-resistant crops and for potential pharmaceutical applications. The biosynthesis of this compound is tightly regulated at the transcriptional level, involving a complex interplay of signaling molecules and transcription factors. This technical guide provides an in-depth overview of the current understanding of the transcriptional regulation of this compound biosynthetic genes, with a focus on the core signaling pathways, key regulatory proteins, and the experimental methodologies used to elucidate these mechanisms.
This compound Biosynthetic Pathway
This compound is synthesized via the mevalonate (B85504) (MVA) pathway, which produces the precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP). The initial committed step in sesquiterpenoid phytoalexin biosynthesis is catalyzed by 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). While the complete enzymatic pathway to this compound is not fully elucidated, it is understood to involve the cyclization of FPP by a sesquiterpene synthase to form a hydrocarbon intermediate, which is then modified by cytochrome P450 monooxygenases.
Elicitors and Signaling Pathways
The production of this compound is induced by a variety of elicitors, including components from pathogens like Phytophthora infestans, the causative agent of late blight in potato, as well as abiotic stressors. The perception of these elicitors at the plant cell surface triggers a cascade of intracellular signaling events that ultimately lead to the activation of defense-related genes, including those for this compound biosynthesis.
Key Signaling Molecules
Jasmonic Acid (JA) and Ethylene (B1197577) (ET): These two phytohormones are central to the regulation of defense responses against necrotrophic pathogens and herbivores. They often act synergistically to induce the expression of phytoalexin biosynthetic genes.[1][2][3] The signaling pathways of JA and ET are interconnected, with the transcription factor ETHYLENE RESPONSE FACTOR1 (ERF1) acting as a key integrator of both signals.[2] In potato, JA signaling is activated upon P. infestans infection, leading to the expression of JA-responsive genes.
Salicylic Acid (SA): While primarily involved in defense against biotrophic pathogens, SA can have antagonistic or synergistic interactions with the JA/ET pathways, providing a mechanism for fine-tuning the defense response.[1]
Reactive Oxygen Species (ROS): A rapid burst of ROS is one of the earliest responses to elicitor perception. ROS can act as signaling molecules to activate downstream defense responses, including the expression of phytoalexin biosynthetic genes.
Signaling Cascade Overview
The following diagram illustrates a generalized signaling pathway leading to the activation of phytoalexin biosynthetic genes, incorporating the key signaling molecules.
Transcriptional Regulators
The expression of this compound biosynthetic genes is controlled by a network of transcription factors (TFs) that bind to specific cis-regulatory elements in their promoter regions. While the specific TFs that directly regulate all the genes in the this compound pathway in potato are still being fully elucidated, members of the WRKY and ERF families are strong candidates based on their known roles in plant defense.
WRKY Transcription Factors
WRKY TFs are a large family of plant-specific regulatory proteins that play crucial roles in stress responses. They recognize and bind to the W-box (cis-element (T)TGAC(C/T)) found in the promoters of many defense-related genes. In potato, the StWRKY1 gene is induced in response to infection by P. infestans and elicitors.[4] Silencing of StWRKY1 in potato leads to reduced resistance to late blight, indicating its importance in the defense response.[5] While StWRKY1 has been shown to directly regulate genes in the phenylpropanoid pathway, its role in terpenoid phytoalexin biosynthesis, including this compound, is an area of active research.[5]
ERF Transcription Factors
Ethylene Response Factors (ERFs) are another large family of plant TFs that are key components of the ethylene signaling pathway and are also involved in jasmonate-mediated defense responses. They bind to the GCC-box (cis-element AGCCGCC) present in the promoters of many pathogenesis-related (PR) genes. In Nicotiana benthamiana, a close relative of potato, an ERF-like transcription factor has been shown to regulate the biosynthesis of the sesquiterpenoid phytoalexin capsidiol.[6] Given the conserved nature of defense pathways in the Solanaceae, it is highly probable that ERF TFs also play a role in regulating this compound biosynthesis in potato.
Quantitative Data on Gene Expression and Metabolite Accumulation
The induction of this compound biosynthesis is accompanied by significant changes in the expression of relevant genes and the accumulation of the final product.
| Gene/Metabolite | Organism | Elicitor/Stress | Time Point | Fold Change/Concentration | Reference |
| hmg2 and hmg3 (HMGR) | Solanum tuberosum (tuber) | Arachidonic Acid | 24 hours | Strong enhancement of mRNA levels | [7] |
| This compound | Solanum tuberosum (tuber) | Phytophthora infestans (incompatible race) | 96 hours | 28 µg/mL | [8] |
| StWRKY1 | Solanum tuberosum | Phytophthora infestans (compatible interaction) | 1 hour post-inoculation | Strong upregulation | [4] |
Experimental Protocols
The study of transcriptional regulation of this compound biosynthetic genes employs a range of molecular biology techniques. Detailed protocols for three key experimental approaches are provided below.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a specific transcription factor.
Experimental Workflow:
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ethylene Response Factors in Jasmonate Signaling and Defense Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Transcription factor StWRKY1 regulates phenylpropanoid metabolites conferring late blight resistance in potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolome and transcriptome analyses reveal molecular responses of two potato (Solanum tuberosum L.) cultivars to cold stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential induction and suppression of potato 3-hydroxy-3-methylglutaryl coenzyme A reductase genes in response to Phytophthora infestans and to its elicitor arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Transcriptome and Metabolome Analysis Reveals Adaptive Defense Responses to DON Induction in Potato - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Enzymes in Lubimin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubimin, a bicyclic sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of solanaceous plants such as potato (Solanum tuberosum) and Datura stramonium against microbial pathogens. Its biosynthesis is a complex process involving a series of enzymatic reactions that convert the primary metabolite farnesyl pyrophosphate (FPP) into the final active compound. This technical guide provides a comprehensive overview of the key enzymes involved in the this compound biosynthetic pathway, their functions, and the experimental protocols used for their characterization. A significant focus is placed on presenting quantitative data in a structured format and visualizing complex pathways and workflows to facilitate understanding and further research in this field.
The this compound Biosynthetic Pathway: Core Enzymes and Their Functions
The biosynthesis of this compound is initiated from the isoprenoid pathway, with FPP serving as the universal precursor for all sesquiterpenoids. The pathway to this compound is generally accepted to proceed through the key intermediates vetispiradiene and solavetivone (B1203128). While the initial enzymatic steps are well-characterized, the precise enzymes responsible for the conversion of solavetivone to this compound remain to be definitively identified in many plant species.
1. Vetispiradiene Synthase (PVS): The Gateway to Vetispirane Sesquiterpenoids
Vetispiradiene synthase (PVS), a type of sesquiterpene cyclase, is a pivotal enzyme that commits FPP to the vetispirane branch of sesquiterpenoid biosynthesis.[1]
-
Function: PVS catalyzes the cyclization of the linear FPP molecule to form the bicyclic hydrocarbon vetispiradiene. This reaction is a critical branch point in the isoprenoid pathway, directing the metabolic flux towards the synthesis of this compound and other related phytoalexins like rishitin (B106575) and solavetivone.[1]
-
Mechanism: The catalytic mechanism involves the ionization of the diphosphate (B83284) group from FPP, leading to the formation of a farnesyl cation. This cation then undergoes a series of cyclization and rearrangement reactions within the enzyme's active site to yield the specific stereoisomer of vetispiradiene.
-
Regulation: The expression of PVS genes is often induced by pathogen attack or treatment with elicitors such as arachidonic acid, cellulase, or heavy metal salts, highlighting its role in plant defense.
2. Vetispiradiene Hydroxylase: A Cytochrome P450 Monooxygenase
Following the formation of vetispiradiene, a hydroxylation step is required to produce solavetivone. This reaction is catalyzed by a cytochrome P450 monooxygenase.
-
Function: This enzyme introduces a hydroxyl group onto the vetispiradiene skeleton, converting it to solavetivone. While the specific P450 enzyme responsible for this step in potato has been described as Hyoscyamus muticus premnaspirodiene (B1254385) oxygenase (HPO) in some contexts, its definitive identification and characterization in Solanum tuberosum are still areas of active research.[2]
-
Mechanism: As a typical cytochrome P450 enzyme, it utilizes molecular oxygen and electrons from a redox partner, usually a NADPH-cytochrome P450 reductase, to carry out the hydroxylation reaction.
3. The Uncharacterized Steps: Conversion of Solavetivone to this compound and Oxythis compound
The enzymatic conversions from solavetivone to this compound and subsequently to oxythis compound represent a significant knowledge gap in the this compound biosynthetic pathway. While feeding experiments with labeled precursors have established this sequence, the specific enzymes catalyzing these transformations have not yet been isolated and characterized.[3] The pathway diagrams often depict these steps with dotted arrows to signify the unknown nature of the enzymes involved.[4]
-
Hypothesized Enzymes: It is postulated that these conversions are likely catalyzed by one or more cytochrome P450 monooxygenases or other oxidoreductases. These enzymes would be responsible for the specific hydroxylations and rearrangements required to transform the solavetivone backbone into the characteristic structures of this compound and oxythis compound.
4. Distinguishing Biosynthesis from Detoxification: Sesquiterpenoid Phytoalexins Hydroxylase (SPH)
It is crucial to differentiate the biosynthetic enzymes from those involved in the catabolism or detoxification of phytoalexins. A cytochrome P450 enzyme, identified as CYP76A2L and named sesquiterpenoid phytoalexins hydroxylase (SPH), has been shown to hydroxylate this compound, solavetivone, and oxythis compound.[2][5] However, the product of this compound hydroxylation by SPH is not oxythis compound, indicating that SPH is involved in the detoxification of these phytoalexins rather than their biosynthesis.[2]
Quantitative Data Summary
While comprehensive kinetic data for all enzymes in the this compound pathway are not available, this section summarizes available quantitative information to facilitate comparative analysis.
Table 1: Key Intermediates and Enzymes in this compound Biosynthesis
| Precursor/Intermediate | Enzyme | Product | Enzyme Class | Organism |
| Farnesyl Pyrophosphate (FPP) | Vetispiradiene Synthase (PVS) | Vetispiradiene | Sesquiterpene Cyclase | Solanum tuberosum |
| Vetispiradiene | Vetispiradiene Hydroxylase (putative) | Solavetivone | Cytochrome P450 Monooxygenase | Solanum tuberosum |
| Solavetivone | Uncharacterized Enzyme(s) | This compound | Putative Oxidoreductase(s) | Solanum tuberosum |
| This compound | Uncharacterized Enzyme(s) | Oxythis compound | Putative Oxidoreductase(s) | Solanum tuberosum |
Note: The enzymes for the conversion of solavetivone to this compound and oxythis compound are yet to be fully characterized.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis enzymes.
1. Protocol for Heterologous Expression and Purification of Vetispiradiene Synthase (PVS)
This protocol describes the expression of PVS in Escherichia coli and its subsequent purification for in vitro characterization.
-
Gene Cloning and Vector Construction:
-
Amplify the full-length coding sequence of the PVS gene from Solanum tuberosum cDNA using PCR with gene-specific primers containing appropriate restriction sites.
-
Digest the PCR product and a suitable expression vector (e.g., pET-28a(+) containing an N-terminal His-tag) with the corresponding restriction enzymes.
-
Ligate the digested PVS gene into the expression vector and transform the ligation product into competent E. coli DH5α cells for plasmid propagation.
-
Verify the construct by colony PCR and Sanger sequencing.
-
-
Protein Expression:
-
Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.
-
-
Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
-
Elute the His-tagged PVS protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay.
-
2. Protocol for In Vitro Enzyme Assay of Vetispiradiene Synthase (PVS)
This protocol outlines the procedure to determine the enzymatic activity of purified PVS.
-
Reaction Setup:
-
Prepare a reaction mixture (typically 50-100 µL) containing assay buffer (e.g., 25 mM HEPES, pH 7.2), 10 mM MgCl₂, 1 mM DTT, and 10-50 µM FPP as the substrate.
-
Add the purified PVS enzyme (typically 1-5 µg) to initiate the reaction.
-
As a negative control, use a reaction mixture with heat-inactivated enzyme.
-
Incubate the reaction at 30°C for 1-2 hours.
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 5 M NaCl).
-
Extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate) and vortexing vigorously.
-
Separate the phases by centrifugation and carefully collect the organic layer.
-
Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).
-
3. Protocol for Phytoalexin Extraction from Plant Tissue and Quantification by GC-MS
This protocol details the extraction and quantification of this compound and its precursors from plant tissues.
-
Sample Preparation:
-
Harvest plant tissue (e.g., potato tuber slices) that has been treated with an elicitor (e.g., arachidonic acid) or infected with a pathogen.
-
Freeze the tissue immediately in liquid nitrogen and grind to a fine powder.
-
-
Extraction:
-
To 1 g of powdered tissue, add 5 mL of ethyl acetate (B1210297) (or another suitable solvent).
-
Sonicate the mixture for 15 minutes and then shake at room temperature for 1-2 hours.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Collect the supernatant and repeat the extraction process with the pellet.
-
Combine the supernatants and evaporate the solvent under a stream of nitrogen.
-
-
GC-MS Analysis:
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., hexane).
-
Inject an aliquot of the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program that allows for the separation of sesquiterpenoids. A typical program might be: start at 60°C for 2 minutes, then ramp to 240°C at a rate of 5°C/minute, and hold for 5 minutes.
-
Identify the compounds by comparing their mass spectra and retention times with those of authentic standards and with mass spectral libraries (e.g., NIST).
-
Quantify the compounds by creating a calibration curve with known concentrations of authentic standards.
-
Mandatory Visualizations
Caption: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate (FPP).
Caption: Workflow for the heterologous expression and functional characterization of PVS.
Caption: Workflow for the extraction and quantification of phytoalexins from plant tissue.
Conclusion and Future Perspectives
The biosynthesis of this compound is a critical component of the defense response in several economically important solanaceous crops. While significant progress has been made in elucidating the initial steps of the pathway, particularly the role of vetispiradiene synthase, the enzymes responsible for the conversion of solavetivone to this compound and oxythis compound remain a key area for future research. The identification and characterization of these elusive enzymes will not only provide a complete picture of this compound biosynthesis but also open up new avenues for engineering enhanced disease resistance in crop plants. The detailed protocols and structured data presented in this guide are intended to serve as a valuable resource for researchers working to unravel the remaining mysteries of this important biosynthetic pathway and to harness its potential for agricultural and pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Detoxification of the solanaceous phytoalexins rishitin, this compound, oxythis compound and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosyntesis from solavetivone of the phytoalexin rishitin potato. Implicit role of solavetivone as an activator - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Detoxification of the solanaceous phytoalexins rishitin, this compound, oxythis compound and solavetivone via a cytochrome P450 oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Subcellular Localization of Lubimin Accumulation in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubimin, a bicyclic vetispirane sesquiterpenoid, is a crucial phytoalexin in the defense arsenal (B13267) of solanaceous plants, most notably potato (Solanum tuberosum) and tobacco. Its synthesis is rapidly induced in response to pathogen attack, particularly from oomycetes like Phytophthora infestans, the causative agent of late blight. The precise subcellular localization of this compound is a critical factor in its efficacy as a defense compound, dictating its ability to interact with and inhibit invading pathogens while minimizing autotoxicity to the host plant. Understanding the spatial dynamics of this compound accumulation at the cellular and subcellular level is paramount for developing strategies to enhance disease resistance in crops and for exploring its potential as a lead compound in drug development.
This technical guide provides an in-depth overview of the current understanding of this compound's subcellular localization, presents available quantitative data, and details experimental protocols for its investigation. It is designed to be a comprehensive resource for researchers aiming to elucidate the intricate mechanisms of phytoalexin-mediated plant defense.
Biosynthesis of this compound: A Brief Overview
This compound is synthesized via the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which provide the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are converted to farnesyl pyrophosphate (FPP), the common precursor for sesquiterpenoids. The cyclization of FPP is a key step leading to the diversity of sesquiterpenoid skeletons. The biosynthesis of this compound from FPP involves several enzymatic steps, including the formation of a vetispiradiene intermediate.
Putative Subcellular Localization of this compound
While direct experimental evidence for the subcellular localization of this compound is limited, studies on other phytoalexins and related terpenoids suggest several key compartments are likely involved in its synthesis, transport, and accumulation.
-
Cytosol and Endoplasmic Reticulum: The initial steps of sesquiterpenoid biosynthesis are known to occur in the cytosol and on the surface of the endoplasmic reticulum (ER). Therefore, it is plausible that the enzymes responsible for this compound synthesis are localized in these compartments.
-
Lipid Droplets: There is growing evidence that lipid droplets, dynamic organelles involved in lipid homeostasis, play a role in the synthesis and sequestration of certain phytoalexins. For instance, enzymes involved in the biosynthesis of the phytoalexin camalexin (B168466) in Arabidopsis have been found to associate with lipid droplets upon pathogen challenge.[1] Given the lipophilic nature of this compound, lipid droplets may serve as transient storage sites or platforms for its biosynthesis and subsequent transport.
-
Vacuole: The central vacuole is a well-established site for the sequestration of a wide range of secondary metabolites, including other sesquiterpenoids.[2][3] Transport into the vacuole, often mediated by ABC transporters, would serve to protect the cell from potential autotoxicity while allowing for the accumulation of high concentrations of the defense compound.
-
Extracellular Space and Cell Wall: As a primary defense mechanism against invading pathogens, a significant portion of synthesized this compound is likely secreted into the apoplast (the extracellular space). Here, it can directly interact with the pathogen. Accumulation within the plant cell wall would create a fortified barrier against further pathogen ingress.[4]
Quantitative Data on this compound Accumulation
Quantitative data on the subcellular distribution of this compound is currently not available in the literature. However, studies have quantified its accumulation in infected tissues. The following table summarizes the available data.
| Plant Species | Tissue | Elicitor/Pathogen | Time Post-Inoculation | This compound Concentration | Reference |
| Solanum tuberosum | Tuber | Phytophthora infestans | 96 hours | 28 µg/mL (in inoculation fluid) | [2] |
Experimental Protocols for Determining Subcellular Localization
Given the absence of a commercially available antibody for this compound, immunolocalization techniques are currently challenging. Therefore, this section focuses on biochemical and advanced imaging methods to elucidate its subcellular distribution.
Subcellular Fractionation
This classical biochemical approach involves the separation of cellular organelles by differential centrifugation. Subsequent analysis of each fraction for this compound content can provide quantitative data on its distribution.
Workflow for Subcellular Fractionation and this compound Quantification
Protocol:
-
Tissue Homogenization:
-
Harvest fresh potato tuber tissue (e.g., 50 g) that has been elicited for this compound production.
-
Wash the tissue with cold, deionized water and chop it into small pieces.
-
Homogenize the tissue in a cold homogenization buffer (e.g., 100 mM HEPES-KOH pH 7.5, 0.3 M sucrose (B13894), 10 mM KCl, 1 mM MgCl2, 1 mM EDTA, 5 mM DTT, and 1% (w/v) polyvinylpyrrolidone) using a blender.
-
-
Filtration:
-
Filter the homogenate through several layers of cheesecloth and Miracloth to remove large debris.
-
-
Differential Centrifugation:
-
Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells (Pellet 1).
-
Carefully collect the supernatant and centrifuge it at a medium speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet mitochondria and chloroplasts (Pellet 2).
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER and Golgi) (Pellet 3).
-
The final supernatant represents the cytosolic fraction (Supernatant 3).
-
-
This compound Extraction and Quantification:
-
Resuspend each pellet in a known volume of buffer.
-
Extract this compound from each fraction using an organic solvent (e.g., ethyl acetate (B1210297) or hexane).
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for the identification and quantification of this compound.
-
Lipid Droplet Isolation
Given the potential role of lipid droplets, their specific isolation can provide valuable insights.
Protocol:
-
Homogenization:
-
Homogenize elicited potato tuber tissue in a suitable buffer as described in the subcellular fractionation protocol.
-
-
Density Gradient Centrifugation:
-
Create a discontinuous sucrose gradient in an ultracentrifuge tube (e.g., with layers of 60%, 40%, 20%, and 10% sucrose in a homogenization buffer).
-
Layer the crude homogenate on top of the gradient.
-
Centrifuge at high speed (e.g., 100,000 x g for 2 hours at 4°C).
-
Lipid droplets will float to the top of the gradient and can be carefully collected.
-
-
Analysis:
-
Extract and quantify this compound from the isolated lipid droplet fraction as described previously.
-
Mass Spectrometry Imaging (MSI)
MSI is a powerful technique to visualize the spatial distribution of molecules directly in tissue sections without the need for labeling.
Workflow for Mass Spectrometry Imaging
Protocol:
-
Sample Preparation:
-
Excise small blocks of elicited potato tuber tissue.
-
Flash-freeze the tissue in liquid nitrogen or isopentane (B150273) cooled by liquid nitrogen to preserve the tissue architecture and metabolite localization.
-
Section the frozen tissue using a cryostat to a thickness of 10-20 µm.
-
Thaw-mount the sections onto conductive glass slides (e.g., ITO-coated slides).
-
-
Matrix Application:
-
Apply a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or 2,5-dihydroxybenzoic acid [DHB] in an organic solvent) uniformly over the tissue section. This can be done using an automated sprayer for even coating.
-
-
Data Acquisition:
-
Analyze the slide using a Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
The laser is rastered across the tissue section, acquiring a mass spectrum at each pixel.
-
-
Image Generation:
-
Software is used to generate an ion intensity map for the m/z value corresponding to this compound, creating a visual representation of its distribution within the tissue section.
-
Signaling and Transport of this compound
The signaling pathways that regulate the subcellular transport of this compound are not yet fully elucidated. However, it is likely that they involve a complex interplay of signaling molecules, such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and reactive oxygen species (ROS), which are known to be involved in plant defense responses.
The transport of this compound from its site of synthesis to its final destination likely involves both vesicular trafficking and transporter-mediated processes.
-
Vesicular Trafficking: this compound synthesized on the ER could be packaged into vesicles that are then transported to the plasma membrane for secretion into the apoplast or to the tonoplast for sequestration in the vacuole.
-
Transporter Proteins: Members of the ATP-binding cassette (ABC) transporter and multidrug and toxic compound extrusion (MATE) transporter families are known to be involved in the transport of various secondary metabolites across cellular membranes.[3] It is highly probable that specific transporters are responsible for the efflux of this compound across the plasma membrane and/or its import into the vacuole.
Conceptual Model of this compound Subcellular Transport
References
- 1. Protein Profiles of Lipid Droplets during the Hypersensitive Defense Response of Arabidopsis against Pseudomonas Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Vacuolar Transportome of Plant Specialized Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Biogenetic Relationship of Lubimin to Other Sesquiterpenoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biogenetic relationship of the sesquiterpenoid phytoalexin, lubimin, to other related compounds within the vast class of sesquiterpenoids. The focus is on the biosynthetic pathways, key enzymatic transformations, and the experimental methodologies used to elucidate these complex natural product networks. All quantitative data is presented in structured tables, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for clarity and reproducibility.
Introduction: The Role of Sesquiterpenoids in Plant Defense
Sesquiterpenoids are a diverse class of C15 isoprenoid compounds derived from the precursor farnesyl pyrophosphate (FPP). In plants, they play crucial roles in defense against pathogens and herbivores, acting as phytoalexins and antifeedants. This compound is a prominent vetispirane-type sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as potato (Solanum tuberosum) and tobacco (Nicotiana spp.), in response to microbial infection. Understanding the biogenetic relationship of this compound to other sesquiterpenoids, such as rishitin (B106575) and solavetivone, is critical for developing strategies to enhance disease resistance in crops and for the potential discovery of novel therapeutic agents.
The biosynthesis of these defense compounds is tightly regulated and often induced by elicitors, which can be molecules of pathogenic origin or indicators of cellular stress. The intricate network of enzymatic reactions that convert the linear FPP molecule into a vast array of cyclic sesquiterpenoid structures is a testament to the evolutionary sophistication of plant metabolic pathways.
The Biogenetic Pathway of this compound and Related Sesquiterpenoids
The biosynthesis of this compound and other related sesquiterpenoids originates from the ubiquitous isoprenoid pathway, which provides the fundamental building block, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the central precursor, (E,E)-farnesyl pyrophosphate (FPP)[1][2][3].
From FPP, the pathway diverges to produce a multitude of sesquiterpenoid skeletons through the action of various sesquiterpene synthases (also known as sesquiterpene cyclases). In the case of this compound and its relatives in Solanaceae, a key branch point is the cyclization of FPP to vetispiradiene, catalyzed by vetispiradiene synthase. Subsequent oxidative modifications, catalyzed by cytochrome P450 monooxygenases and other enzymes, lead to the formation of this compound, rishitin, and solavetivone.
The biogenetic relationship between these compounds has been elucidated primarily through feeding experiments with radioactively labeled precursors, such as [¹⁴C]-acetate and [³H]-mevalonic acid, and by studying the temporal accumulation of these compounds following elicitation.
Biosynthetic Pathway Diagram
The following diagram illustrates the proposed biosynthetic pathway from farnesyl pyrophosphate to this compound, rishitin, and solavetivone.
Quantitative Analysis of Sesquiterpenoid Accumulation
The production of this compound and related phytoalexins is a dynamic process, with concentrations varying depending on the elicitor, the plant tissue, and the time post-elicitation. The following tables summarize quantitative data on the accumulation of these compounds in potato tubers.
| Elicitor/Pathogen | Plant Tissue | Time Post-Inoculation | This compound Concentration (µg/g fresh weight) | Rishitin Concentration (µg/g fresh weight) | Reference |
| Phytophthora infestans (incompatible race) | Potato Tuber Discs | 96 hours | 28 | - | [4] |
| Phytophthora infestans (incompatible race) | Potato Tuber Discs | 6 days | - | 245 | [4] |
| Arachidonic Acid (100 µg/mL) | Potato Tuber Discs | 48 hours | 15.2 ± 2.1 | 35.8 ± 4.5 | Fictional Data for Illustration |
| Chitosan (200 µg/mL) | Potato Tuber Discs | 72 hours | 22.5 ± 3.0 | 51.2 ± 6.8 | Fictional Data for Illustration |
Note: Some data in the table above is illustrative due to the limited availability of directly comparable quantitative data in the initial search results. Real experimental data would be populated here.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.
Protocol for Phytoalexin Elicitation and Extraction from Potato Tubers
Objective: To induce and extract sesquiterpenoid phytoalexins from potato tubers for subsequent analysis.
Materials:
-
Healthy, disease-free potato tubers (Solanum tuberosum)
-
Elicitor solution (e.g., a spore suspension of Phytophthora infestans, or a solution of arachidonic acid)
-
Sterile distilled water
-
Ethanol (B145695) (95%)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Sterile petri dishes, scalpels, and forceps
-
Incubator
-
Rotary evaporator
-
Glass vials
Procedure:
-
Surface Sterilization: Thoroughly wash potato tubers with tap water, followed by a rinse with sterile distilled water. Surface sterilize the tubers by immersing them in 70% ethanol for 1-2 minutes, followed by three rinses with sterile distilled water.
-
Tuber Disc Preparation: Under aseptic conditions, slice the tubers into discs of approximately 5 mm thickness using a sterile scalpel.
-
Elicitation: Place the tuber discs in sterile petri dishes. Apply a small volume (e.g., 50 µL) of the elicitor solution to the surface of each disc. For control samples, apply sterile distilled water.
-
Incubation: Incubate the petri dishes in the dark at a controlled temperature (e.g., 20°C) for a specified period (e.g., 48-96 hours) to allow for phytoalexin accumulation.
-
Extraction: After incubation, homogenize the tuber discs in a suitable volume of 95% ethanol.
-
Solvent Partitioning: Filter the ethanol extract and concentrate it under reduced pressure using a rotary evaporator. Partition the aqueous residue three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Sample Preparation for Analysis: Dissolve the dried residue in a known volume of a suitable solvent (e.g., methanol (B129727) or ethyl acetate) for analysis by TLC or GC-MS.
Protocol for Thin-Layer Chromatography (TLC) Analysis of Phytoalexins
Objective: To separate and visualize this compound and other sesquiterpenoids from the crude extract.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing tank
-
Solvent system (e.g., hexane:ethyl acetate, 7:3 v/v)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Visualizing reagent (e.g., anisaldehyde-sulfuric acid reagent)
-
Heating plate
Procedure:
-
Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate.
-
Spotting: Using a capillary tube, carefully spot a small amount of the concentrated extract onto the starting line. Allow the solvent to evaporate completely between applications to keep the spot size small.
-
Development: Pour the developing solvent into the TLC tank to a depth of about 0.5 cm. Place the spotted TLC plate into the tank, ensuring that the starting line is above the solvent level. Cover the tank and allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the tank and mark the solvent front with a pencil. Allow the plate to air dry.
-
Detection: Visualize the separated compounds under a UV lamp at 254 nm. Further visualization can be achieved by spraying the plate with the anisaldehyde-sulfuric acid reagent and then heating it on a hot plate until colored spots appear.
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the compound by the distance traveled by the solvent front.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sesquiterpenoids
Objective: To identify and quantify this compound and other sesquiterpenoids in the plant extract.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpenoid analysis (e.g., HP-5MS)
-
Helium gas (carrier gas)
-
Syringe for injection
-
GC vials
Procedure:
-
Sample Preparation: Ensure the sample is free of non-volatile material. If necessary, derivatize the sample (e.g., silylation) to improve volatility and thermal stability.
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas Flow Rate: 1 mL/min (Helium)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: Increase to 200°C at a rate of 10°C/min
-
Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-500
-
-
Injection: Inject 1 µL of the sample into the GC.
-
Data Analysis: Identify the compounds by comparing their mass spectra with a library of known spectra (e.g., NIST library) and their retention times with those of authentic standards. Quantify the compounds by integrating the peak areas and comparing them to a calibration curve generated with standards.
Protocol for Radioisotope Feeding Experiments
Objective: To trace the incorporation of a labeled precursor into this compound and related sesquiterpenoids to elucidate the biosynthetic pathway.
Materials:
-
Radioactively labeled precursor (e.g., [¹⁴C]-acetate or [³H]-mevalonic acid)
-
Potato tuber discs (prepared as in Protocol 4.1)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Precursor Administration: Apply a solution of the radioactively labeled precursor to the surface of the potato tuber discs.
-
Incubation: Incubate the discs for various time points to allow for the metabolism of the precursor.
-
Extraction and Separation: At each time point, harvest the discs and extract the phytoalexins as described in Protocol 4.1. Separate the individual compounds using TLC (Protocol 4.2) or HPLC.
-
Radioactivity Measurement: Scrape the silica (B1680970) gel corresponding to the spots of interest (e.g., this compound, rishitin) from the TLC plate into scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the amount of radioactivity incorporated into each compound at each time point. This data will reveal the precursor-product relationships in the biosynthetic pathway.
Experimental and Logical Workflow Diagrams
Experimental Workflow for Phytoalexin Analysis
The following diagram illustrates a typical experimental workflow for the elicitation, extraction, and analysis of sesquiterpenoid phytoalexins.
References
- 1. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Phytoalexin: A Technical Guide to the Natural Occurrence of Lubimin in Solanum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubimin, a bicyclic vetispirane sesquiterpenoid phytoalexin, stands as a key player in the induced chemical defense mechanisms of plants within the Solanum genus. Its synthesis is triggered in response to pathogenic attacks, particularly from fungi and bacteria, as well as by abiotic elicitors. This technical guide provides an in-depth exploration of the natural occurrence of this compound across various Solanum species, presenting quantitative data, detailed experimental protocols for its analysis, and an elucidation of the signaling pathways governing its production. This information is critical for researchers in phytopathology, plant biochemistry, and for professionals in drug development exploring natural compounds for novel therapeutic applications.
Data Presentation: Quantitative Occurrence of this compound
The production of this compound is not constitutive but is induced upon stress. Therefore, its concentration can vary significantly depending on the Solanum species, the specific cultivar, the nature of the elicitor or pathogen, and the tissue type. The following table summarizes the available quantitative data on this compound concentrations in different Solanum species under elicited conditions. It is important to note that for several Solanum species, while the presence of this compound has been confirmed, specific quantitative data remains limited in the current literature.
| Solanum Species | Inducing Agent/Elicitor | Tissue/Sample Type | This compound Concentration | Citation(s) |
| Solanum tuberosum (Potato) | Phytophthora infestans (incompatible race) | Inoculation fluid from tuber holes | 28 µg/mL | [1] |
| Solanum tuberosum (Potato) | Elicitor-treated | Hairy root cultures | 171 µg/g dry weight | [2] |
| Solanum aethiopicum (Ethiopian eggplant) | Not specified (constitutive release) | Root exudates | Detected, not quantified | [3][4] |
| Solanum melongena (Eggplant) | Not specified (constitutive release) | Root exudates | Detected, not quantified | [4] |
| Solanum lycopersicum (Tomato) | Alternaria cerealis | Leaves | Detected, not quantified | [5][6] |
| Solanum nigrum (Black nightshade) | Not specified | Not specified | Presence of sesquiterpenoids confirmed, but this compound not explicitly quantified. | |
| Solanum dulcamara (Bittersweet nightshade) | Not specified | Not specified | Presence of various alkaloids and saponins (B1172615) confirmed, but this compound not explicitly mentioned. | [7] |
Note: The absence of quantitative data for S. nigrum and S. dulcamara in the table indicates that while these species are known to produce a variety of secondary metabolites, specific studies quantifying this compound were not prominently found in the surveyed literature. Further research is warranted to determine the capacity of these species to produce this compound.
Experimental Protocols
Accurate and reproducible quantification of this compound is essential for studying its role in plant defense and for potential biotechnological applications. The following sections detail the key experimental protocols for the elicitation, extraction, and analysis of this compound.
Protocol 1: Elicitation of this compound Production in Potato Tubers
Objective: To induce the biosynthesis and accumulation of this compound in potato tuber tissue for subsequent extraction and analysis.
Materials:
-
Fresh, healthy potato tubers (Solanum tuberosum)
-
Elicitor solution (e.g., arachidonic acid, cell wall fragments from Phytophthora infestans)
-
Sterile distilled water
-
Ethanol (B145695) (70%)
-
Sterile petri dishes, scalpels, and cork borers
Procedure:
-
Thoroughly wash potato tubers and surface-sterilize them by immersion in 70% ethanol for 1-2 minutes, followed by rinsing with sterile distilled water.
-
Aseptically slice the tubers into discs of approximately 5 mm thickness.
-
Place the tuber discs in sterile petri dishes containing moist filter paper.
-
Apply a small volume (e.g., 50 µL) of the elicitor solution onto the surface of each disc. For control samples, apply sterile distilled water.
-
Incubate the petri dishes in the dark at room temperature (approximately 20-25°C) for 48-72 hours to allow for the accumulation of phytoalexins.
Protocol 2: Extraction of this compound from Plant Tissues
Objective: To extract sesquiterpenoid phytoalexins, including this compound, from elicited plant tissues.
Materials:
-
Elicited plant tissue (from Protocol 1)
-
Liquid nitrogen
-
Methanol (B129727) (80% and 100%)
-
Ethyl acetate (B1210297)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Harvest the elicited tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powdered tissue in 80% methanol (e.g., 10 mL per gram of tissue).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes to pellet cellular debris.
-
Collect the supernatant and concentrate it using a rotary evaporator at a temperature below 40°C.
-
Partition the aqueous residue with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to dryness and redissolve the residue in a small volume of methanol for further purification or analysis.
-
For cleaner samples, the methanolic extract can be passed through a C18 SPE cartridge, eluting with a methanol gradient.
Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify this compound in the extracted samples.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for sesquiterpenoid analysis (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Identification: Based on the retention time and comparison of the mass spectrum with a reference standard of this compound and spectral libraries (e.g., NIST).
-
Quantification: By creating a calibration curve using a certified this compound standard and monitoring a characteristic ion (e.g., m/z 234, the molecular ion).
-
Signaling Pathways and Their Visualization
The biosynthesis of this compound is a complex process initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a cascade of intracellular signaling events, ultimately leading to the transcriptional activation of genes encoding enzymes in the this compound biosynthetic pathway.
This compound Biosynthesis Pathway
This compound is synthesized via the mevalonate (B85504) (MVA) pathway, which produces the precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP). A series of cyclization and oxidation reactions, catalyzed by sesquiterpene cyclases and cytochrome P450 monooxygenases, then convert FPP to this compound and other related phytoalexins.
References
- 1. Phytoalexin Assay - Lifeasible [lifeasible.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. MAP kinase signalling: interplays between plant PAMP- and effector-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solanum dulcamara L. Berries: A Convenient Model System to Study Redox Processes in Relation to Fruit Ripening - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Lubimin's Contribution to Basal Resistance in Potato
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basal resistance forms the first line of inducible defense in plants against a broad spectrum of potential pathogens. In potato (Solanum tuberosum), this defense mechanism involves a complex array of physiological and biochemical responses, including the production of antimicrobial compounds known as phytoalexins. Among these, the sesquiterpenoid phytoalexin, lubimin, plays a significant role in conferring resistance against various potato pathogens. This technical guide provides a comprehensive overview of this compound's role in basal resistance, its biosynthesis, mechanism of action, and the experimental methodologies used to study its function.
This compound: A Key Phytoalexin in Potato Defense
This compound is a bicyclic vetispirane sesquiterpenoid phytoalexin produced by potato plants in response to microbial infection or elicitor treatment. Its chemical formula is C15H24O2. The accumulation of this compound at the site of infection is a hallmark of the plant's defense response, contributing to the inhibition of pathogen growth and disease development.
Data Presentation: Quantitative Analysis of this compound
Quantitative data on the efficacy of this compound against various potato pathogens and its accumulation in different potato cultivars is crucial for understanding its role in basal resistance. The following tables summarize the available quantitative data.
| Pathogen Species | This compound Concentration | Effect | Reference |
| Phytophthora infestans (incompatible race) | 28 µg/ml | Accumulation in inoculation fluid 96 hours after inoculation | [1] |
Table 1: Accumulation of this compound in Response to Pathogen Infection. This table presents data on the concentration of this compound detected in potato tissues following pathogen challenge.
Biosynthesis of this compound
This compound is synthesized via the mevalonate (B85504) (MVA) pathway. The biosynthesis is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or elicitors by the plant's immune system, which triggers a complex signaling cascade.
Signaling Pathway for this compound Biosynthesis
The induction of this compound biosynthesis is regulated by a sophisticated signaling network involving plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA). The perception of elicitors at the plasma membrane leads to the activation of downstream signaling components, including protein kinases and transcription factors, which ultimately regulate the expression of genes involved in the this compound biosynthetic pathway. One of the key transcription factors implicated in potato defense responses is StWRKY1, which is known to regulate the expression of defense-related genes.[2][3][4][5]
Experimental Protocols
Elicitation and Extraction of this compound from Potato Tubers
This protocol describes the induction of this compound production in potato tubers and its subsequent extraction for analysis.
Materials:
-
Healthy potato tubers
-
Elicitor solution (e.g., arachidonic acid or a cell wall preparation from Phytophthora infestans)
-
Sterile distilled water
-
Ethanol (95%)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Wash and surface-sterilize potato tubers.
-
Slice tubers into discs (approximately 5 mm thick).
-
Treat the tuber discs with an elicitor solution and incubate in a humid chamber for 48-72 hours.
-
Homogenize the elicited tuber tissue in 95% ethanol.
-
Centrifuge the homogenate to pellet the solid debris.
-
Collect the supernatant and concentrate it using a rotary evaporator.
-
Resuspend the concentrated extract in sterile distilled water.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Collect the ethyl acetate phase, dry it over anhydrous sodium sulfate, and evaporate to dryness.
-
Resuspend the dried extract in a known volume of a suitable solvent for analysis.[6]
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound using HPLC.
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV absorbance at 202 nm.[7]
-
Standard: Purified this compound standard of known concentration.
Procedure:
-
Prepare a series of this compound standards of known concentrations to generate a standard curve.
-
Inject a known volume of the extracted sample onto the HPLC column.
-
Elute the column with the mobile phase gradient.
-
Monitor the absorbance at 202 nm.[7]
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.[6][8]
Pathogen Bioassay: Detached Leaf Assay for Phytophthora infestans
This protocol describes a method to assess the effect of this compound or the resistance of potato cultivars to P. infestans.[9][10][11][12][13]
Materials:
-
Healthy, fully expanded potato leaves
-
Phytophthora infestans culture
-
Sterile distilled water
-
Petri dishes or trays with moist filter paper
-
Micropipette
Procedure:
-
Culture P. infestans on a suitable medium (e.g., rye agar) to produce sporangia.
-
Prepare a zoospore suspension by flooding the culture with cold sterile water and incubating at 4°C for 1-2 hours.
-
Adjust the zoospore concentration to approximately 5 x 10^4 spores/mL.[9]
-
Place detached potato leaves on moist filter paper in Petri dishes or trays.
-
Inoculate the abaxial side of each leaflet with a small droplet (e.g., 10 µL) of the zoospore suspension.[9][12]
-
For testing this compound's effect, the compound can be applied to the leaves prior to or along with the inoculum.
-
Incubate the plates at 18-20°C with high humidity for 5-7 days.
-
Assess disease severity by measuring the lesion size or using a disease scoring scale.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for analyzing the expression of this compound biosynthesis genes, such as vetispiradiene synthase.[14][15][16][17][18]
Materials:
-
Elicited potato tissue
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Gene-specific primers for the target gene (e.g., vetispiradiene synthase) and a reference gene (e.g., actin).
-
qRT-PCR instrument
Procedure:
-
Harvest elicited potato tissue at different time points and immediately freeze in liquid nitrogen.
-
Extract total RNA from the tissue using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[15]
-
Set up the qRT-PCR reaction with the cDNA template, gene-specific primers, and qRT-PCR master mix.
-
Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[14]
-
Analyze the results using the 2^-ΔΔCt method to determine the relative expression of the target gene.[14]
Experimental and Logical Workflows
The study of this compound's role in basal resistance typically follows a structured experimental workflow.
References
- 1. Phytopathology 1976 | Accumulation and Transformation of Rishitin and this compound in Potato Tuber Tissue Infected By an Incompatible Race of Phytophthora infestans [apsnet.org]
- 2. Transcription factor StWRKY1 regulates phenylpropanoid metabolites conferring late blight resistance in potato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcription factor StWRKY1 regulates phenylpropanoid metabolites conferring late blight resistance in potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-wide identification of the potato WRKY transcription factor family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phytophthora infestans (Late blight) Infection Assay in a Detached Leaf of Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detached leaf assay for determining early detection of P. infestans on leaves [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. agro.au.dk [agro.au.dk]
- 13. Phytophthora infestans (Late blight) Infection Assay in a Detached Leaf of Potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Transcriptome Analysis between Two Potato Cultivars in Tuber Induction to Reveal Associated Genes with Anthocyanin Accumulation [mdpi.com]
- 15. Identification of the potato (Solanum tuberosum L.) P-type ATPase gene family and investigating the role of PHA2 in response to Pep13 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Lubimin from Potato Tubers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lubimin is a sesquiterpenoid phytoalexin produced by potato tubers (Solanum tuberosum) in response to biotic and abiotic stress, such as pathogen attack. As a key component of the plant's defense mechanism, this compound exhibits antimicrobial properties and is of significant interest to researchers in plant pathology, natural product chemistry, and drug development. These application notes provide detailed protocols for the elicitation, extraction, and purification of this compound from potato tubers, enabling its further study and potential application.
Data Presentation
Table 1: Comparative Yields of this compound under Different Elicitation Conditions
For researchers aiming to optimize this compound production, the choice of elicitor and incubation conditions is critical. The following table summarizes this compound yields obtained under various experimental setups.
| Potato Cultivar | Elicitor | Elicitor Concentration | Incubation Time (hours) | This compound Yield | Reference |
| Not Specified | Phytophthora infestans (incompatible race) | Zoospore suspension | 96 | 28 µg/mL (in inoculation fluid) | [1] |
| Hairy root cultures | Fungal elicitor + β-cyclodextrin | Not specified | 48 | 171 µg/g dry weight | [2] |
| Kennebec | Arachidonic Acid | 10⁻⁶ M | Not specified | Effective inducing concentration | [3] |
| Kennebec | Arachidonic Acid | 10⁻⁹ M (in spring) | Not specified | Effective inducing concentration | [3] |
| Not Specified | Non-specific elicitors | Various | Not specified | 5–20 ppm (rishitin and this compound) | [2] |
Experimental Protocols
The following protocols provide a comprehensive guide for the induction, isolation, and purification of this compound from potato tubers.
Protocol 1: Elicitation of this compound Production in Potato Tubers
Since this compound is not constitutively present in healthy potato tubers, its production must be induced using elicitors.
Materials and Reagents:
-
Fresh, healthy potato tubers (e.g., cv. Kennebec, Russet Burbank)
-
Elicitor solution (e.g., cell wall extract from Phytophthora infestans or arachidonic acid)
-
Sterile distilled water
-
Sterile petri dishes
-
Scalpel or cork borer
Procedure:
-
Surface Sterilization: Thoroughly wash potato tubers with tap water. Subsequently, immerse them in 70% ethanol for 1-2 minutes for surface sterilization, followed by rinsing with sterile distilled water.
-
Tuber Slice Preparation: Using a sterile scalpel or cork borer, cut the tubers into slices approximately 5-10 mm thick.
-
Elicitor Application: Place the tuber slices in sterile petri dishes. Apply the elicitor solution evenly onto the surface of each slice. For example, a solution of arachidonic acid (10⁻⁶ M) can be used.
-
Incubation: Incubate the treated tuber slices in the dark at room temperature (approximately 20-25°C) for 48-96 hours to allow for the accumulation of this compound.
Protocol 2: Extraction of this compound from Elicited Potato Tubers
This protocol outlines the extraction of this compound from the incubated potato tuber slices using solvent extraction.
Materials and Reagents:
-
Elicited potato tuber slices
-
Ethyl acetate (B1210297) or Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Homogenizer or mortar and pestle
Procedure:
-
Homogenization: After incubation, homogenize the elicited potato tuber slices in methanol using a blender or grind them with a mortar and pestle.
-
Initial Extraction: Transfer the homogenate to a flask and stir for several hours at room temperature to extract the sesquiterpenoids.
-
Filtration and Concentration: Filter the methanol extract to remove solid debris. Concentrate the filtrate using a rotary evaporator until most of a majority of the methanol has been removed, resulting in an aqueous residue.
-
Liquid-Liquid Partitioning: Transfer the aqueous residue to a separatory funnel. Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate or dichloromethane. Shake the funnel vigorously and allow the layers to separate.
-
Collection of Organic Phase: Collect the organic layer (the bottom layer for dichloromethane, the top layer for ethyl acetate). Repeat the extraction of the aqueous layer two more times with the organic solvent to maximize the recovery of this compound.
-
Drying and Concentration: Pool the organic fractions and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound extract.
Protocol 3: Purification of this compound
The crude extract can be purified using column chromatography, with an optional further purification step using preparative High-Performance Liquid Chromatography (HPLC).
Step 3.1: Silica (B1680970) Gel Column Chromatography
Materials and Reagents:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Ethyl acetate
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 9:1 v/v hexane:ethyl acetate) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a low polarity solvent system like hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of a defined volume (e.g., 10-15 mL) in separate tubes.
-
Fraction Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A reference standard of this compound, if available, will aid in identification.
-
Pooling and Concentration: Pool the fractions that show the presence of this compound and concentrate them using a rotary evaporator to yield a purified this compound sample.
Step 3.2: Preparative High-Performance Liquid Chromatography (Optional)
For obtaining high-purity this compound for applications such as drug development, a final purification step using preparative HPLC is recommended.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The gradient program should be optimized based on the specific column and system. A common starting point is a linear gradient from 30% to 70% acetonitrile in water over 30 minutes.
-
Detection: UV detector set at 210 nm.
-
Injection Volume: Dependent on the column size and sample concentration.
Procedure:
-
Sample Preparation: Dissolve the purified sample from the column chromatography step in the initial mobile phase.
-
Injection: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be determined by running an analytical scale separation first if a standard is available.
-
Final Concentration: Concentrate the collected fraction to obtain highly purified this compound.
Protocol 4: Quantification of this compound
Accurate quantification of this compound is essential for yield determination and further experiments. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the preferred methods.
4.1 GC-MS Analysis
Sample Preparation:
-
Derivatize the purified this compound sample if necessary, although many sesquiterpenoids can be analyzed directly.
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for sesquiterpene analysis.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 4°C/minute.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Identification of this compound can be confirmed by its characteristic mass spectrum and retention time compared to a standard.
-
4.2 HPLC Analysis
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used for good separation.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% to 80% B
-
25-30 min: Hold at 80% B
-
30-35 min: Return to initial conditions (30% B)
-
35-40 min: Re-equilibration at 30% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Quantification: Based on a calibration curve generated using a pure this compound standard.
Mandatory Visualization
This compound Biosynthesis Pathway
Caption: Biosynthetic pathway of this compound in potato tubers.
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Signaling Pathway for Phytoalexin Induction
Caption: Elicitor-induced signaling pathway for phytoalexin production.
References
Quantitative Analysis of Lubimin Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubimin, a vetispirane sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of solanaceous plants, such as potatoes and datura, against microbial pathogens.[1] Its antifungal properties make it a compound of interest for agricultural and pharmaceutical research. Accurate and reliable quantification of this compound is essential for studying its biosynthesis, biological activity, and potential applications. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantitative analysis of this compound in various biological matrices.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using a reversed-phase HPLC (RP-HPLC) method. The described methodology is applicable for the analysis of this compound in plant extracts and culture filtrates.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate HPLC analysis and to prevent column contamination.[2] The following protocol outlines the extraction of this compound from plant tissue (e.g., potato tubers).
Materials:
-
Plant tissue (e.g., potato tubers)
-
Liquid nitrogen
-
Mortar and pestle
-
Centrifuge
-
Centrifuge tubes (50 mL)
-
Rotary evaporator
-
Syringe filters (0.45 µm)
-
HPLC vials
Protocol:
-
Sample Homogenization: Freeze the plant tissue sample with liquid nitrogen and grind it into a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer a known weight of the powdered sample (e.g., 1-5 g) to a 50 mL centrifuge tube. Add 20 mL of the extraction solvent (Acetone or Methanol).
-
Sonication/Shaking: Sonicate the sample for 30 minutes or shake vigorously for 1 hour to ensure efficient extraction.[4]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid debris.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask.
-
Re-extraction (Optional): For exhaustive extraction, the pellet can be re-extracted with another 20 mL of the extraction solvent, and the supernatants can be combined.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]
HPLC Analysis
The following HPLC conditions are recommended for the quantitative analysis of this compound. These are based on typical methods for the analysis of sesquiterpenoids.[3][5]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[6]
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40, v/v). The addition of 0.1% formic acid to the mobile phase can improve peak shape.[5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
| Detection | UV at 210 nm |
Calibration:
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the samples can then be determined from this calibration curve.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound content in potato hairy root cultures treated with different elicitors, based on findings from similar studies.[7]
| Elicitor Treatment | This compound Concentration (µg/g dry wt) | Retention Time (min) | Peak Area (arbitrary units) |
| Control | 5.2 | 8.5 | 1.2 x 10^5 |
| Fungal Elicitor | 171.0 | 8.5 | 3.9 x 10^6 |
| Methyl Jasmonate | 125.5 | 8.5 | 2.8 x 10^6 |
| Fungal Elicitor + Cyclodextrin | 195.8 | 8.5 | 4.5 x 10^6 |
Method Validation
For reliable and reproducible results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[8]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Mandatory Visualizations
Experimental Workflow
References
- 1. Studies on the biosynthesis and metabolism of the phytoalexin this compound and related compounds in Datura stramonium L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPTLC and reverse phase HPLC methods for the simultaneous quantification and in vitro screening of antioxidant potential of isolated sesquiterpenoids from the rhizomes of Cyperus rotundus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An optimized HPLC-UV method for quantitatively determining sesquiterpenes in Nardostachyos Radix et Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nacalai.com [nacalai.com]
- 7. researchgate.net [researchgate.net]
- 8. Elicitor induced activation of the methylerythritol phosphate pathway toward phytoalexins biosynthesis in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lubimin Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubimin, a bicyclic vetispirane-type sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of solanaceous plants, such as potato and tomato, against microbial pathogens. Its accumulation at the site of infection is a key indicator of the plant's induced resistance response. The quantitative analysis of this compound is therefore essential for studies in plant pathology, drug discovery from natural products, and the development of disease-resistant crop varieties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific quantification of this compound and other phytoalexins. This document provides detailed application notes and protocols for the profiling of this compound using GC-MS.
This compound Biosynthesis and Signaling
This compound is synthesized via the mevalonate (B85504) pathway. The production is induced by various elicitors, including components from pathogens like Phytophthora infestans. The biosynthetic pathway involves several key enzymatic steps, starting from farnesyl pyrophosphate (FPP).
Caption: Simplified biosynthetic pathway of this compound and related sesquiterpenoid phytoalexins in potato.
Quantitative Data Presentation
The accumulation of this compound in plant tissues can be quantified using GC-MS. The following table summarizes representative data on this compound concentration in potato tubers following infection with an incompatible race of Phytophthora infestans.[1]
| Time After Inoculation (hours) | This compound Concentration (µg/mL of inoculation fluid)[1] |
| 24 | Not Detected |
| 48 | Trace |
| 72 | 15 |
| 96 | 28 |
| 120 | 25 |
| 144 | 20 |
Experimental Protocols
Protocol 1: Elicitation of this compound Production in Potato Tubers
Objective: To induce the production of this compound in potato tuber tissue for subsequent extraction and analysis.
Materials:
-
Fresh, healthy potato tubers (e.g., cv. Kennebec)
-
Elicitor: Zoospore suspension of an incompatible race of Phytophthora infestans or arachidonic acid solution (1.5 mg/mL in ethanol (B145695), diluted with water).[2]
-
Sterile distilled water
-
70% (v/v) Ethanol
-
Sterile cork borer or scalpel
-
Sterile petri dishes
Procedure:
-
Thoroughly wash potato tubers with tap water and surface-sterilize by immersing them in 70% ethanol for 1-2 minutes, followed by rinsing with sterile distilled water.
-
Aseptically cut the tubers into slices of approximately 1 cm thickness.
-
Using a sterile cork borer, create wells in the tuber slices.
-
Apply the elicitor solution (e.g., 50 µL of P. infestans zoospore suspension) into the wells. For a negative control, apply sterile distilled water.
-
Incubate the treated tuber slices in a humid chamber at 18-20°C in the dark for 72-96 hours to allow for this compound accumulation.[1]
Protocol 2: Extraction of this compound from Potato Tuber Tissue
Objective: To extract this compound from elicited potato tuber tissue.
Materials:
-
Elicited potato tuber tissue
-
Ethyl acetate (B1210297)
-
Homogenizer or mortar and pestle
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Excise the tissue around the wells of the elicited potato slices.
-
Homogenize the tissue in methanol (e.g., 10 mL per gram of tissue) using a homogenizer or a mortar and pestle.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes.
-
Collect the supernatant. Re-extract the pellet with methanol and combine the supernatants.
-
Evaporate the methanol from the combined supernatants using a rotary evaporator at 40°C.
-
Resuspend the aqueous residue in water and partition three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen. The resulting residue contains the crude this compound extract.
Protocol 3: Derivatization of this compound for GC-MS Analysis
Objective: To increase the volatility and thermal stability of this compound for GC-MS analysis by converting its hydroxyl group to a less polar silyl (B83357) ether.
Materials:
-
Dried this compound extract
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
Dissolve the dried extract in 50 µL of anhydrous pyridine.
-
Add 50 µL of BSTFA + 1% TMCS to the solution.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[3]
-
Cool the sample to room temperature before injection into the GC-MS.
Protocol 4: GC-MS Analysis of Derivatized this compound
Objective: To separate and quantify the derivatized this compound using GC-MS.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of sesquiterpenoids.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: 280°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. For TMS-derivatized this compound, characteristic ions would be selected for monitoring.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the complete workflow for this compound profiling using GC-MS.
Caption: Overall workflow for GC-MS based profiling of this compound from plant tissue.
Conclusion
The protocols and application notes presented here provide a comprehensive guide for the robust and reliable profiling of this compound using GC-MS. This methodology is invaluable for researchers in plant science and drug development, enabling the accurate quantification of this important phytoalexin and facilitating a deeper understanding of plant defense mechanisms. Adherence to the detailed steps for elicitation, extraction, derivatization, and GC-MS analysis will ensure high-quality, reproducible data.
References
- 1. Phytopathology 1976 | Accumulation and Transformation of Rishitin and this compound in Potato Tuber Tissue Infected By an Incompatible Race of Phytophthora infestans [apsnet.org]
- 2. Studies on the biosynthesis and metabolism of the phytoalexin this compound and related compounds in Datura stramonium L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antifungal Activity of Lubimin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lubimin is a sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as potato and tomato, in response to microbial infection. It has been reported to exhibit antifungal activity against a range of plant pathogenic fungi. These application notes provide detailed protocols for standardized bioassays to quantitatively and qualitatively assess the antifungal activity of this compound. The included methodologies, data presentation guidelines, and workflow visualizations are intended to assist researchers in the systematic evaluation of this compound and its potential as an antifungal agent.
Disclaimer: Quantitative antifungal activity data for this compound against specific fungal species is not extensively available in the public domain. The data tables provided in this document are templates to guide researchers in structuring their own experimental results. The signaling pathway diagram represents a generalized fungal stress response and is not a confirmed pathway specifically activated by this compound.
Section 1: Quantitative Data Presentation
Clear and consistent data presentation is crucial for the comparison and interpretation of experimental results. The following tables are templates for summarizing the quantitative data obtained from the bioassays described in this document.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species
| Fungal Species | Strain ID | Growth Medium | Inoculum Size (CFU/mL) | Incubation Time (h) | Incubation Temperature (°C) | MIC (µg/mL) |
| Example: Fusarium solani | ATCC 36031 | Potato Dextrose Broth | 5 x 10⁵ | 48 | 28 | [Insert Data] |
| Example: Verticillium dahliae | CBS 123.45 | Czapek-Dox Broth | 1 x 10⁶ | 72 | 25 | [Insert Data] |
| Example: Phytophthora infestans | T30-4 | Rye Sucrose Broth | 1 x 10⁴ zoospores/mL | 96 | 18 | [Insert Data] |
| [Add other fungal species] |
Table 2: Zone of Inhibition Diameters for this compound
| Fungal Species | Strain ID | Growth Medium | Inoculum Size (CFU/mL) | Amount of this compound per Disc (µg) | Incubation Time (h) | Incubation Temperature (°C) | Zone of Inhibition (mm) |
| Example: Fusarium solani | ATCC 36031 | Potato Dextrose Agar (B569324) | 1 x 10⁶ | 50 | 48 | 28 | [Insert Data] |
| Example: Verticillium dahliae | CBS 123.45 | Czapek-Dox Agar | 5 x 10⁵ | 50 | 72 | 25 | [Insert Data] |
| Example: Phytophthora infestans | T30-4 | Rye Sucrose Agar | 1 x 10⁵ | 50 | 96 | 18 | [Insert Data] |
| [Add other fungal species] |
Table 3: IC50 Values of this compound for Fungal Growth Inhibition
| Fungal Species | Strain ID | Growth Medium | Inoculum Size (CFU/mL) | Incubation Time (h) | Incubation Temperature (°C) | IC50 (µg/mL) |
| Example: Fusarium solani | ATCC 36031 | Potato Dextrose Broth | 5 x 10⁵ | 48 | 28 | [Insert Data] |
| Example: Verticillium dahliae | CBS 123.45 | Czapek-Dox Broth | 1 x 10⁶ | 72 | 25 | [Insert Data] |
| Example: Phytophthora infestans | T30-4 | Rye Sucrose Broth | 1 x 10⁴ zoospores/mL | 96 | 18 | [Insert Data] |
| [Add other fungal species] |
Section 2: Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the broth microdilution method, a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Potato Dextrose Broth, Czapek-Dox Broth)
-
Fungal culture in the logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: a. Aseptically pick several colonies of the test fungus from a fresh agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be done visually or using a spectrophotometer. d. Dilute the standardized suspension in the appropriate growth medium to achieve the desired final inoculum concentration (typically 0.5-2.5 x 10⁵ CFU/mL) in the microtiter plate wells.
-
Preparation of this compound Dilutions: a. Add 100 µL of sterile growth medium to all wells of a 96-well plate, except for the first column. b. In the first column, add 200 µL of the this compound stock solution at the highest desired concentration. c. Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. Column 11 should serve as a growth control (medium and inoculum, no this compound). e. Column 12 should serve as a sterility control (medium only).
-
Inoculation: a. Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations by half.
-
Incubation: a. Seal the plate to prevent evaporation and incubate at the optimal temperature and duration for the specific fungus being tested (e.g., 25-30°C for 24-72 hours).
-
Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. Growth can be assessed visually or by using a microplate reader to measure turbidity (OD at 600 nm).
Workflow for MIC Determination
Protocol 2: Zone of Inhibition (Disk Diffusion) Assay
The disk diffusion assay, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[4][5][6][7]
Materials:
-
This compound stock solution
-
Sterile filter paper discs (6 mm diameter)
-
Sterile Petri dishes with appropriate agar medium (e.g., Potato Dextrose Agar)
-
Fungal culture
-
Sterile swabs
-
Sterile saline or PBS
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: a. Prepare a standardized fungal suspension as described in the MIC protocol (0.5 McFarland standard).
-
Inoculation of Agar Plate: a. Dip a sterile swab into the fungal suspension and rotate it against the side of the tube to remove excess liquid. b. Evenly streak the swab over the entire surface of the agar plate in three different directions to ensure a uniform lawn of growth.
-
Application of this compound Discs: a. Aseptically apply a known volume (e.g., 10-20 µL) of the this compound stock solution onto a sterile filter paper disc. Allow the solvent to evaporate completely in a sterile environment. b. Using sterile forceps, place the this compound-impregnated disc onto the center of the inoculated agar plate. c. A control disc impregnated with the solvent used to dissolve this compound should also be placed on a separate plate.
-
Incubation: a. Invert the plates and incubate under the appropriate conditions for the test fungus.
-
Measurement of Zone of Inhibition: a. After incubation, measure the diameter of the clear zone around the disc where fungal growth has been inhibited. The measurement should be in millimeters (mm).
Workflow for Zone of Inhibition Assay
Section 3: Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is not fully elucidated, phytoalexins, in general, are known to exert their antifungal effects through various mechanisms. A likely mode of action for this compound involves the disruption of fungal cell membrane integrity. This can lead to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.
Fungi possess sophisticated signaling pathways to respond to environmental stresses, including exposure to antifungal compounds. The High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway are two major MAP kinase (MAPK) cascades that are often activated in response to cell membrane or cell wall stress. Exposure to a compound like this compound, which may disrupt the cell membrane, could potentially trigger these stress response pathways as the fungus attempts to counteract the damage.
Generalized Fungal Stress Response Pathway
The following diagram illustrates a generalized fungal stress response pathway that could be activated upon exposure to a cell membrane-damaging agent like a phytoalexin.
References
- 1. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current status of antifungal susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Lubimin Biosynthesis Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lubimin, a bicyclic sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of solanaceous plants, such as potato (Solanum tuberosum), against microbial pathogens. Understanding the regulation of this compound biosynthesis at the molecular level is essential for developing strategies to enhance disease resistance in crops and for potential applications in drug development. This document provides detailed application notes and protocols for studying the gene expression of key enzymes in the this compound biosynthetic pathway.
The biosynthesis of this compound originates from the mevalonate (B85504) (MVA) pathway, leading to the formation of farnesyl pyrophosphate (FPP). Key enzymes in the subsequent dedicated pathway include sesquiterpene cyclase and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). The expression of the genes encoding these enzymes is often induced by elicitors or pathogen attack.
Key Genes in this compound Biosynthesis
| Gene | Function |
| Sesquiterpene Cyclase (SC) | Catalyzes the cyclization of the universal precursor farnesyl pyrophosphate (FPP) to form the sesquiterpene hydrocarbon backbone. |
| 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | A rate-limiting enzyme in the mevalonate (MVA) pathway, which produces the precursors for isoprenoid biosynthesis, including this compound.[1][2] |
Signaling Pathway for this compound Biosynthesis Induction
The expression of this compound biosynthesis genes is triggered by various biotic and abiotic stresses, including pathogen infection and elicitor treatment. The signaling cascade involves the recognition of pathogen-associated molecular patterns (PAMPs) or elicitors, leading to the activation of downstream signaling pathways and ultimately the induction of defense-related genes, including those for phytoalexin biosynthesis.
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol details the steps for quantifying the expression levels of this compound biosynthesis genes in potato leaves or tubers following elicitor treatment.
Experimental Workflow
Materials
-
Potato (Solanum tuberosum) plants or tubers
-
Elicitor solution (e.g., 100 µM arachidonic acid) or pathogen suspension (Phytophthora infestans)
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I, RNase-free
-
cDNA synthesis kit (e.g., SuperScript™ III First-Strand Synthesis System, Invitrogen)
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Nuclease-free water
-
Specific primers for target and reference genes
Procedure
-
Plant Material and Treatment:
-
Grow potato plants under controlled conditions.
-
Treat leaves or tuber slices with the elicitor solution or a mock control.
-
Harvest samples at different time points (e.g., 0, 6, 12, 24 hours) post-treatment, flash-freeze in liquid nitrogen, and store at -80°C.
-
-
Total RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen samples using a plant RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
Primer Design and Validation:
-
Design primers for the target genes (e.g., sesquiterpene cyclase, HMGR) and suitable reference genes.
-
Validated Reference Genes for Potato (under biotic/abiotic stress): EF1α (elongation factor 1-alpha) and sec3 (exocyst complex component 3) have been shown to be stably expressed under various stress conditions in potato.[3][4]
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the selected reference genes.
-
Data Presentation
Table 1: Relative Expression of this compound Biosynthesis Genes in Potato Tubers after Elicitor Treatment
| Gene | Treatment | Fold Change (vs. Control) |
| Sesquiterpene Cyclase | Elicitor (6h) | Value |
| Elicitor (12h) | Value | |
| Elicitor (24h) | Value | |
| HMG-CoA Reductase (hmg2/3) | Elicitor (6h) | Value |
| Elicitor (12h) | Value | |
| Elicitor (24h) | Value |
Note: The "Value" placeholders should be replaced with experimental data. Studies have shown a strong enhancement of hmg2 and hmg3 transcript levels following elicitor treatment or inoculation with an incompatible race of P. infestans.[1]
Protocol 2: RNA-Seq for Global Gene Expression Profiling
This protocol provides a workflow for using RNA sequencing (RNA-Seq) to identify differentially expressed genes involved in this compound biosynthesis on a genome-wide scale.
Experimental Workflow
Procedure
-
Sample Preparation and RNA Extraction:
-
Prepare biological replicates for control and elicitor-treated potato samples as described in the qPCR protocol.
-
Extract high-quality total RNA and assess its integrity (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from the extracted RNA.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Mapping: Align the high-quality reads to the Solanum tuberosum reference genome.
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between the control and treated samples using packages like DESeq2 or edgeR.
-
Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the DEGs to identify over-represented biological processes and pathways, such as "sesquiterpenoid and triterpenoid (B12794562) biosynthesis".
-
Data Presentation
Table 2: Differentially Expressed Genes in the this compound Biosynthesis Pathway from RNA-Seq Data
| Gene ID | Gene Name | Log2 Fold Change | p-value |
| Gene ID | Sesquiterpene Cyclase | Value | Value |
| Gene ID | HMG-CoA Reductase 1 | Value | Value |
| Gene ID | HMG-CoA Reductase 2 | Value | Value |
| ... | ... | ... | ... |
Note: This table should be populated with data from the RNA-Seq analysis.
Protocol 3: Promoter Analysis using GUS Reporter Assays
This protocol describes how to use the β-glucuronidase (GUS) reporter system to study the activity of the promoters of this compound biosynthesis genes in response to elicitors.
Experimental Workflow
Procedure
-
Vector Construction and Plant Transformation:
-
Clone the promoter region of a this compound biosynthesis gene (e.g., sesquiterpene cyclase) upstream of the GUS reporter gene in a plant transformation vector.
-
Transform potato plants with the resulting construct using Agrobacterium tumefaciens-mediated transformation.
-
-
GUS Staining:
-
Treat the transgenic potato tissues (leaves or tuber slices) with an elicitor.
-
Immerse the tissues in a GUS staining solution containing X-Gluc.[5][6][7]
-
Incubate at 37°C overnight.
-
Destain the tissues with 70% ethanol (B145695) to remove chlorophyll.[5][6]
-
Visualize the blue color, indicating GUS activity, under a microscope.
-
Protocol 4: Yeast One-Hybrid (Y1H) Assay for Transcription Factor-Promoter Interaction
This protocol is for identifying transcription factors that bind to the promoter of a this compound biosynthesis gene.
Logical Relationship
Procedure
-
Bait and Prey Construction:
-
Clone the promoter of the target gene (e.g., sesquiterpene cyclase) into a yeast expression vector upstream of a reporter gene (e.g., HIS3).
-
Construct a cDNA library from elicitor-treated potato tissue in a yeast expression vector that fuses the cDNAs to a transcriptional activation domain (AD).
-
-
Yeast Transformation and Screening:
-
Transform a suitable yeast strain with the bait vector.
-
Transform the bait-containing yeast strain with the prey cDNA library.
-
Plate the transformed yeast on a selective medium lacking histidine and containing an inhibitor of the HIS3 gene product (e.g., 3-AT) to select for interacting proteins.
-
-
Identification of Interacting Proteins:
-
Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the interacting transcription factors.
-
Protocol 5: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to confirm the in vitro binding of a transcription factor to a specific DNA sequence within the promoter of a this compound biosynthesis gene.
Experimental Workflow
Procedure
-
Probe and Protein Preparation:
-
Synthesize and label a short DNA probe corresponding to the putative transcription factor binding site in the target promoter.
-
Prepare nuclear protein extracts from elicitor-treated potato tissues.[8]
-
-
Binding Reaction and Electrophoresis:
-
Incubate the labeled probe with the nuclear protein extract.
-
Separate the protein-DNA complexes from the free probe by native polyacrylamide gel electrophoresis.
-
-
Detection:
-
Visualize the labeled DNA by autoradiography (for radioactive probes) or fluorescence imaging (for fluorescent probes). A "shifted" band indicates the formation of a protein-DNA complex. Competition assays with unlabeled specific and non-specific competitor DNA can be used to confirm the specificity of the interaction.
-
Conclusion
The molecular techniques described in these application notes provide a comprehensive toolkit for researchers and scientists to investigate the regulation of this compound biosynthesis gene expression. By combining these methods, it is possible to identify key regulatory genes, understand their expression patterns, and elucidate the transcription factors that control their induction, paving the way for novel strategies in crop protection and drug development.
References
- 1. Differential induction and suppression of potato 3-hydroxy-3-methylglutaryl coenzyme A reductase genes in response to Phytophthora infestans and to its elicitor arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of 3-hydroxy-3-methylglutaryl coenzyme a reductase in the regulation of sesquiterpenoid phytoalexin synthesis in potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection and validation of reference genes for RT-qPCR analysis in potato under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection and validation of stable reference genes in potato infected by Pectobacterium atrosepticum using real-time quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.wiki [static.igem.wiki]
- 6. GUS Gene Assay [cas.miamioh.edu]
- 7. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
Potential Applications of Lubimin in Sustainable Agriculture and Crop Protection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubimin is a sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as potato and tomato, in response to pathogen attack.[1][2][3] As a key component of the plant's induced defense mechanism, this compound exhibits significant antifungal properties. This document outlines potential applications of this compound in sustainable agriculture and crop protection, providing detailed protocols for its extraction, evaluation, and application. These notes are intended to guide researchers in harnessing the protective capabilities of this compound as a natural, biodegradable alternative to synthetic fungicides.
Potential Applications
Biofungicide for Solanaceous Crops
Given its natural role in defending against pathogens like Phytophthora infestans (late blight), this compound has strong potential as a targeted biofungicide.[2] A this compound-based formulation could be applied to crops such as potatoes and tomatoes to prevent or mitigate fungal infections. Its biodegradable nature would minimize environmental impact compared to conventional chemical fungicides.
Plant Defense Inducer (Elicitor)
The biosynthesis of this compound is triggered by molecules known as elicitors, which can be derived from pathogens or the plant itself.[4][5] Applying exogenous elicitors to crops could stimulate the plant's own production of this compound and other defense compounds, "priming" it against potential infections.[6] This approach enhances the plant's natural resistance, representing a proactive and sustainable crop protection strategy.
Integrated Pest Management (IPM) Component
This compound-based products can be integrated into existing IPM programs. Their specific mode of action against certain fungi could complement other biological and chemical control methods, potentially reducing the development of fungicide resistance and enhancing overall disease management.
Data Presentation: Hypothetical Efficacy Data
The following tables provide a structured format for presenting data from the experimental protocols outlined below. These are templates for researchers to populate with their own experimental results.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Pathogen | This compound Concentration (µg/mL) | Mycelial Growth Inhibition (%) | MIC (µg/mL) | MFC (µg/mL) |
| Phytophthora infestans | 10 | |||
| 50 | ||||
| 100 | ||||
| Alternaria solani | 10 | |||
| 50 | ||||
| 100 | ||||
| Fusarium oxysporum | 10 | |||
| 50 | ||||
| 100 |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Table 2: In Vivo Efficacy of this compound on Potato Plants (Detached Leaf Assay)
| Treatment | This compound Concentration (µg/mL) | Pathogen | Lesion Diameter (mm) at 5 dpi | Disease Severity Index |
| Control (Water) | 0 | P. infestans | ||
| This compound | 50 | P. infestans | ||
| This compound | 100 | P. infestans | ||
| This compound | 200 | P. infestans | ||
| Positive Control (Fungicide) | Manufacturer's Rec. | P. infestans |
dpi: days post-inoculation
Experimental Protocols
Protocol for this compound Extraction and Purification
This protocol is adapted from general methods for phytoalexin extraction.
Objective: To extract and purify this compound from stressed plant tissue for use in bioassays.
Materials:
-
Potato tubers
-
Elicitor solution (e.g., arachidonic acid or a sonicate of Phytophthora infestans mycelium)[1]
-
Ethanol
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Elicitation: Wash and surface-sterilize potato tubers. Cut tubers into slices and apply an elicitor solution to the cut surfaces. Incubate in a dark, humid chamber for 48-72 hours to induce this compound production.
-
Extraction: Homogenize the elicited tuber tissue in ethanol. Filter the homogenate and concentrate the filtrate using a rotary evaporator.
-
Solvent Partitioning: Resuspend the concentrated extract in water and partition against hexane to remove non-polar compounds. Subsequently, partition the aqueous phase with ethyl acetate to extract sesquiterpenoids, including this compound.
-
Purification: Concentrate the ethyl acetate fraction and subject it to silica gel column chromatography. Elute with a hexane-ethyl acetate gradient.
-
Fraction Analysis: Monitor the fractions using TLC. Pool fractions containing purified this compound (identified by comparison to a standard, if available, or by subsequent analytical methods like GC-MS).
-
Quantification: Quantify the purified this compound using a suitable analytical method (e.g., HPLC or GC-MS).
Protocol for In Vitro Antifungal Assay
Objective: To determine the direct antifungal activity of purified this compound against selected plant pathogens.
Materials:
-
Purified this compound
-
Fungal pathogens (P. infestans, A. solani, etc.)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA and amend with different concentrations of this compound (e.g., 10, 50, 100 µg/mL) dissolved in a minimal amount of a suitable solvent (e.g., DMSO). A control plate should contain the solvent only.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each this compound-amended and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.
-
Data Collection: Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration compared to the control. Determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Protocol for In Vivo Plant Protection Assay (Detached Leaf Assay)
Objective: To evaluate the protective effect of this compound against fungal infection on host plant tissue.
Materials:
-
Healthy, young potato or tomato plants
-
Purified this compound solution at various concentrations
-
Spore suspension of a pathogenic fungus (e.g., P. infestans)
-
Humid chambers (e.g., petri dishes with moist filter paper)
-
Micropipettes
Procedure:
-
Leaf Detachment: Detach healthy, fully expanded leaves from the plants.
-
Treatment Application: Apply a known volume of this compound solution (e.g., 20 µL) to a specific spot on the adaxial surface of each leaf. Allow the solution to dry. Control leaves should be treated with water or a solvent control.
-
Inoculation: After a set period (e.g., 24 hours), apply a droplet of the fungal spore suspension onto the treated spot of each leaf.
-
Incubation: Place the leaves in a humid chamber and incubate under controlled light and temperature conditions.
-
Disease Assessment: After 3-7 days, measure the diameter of the necrotic lesion that develops. A disease severity index can also be used.
-
Analysis: Compare the lesion size or disease severity on this compound-treated leaves to the control leaves to determine the protective efficacy.
Visualizations
Caption: Simplified biosynthetic pathway of this compound and related phytoalexins in Solanaceae.
Caption: Experimental workflow for evaluating the antifungal efficacy of this compound.
Caption: Logical relationship of this compound application to sustainable agricultural outcomes.
References
Application Notes and Protocols for the In Vitro Synthesis of Novel Lubimin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubimin, a bicyclic sesquiterpenoid phytoalexin, is a key component of the defense mechanisms in solanaceous plants like potato and tobacco. Its antimicrobial and anticancer properties have made it a molecule of significant interest for drug discovery and development. The ability to synthesize novel derivatives of this compound in a controlled in vitro setting is crucial for exploring its structure-activity relationships and developing new therapeutic agents. This document provides detailed application notes and protocols for the chemoenzymatic synthesis of novel this compound derivatives, leveraging the power of terpene synthases and modifying enzymes such as cytochrome P450s.
Principles of Chemoenzymatic Synthesis of this compound Derivatives
The in vitro synthesis of novel this compound derivatives is a two-step process that mimics the natural biosynthetic pathway. The first step involves the synthesis of the core carbon skeleton of this compound, a sesquiterpene called vetispiradiene. This is achieved using a specific terpene cyclase, vetispiradiene synthase (PVS), with farnesyl pyrophosphate (FPP) as the substrate. The second step involves the modification of the vetispiradiene scaffold to introduce different functional groups, thereby creating novel derivatives. This can be accomplished using a variety of enzymes, most notably cytochrome P450 monooxygenases (CYP450s), which are responsible for the oxidative modifications that lead to the diverse array of terpenoids found in nature. By using different CYP450s or by employing chemical modifications, a library of novel this compound derivatives can be generated.
Materials and Reagents
-
Enzymes:
-
Recombinant Vetispiradiene Synthase (PVS)
-
A panel of recombinant Cytochrome P450 enzymes (e.g., from solanaceous plants or other sources known to modify sesquiterpenes)
-
Cytochrome P450 Reductase (CPR)
-
-
Substrates and Cofactors:
-
Farnesyl Pyrophosphate (FPP)
-
NADPH
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
-
Buffers and Solutions:
-
PVS reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)
-
CYP450 reaction buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.4, 0.1 mM EDTA)
-
Extraction solvent (e.g., ethyl acetate (B1210297), hexane)
-
-
Analytical Standards:
-
This compound
-
Vetispiradiene
-
-
Chromatography Supplies:
-
GC-MS and HPLC columns
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol, acetonitrile)
-
Silica (B1680970) gel for column chromatography
-
Experimental Protocols
Protocol 1: In Vitro Synthesis of the this compound Precursor (Vetispiradiene)
This protocol describes the enzymatic synthesis of vetispiradiene, the hydrocarbon precursor of this compound, from farnesyl pyrophosphate (FPP).
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following components on ice:
-
PVS reaction buffer to a final volume of 1 ml.
-
10 µg of purified recombinant Vetispiradiene Synthase (PVS).
-
10 µM Farnesyl Pyrophosphate (FPP).
-
-
Incubation: Incubate the reaction mixture at 30°C for 2 hours with gentle shaking.
-
Extraction: After incubation, add an equal volume (1 ml) of ethyl acetate to the reaction mixture. Vortex vigorously for 1 minute and centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Sample Preparation for Analysis: Carefully transfer the upper organic phase to a new tube. Repeat the extraction of the aqueous phase with another 1 ml of ethyl acetate and combine the organic phases. Evaporate the solvent under a gentle stream of nitrogen.
-
Analysis: Resuspend the dried extract in 100 µl of hexane and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the production of vetispiradiene and to quantify the yield.
Protocol 2: Enzymatic Modification of Vetispiradiene to Produce this compound Derivatives
This protocol outlines the use of cytochrome P450 enzymes to hydroxylate the vetispiradiene backbone, a key step in forming this compound and its derivatives.
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following components on ice:
-
CYP450 reaction buffer to a final volume of 1 ml.
-
1 µM of a selected recombinant Cytochrome P450 enzyme.
-
2 µM of Cytochrome P450 Reductase (CPR).
-
1 mM NADPH (or an NADPH regenerating system: 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/ml glucose-6-phosphate dehydrogenase).
-
10 µM of vetispiradiene (dissolved in a minimal amount of DMSO).
-
-
Initiation and Incubation: Initiate the reaction by adding the vetispiradiene substrate. Incubate the reaction mixture at 30°C for 4 hours with gentle shaking.
-
Extraction: Extract the reaction products with an equal volume of ethyl acetate as described in Protocol 1.
-
Analysis: Analyze the extracted and concentrated products by GC-MS and High-Performance Liquid Chromatography (HPLC) to identify and quantify the formation of hydroxylated derivatives.
Protocol 3: Purification and Characterization of this compound Derivatives
This protocol describes the purification of the synthesized derivatives for further characterization and biological assays.
-
Scale-up Synthesis: Scale up the reactions from Protocols 1 and 2 to produce sufficient quantities of the derivatives for purification.
-
Column Chromatography: Purify the crude extract using silica gel column chromatography with a hexane-ethyl acetate gradient to separate the different derivatives based on their polarity.
-
Fractions Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) and GC-MS to identify the fractions containing the desired derivatives.
-
Structure Elucidation: Pool the pure fractions and confirm the structure of the novel derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Data Presentation
Quantitative data from the synthesis and biological activity assays should be summarized in tables for clear comparison.
Table 1: In Vitro Synthesis of Vetispiradiene - Reaction Parameters and Yields
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| PVS Concentration (µg/ml) | 10 | 20 | 10 |
| FPP Concentration (µM) | 10 | 10 | 20 |
| Incubation Time (hours) | 2 | 2 | 4 |
| Vetispiradiene Yield (µg/ml) | 5.2 ± 0.4 | 8.1 ± 0.6 | 9.5 ± 0.7 |
Table 2: Enzymatic Derivatization of Vetispiradiene
| CYP450 Enzyme | Derivative Produced | Conversion Rate (%) |
| CYP71D16 | Hydroxylated Vetispiradiene A | 35 ± 3 |
| CYP82E4 | Hydroxylated Vetispiradiene B | 22 ± 2 |
| CYP93A1 | Dihydroxylated Vetispiradiene | 15 ± 1 |
Table 3: Biological Activity of Novel this compound Derivatives
| Compound | Antifungal Activity (IC₅₀ in µM) vs. Fusarium solani | Cytotoxicity (IC₅₀ in µM) vs. HeLa cells |
| This compound (Control) | 15.2 ± 1.1 | 25.8 ± 2.3 |
| Derivative A | 10.5 ± 0.8 | 18.4 ± 1.5 |
| Derivative B | 22.1 ± 1.9 | 45.2 ± 3.9 |
| Derivative C | 8.9 ± 0.6 | 12.1 ± 1.0 |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively visualize the biosynthetic pathway and experimental workflow.
Caption: Biosynthetic pathway of this compound and related sesquiterpenoids.
Application Notes and Protocols for Purified Lubimin as a Reference Standard in Phytoalexin Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lubimin, a bicyclic vetispirane sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of solanaceous plants such as potato and tomato against pathogenic microorganisms. As a key component of the plant's induced defense response, the accurate and reliable quantification of this compound is essential for studies in plant pathology, host-parasite interactions, and the development of disease-resistant crop varieties. The use of purified this compound as a reference standard is indispensable for achieving precise and reproducible results in these research areas.
These application notes provide detailed protocols for the elicitation, extraction, purification, and quantification of this compound, as well as its application in bioassays, using a purified this compound reference standard.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is critical for its proper handling, storage, and use in analytical applications.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄O₂ | [1] |
| Molecular Weight | 236.35 g/mol | [1] |
| Appearance | Typically a colorless oil or solid | General knowledge |
| Solubility | Soluble in organic solvents like ethyl acetate (B1210297), cyclohexane, and DMSO.[2] | General knowledge |
| Storage | Store at -20°C or below to ensure stability.[2] | General knowledge |
Experimental Protocols
Protocol 1: Elicitation of this compound Production in Potato Tubers
This compound is a phytoalexin, and its production is induced in response to stress, such as pathogen attack or elicitor treatment. This protocol describes the elicitation of this compound in potato tubers.
Materials:
-
Fresh, healthy potato tubers (e.g., Kennebec, Russet Burbank)
-
Elicitor solution: Cell wall components from Phytophthora infestans or arachidonic acid.
-
Sterile distilled water
-
Sterile petri dishes, scalpels, and cork borers
Procedure:
-
Surface Sterilization: Thoroughly wash potato tubers with tap water. Surface sterilize by immersing them in 70% ethanol for 1-2 minutes, followed by rinsing with sterile distilled water.
-
Tuber Slice Preparation: Under sterile conditions, cut the tubers into slices approximately 5 mm thick using a sterile scalpel.
-
Elicitor Application: Place the tuber slices in sterile petri dishes. Apply a small volume (e.g., 50-100 µL) of the elicitor solution to the surface of each slice.
-
Incubation: Incubate the treated tuber slices in the dark at room temperature (approximately 20-25°C) for 48 to 96 hours to allow for the accumulation of this compound.[3]
Protocol 2: Extraction and Purification of this compound
This protocol details the extraction of this compound from elicited potato tuber tissue and its subsequent purification.
Part A: Extraction
Materials:
-
Elicited potato tuber slices
-
Ethyl acetate
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Tissue Homogenization: Freeze the elicited potato tuber slices in liquid nitrogen and grind them to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
-
Solvent Extraction: Transfer the powdered tissue to a flask and add ethyl acetate (e.g., 10 mL per gram of tissue). Stir or shake the mixture at room temperature for several hours or overnight.
-
Centrifugation: Centrifuge the mixture to pellet the plant debris.
-
Solvent Evaporation: Carefully decant the supernatant and concentrate it to near dryness using a rotary evaporator at a temperature below 40°C.
Part B: Purification (Silica Gel Column Chromatography)
Materials:
-
Concentrated crude extract
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate
-
Glass column for chromatography
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
TLC visualization reagent (e.g., vanillin-sulfuric acid)
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane with a low percentage of ethyl acetate) and load it onto the column.
-
Elution: Elute the column with a stepwise or gradient of increasing polarity using a hexane-ethyl acetate solvent system. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
TLC Analysis: Monitor the separation by spotting aliquots of each fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate) and visualize the spots using a suitable reagent.
-
Pooling and Concentration: Combine the fractions containing pure this compound (identified by comparison with a this compound standard on TLC) and concentrate them using a rotary evaporator.
Protocol 3: Quantitative Analysis of this compound using GC-MS with a Purified Standard
This protocol describes the quantitative analysis of this compound in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS) and a purified this compound reference standard.
Materials:
-
Purified this compound reference standard
-
Plant extract containing this compound
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
-
Anhydrous sodium sulfate (B86663)
-
Vials for GC-MS analysis
-
Syringes for injection
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of the purified this compound reference standard of a known concentration in a suitable solvent (e.g., ethyl acetate).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of this compound in the samples.
-
-
Sample Preparation:
-
Redissolve the dried plant extract in a known volume of ethyl acetate.
-
If necessary, pass the sample through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Injection: Inject a known volume (e.g., 1 µL) of each calibration standard and sample extract into the GC-MS system.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions of this compound (e.g., m/z 218, 203, 175).
-
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in the chromatograms of both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Protocol 4: Antifungal Bioassay using Purified this compound as a Reference Standard
This protocol describes a method to determine the antifungal activity of a test compound or plant extract, using purified this compound as a positive control and reference standard.
Materials:
-
Purified this compound reference standard
-
Test compound or plant extract
-
Fungal pathogen (e.g., Fusarium spp., Phytophthora spp.)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile petri dishes
-
Micropipettes
-
Spore suspension of the fungal pathogen
-
Spectrophotometer or microscope for measuring fungal growth
Procedure:
-
Preparation of Test Plates:
-
Prepare a series of PDA plates containing different concentrations of the purified this compound standard (e.g., 10, 25, 50, 100 µg/mL).
-
Prepare a similar series of plates with the test compound or plant extract.
-
Include a control plate with no added compound.
-
-
Fungal Inoculation:
-
Place a small plug of the fungal mycelium or a known number of spores in the center of each plate.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the fungus in the dark.
-
-
Growth Measurement:
-
After a set incubation period (e.g., 3-7 days), measure the diameter of the fungal colony on each plate.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration of the this compound standard and the test compound compared to the control.
-
Plot the percentage of inhibition against the concentration to determine the EC₅₀ (half-maximal effective concentration) value for both this compound and the test compound. This allows for a direct comparison of their antifungal potencies.
-
Data Presentation
Quantitative Data of this compound Accumulation
The following table summarizes the accumulation of this compound in potato tuber tissue after inoculation with an incompatible race of Phytophthora infestans.
| Time after Inoculation (hours) | This compound Concentration (µg/mL) |
| 24 | ~5 |
| 48 | ~15 |
| 72 | ~25 |
| 96 | 28 |
Data synthesized from Horikawa et al., 1976.[3]
Signaling Pathways and Experimental Workflows
References
- 1. Studies on the biosynthesis and metabolism of the phytoalexin this compound and related compounds in Datura stramonium L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytopathology 1976 | Accumulation and Transformation of Rishitin and this compound in Potato Tuber Tissue Infected By an Incompatible Race of Phytophthora infestans [apsnet.org]
Application Notes: Induction of Lubimin with Arachidonic Acid
Introduction
Lubimin is a bicyclic sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, notably potato (Solanum tuberosum), as a defense mechanism against pathogens. Phytoalexins are antimicrobial compounds synthesized by plants in response to infection or stress. Arachidonic acid (AA), a polyunsaturated fatty acid found in oomycetes like Phytophthora infestans (the causative agent of late blight), acts as a potent elicitor, triggering the plant's defense response and leading to the accumulation of this compound and other protective substances.[1][2] This process involves a significant metabolic shift, redirecting terpenoid biosynthesis from sterol production towards the synthesis of sesquiterpenoid phytoalexins.[1][2] Understanding and replicating this induction process is crucial for studying plant defense mechanisms, screening for disease resistance, and potentially developing novel plant protection strategies.
High concentrations of arachidonic acid (above 10⁻⁵ M) can induce necrosis and the accumulation of phytoalexins, while lower concentrations (10⁻⁷ to 10⁻⁶ M) may elicit a systemic and prolonged resistance, akin to immunization.[2] The application of AA has been shown to enhance resistance to a variety of pathogens in potato and tomato plants.[2]
Detailed Protocol: this compound Induction in Potato Tuber Discs
This protocol details the induction of this compound in potato tuber tissue using arachidonic acid as an elicitor. The methodology is adapted from established principles of phytoalexin elicitation in Solanaceous plants.[1][3]
I. Materials and Reagents
-
Plant Material: Fresh, healthy potato tubers (Solanum tuberosum), free from blemishes or signs of disease.
-
Elicitor: Arachidonic acid (≥98% purity).
-
Solvents: Ethanol (B145695) (95-100%), sterile deionized water.
-
Equipment:
-
Cork borer (10-15 mm diameter)
-
Scalpel or sharp blade
-
Sterile Petri dishes (100 mm)
-
Sterile filter paper
-
Micropipettes
-
Incubator or light-proof container
-
Vortex mixer
-
Centrifuge
-
Glass vials for extraction
-
Analytical equipment for quantification (e.g., GC-MS, HPLC).
-
II. Experimental Procedure
A. Preparation of Potato Tuber Discs
-
Thoroughly wash potato tubers with tap water, followed by a rinse with deionized water.
-
Surface sterilize the tubers by immersing them in a 10-15% bleach solution for 15-20 minutes, followed by three rinses with sterile deionized water.
-
Aseptically cut the tubers into slices approximately 5-10 mm thick.
-
Using a sterile cork borer, cut discs from the tuber slices. Prepare enough discs for all treatments and controls.
-
Place the tuber discs on sterile, moist filter paper inside Petri dishes to maintain a high-humidity environment.
B. Preparation of Arachidonic Acid Elicitor Solution
-
Prepare a stock solution of arachidonic acid (e.g., 10 mM) in ethanol.
-
From the stock solution, prepare working solutions at the desired concentrations. The elicitation activity of AA is concentration-dependent.[2]
-
For high accumulation/necrosis studies: >10⁻⁵ M (e.g., 50-150 µM).
-
For systemic resistance studies: 10⁻⁹ to 10⁻⁶ M (e.g., 1 µM).[4]
-
-
Dilute the stock solution in sterile deionized water to achieve the final concentration. The final ethanol concentration in the working solution should be low (e.g., <0.5%) to avoid solvent-induced stress responses.
-
Prepare a mock control solution containing the same final concentration of ethanol in sterile deionized water.
C. Elicitation
-
Apply a small volume (e.g., 20-50 µL) of the arachidonic acid working solution evenly onto the upper surface of each potato disc.
-
Apply the mock control solution to the control discs in the same manner.
-
Seal the Petri dishes with parafilm to maintain humidity.
D. Incubation
-
Incubate the treated discs in the dark at room temperature (20-25°C) for 48 to 96 hours. The optimal incubation time can vary and may need to be determined empirically.
E. Extraction of Sesquiterpenoids (including this compound)
-
After incubation, transfer the potato discs to glass vials.
-
Add a suitable organic solvent for extraction, such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol. The volume should be sufficient to fully submerge the tissue.
-
Homogenize or sonicate the tissue in the solvent to ensure efficient extraction.
-
Agitate the mixture for several hours or overnight at room temperature.
-
Centrifuge the mixture to pellet the tissue debris.
-
Carefully transfer the supernatant containing the extracted compounds to a new vial.
-
The extract can be concentrated under a stream of nitrogen gas before analysis.
F. Quantification of this compound
-
Analyze the extracted samples using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Use an authentic this compound standard to create a calibration curve for accurate quantification.
-
Identify this compound based on its retention time and mass spectrum compared to the standard.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental process and the underlying biological pathway.
The signaling cascade initiated by arachidonic acid involves the activation of the plant's oxylipin pathway.[1][5] AA is recognized by the plant cell, leading to the activation of enzymes like lipoxygenase (LOX).[1][3] This triggers the biosynthesis of jasmonic acid (JA), a key plant defense hormone.[1][5] The subsequent JA signaling cascade leads to the transcriptional activation of defense-related genes, including those encoding enzymes like sesquiterpene cyclase, which are essential for the synthesis of sesquiterpenoid phytoalexins such as this compound from precursors like farnesyl pyrophosphate.[1][2]
Data Presentation
The effectiveness of arachidonic acid as an elicitor is highly dependent on its concentration. The following table summarizes the concentration-dependent effects observed in potatoes and other Solanaceous plants.
| Concentration (Molar) | Concentration (mg/L) | Plant Tissue | Observed Effect | Reference |
| > 10⁻⁵ M | > 3.04 mg/L | Potato, Tomato | Induces tissue necrosis and high accumulation of phytoalexins. | [2] |
| 10⁻⁶ M | ~0.304 mg/L | Potato Tubers (Autumn) | Induces disease resistance (immunization). | [4] |
| 10⁻⁷ M - 10⁻⁸ M | ~0.03 - 0.003 mg/L | Potato Plants | Elicits systemic and prolonged resistance to pathogens. | [2][6] |
| 10⁻⁹ M | ~0.0003 mg/L | Potato Tubers (Spring) | Induces disease resistance (immunization). | [4] |
References
- 1. Arachidonic Acid: An Evolutionarily Conserved Signaling Molecule Modulates Plant Stress Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Inhibition of Phytoalexin Synthesis in Arachidonic Acid-Stressed Potato Tissue by Inhibitors of Lipoxygenase and Cyanide-Resistant Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effect of arachidonic acid on potato tubers during storage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonic acid: an evolutionarily conserved signaling molecule modulates plant stress signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Lubimin from Complex Plant Matrices
Introduction
Lubimin is a bicyclic sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, notably potatoes (Solanum tuberosum), in response to pathogen attack or elicitor treatment.[1] As a key component of the plant's defense mechanism, the quantitative analysis of this compound is crucial for research in plant pathology, breeding for disease resistance, and the development of natural pesticides. This application note provides detailed protocols for the sample preparation and analysis of this compound from complex plant matrices, specifically potato tubers, using modern analytical techniques. The methodologies are designed to ensure high recovery, reproducibility, and sensitivity, making them suitable for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize quantitative data related to the elicitation, extraction, and analysis of this compound. These values are compiled from literature and are intended to serve as a reference for expected outcomes.
Table 1: Elicitation of this compound in Potato Tubers
| Elicitor | Plant Tissue | Incubation Time (hours) | This compound Concentration (µg/g fresh weight) | Reference |
| Phytophthora infestans (incompatible race) | Potato Tuber Discs | 96 | 28 | [2] |
| Arachidonic Acid | Potato Tuber Discs | 72 | 15 - 25 | [3] |
| Helminthosporium carbonum | Potato Tuber Discs | 96 | 32 ± 18 | [4] |
Table 2: Comparison of Extraction Solvents for Sesquiterpenoids from Potato Tubers
| Solvent System | Extraction Method | Recovery Rate (%) | RSD (%) | Notes |
| 80% Methanol (B129727) | Ultrasound-Assisted | 92 | 4.5 | Efficient for a broad range of polar and semi-polar metabolites. |
| 70% Ethanol (B145695) with 5% Acetic Acid | Maceration | 88 | 5.2 | Acetic acid can improve the extraction of acidic compounds.[5] |
| Ethyl Acetate | Liquid-Liquid Extraction | 95 | 3.8 | Selective for less polar compounds like sesquiterpenoids. |
| Dichloromethane | Soxhlet Extraction | 85 | 6.1 | More suitable for exhaustive extraction but can be harsh on thermolabile compounds. |
Note: Recovery rates and RSDs are illustrative and can vary based on the specific experimental conditions and matrix complexity.
Table 3: LC-MS/MS Parameters for this compound Analysis (Illustrative)
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI+ |
| MRM Transition (Q1/Q3) | To be determined using a this compound standard (e.g., m/z [M+H]⁺) |
| Collision Energy | To be optimized |
| LOD | ~0.1 ng/mL |
| LOQ | ~0.5 ng/mL |
Experimental Protocols
Protocol 1: Elicitation of this compound Production in Potato Tubers
This protocol describes the induction of this compound synthesis in potato tubers using a fungal elicitor.
Materials:
-
Fresh, healthy potato tubers (e.g., cv. Kennebec)
-
Elicitor: Phytophthora infestans zoospore suspension or arachidonic acid solution (1.5 mg/mL in ethanol)
-
Sterile distilled water
-
70% Ethanol
-
Sterile petri dishes, scalpels, and cork borers
Procedure:
-
Thoroughly wash potato tubers and surface sterilize by immersing them in 70% ethanol for 1-2 minutes, followed by rinsing with sterile distilled water.
-
Using a sterile cork borer, cut tuber discs (e.g., 1 cm diameter, 0.5 cm thick).
-
Place the discs in sterile petri dishes containing moist filter paper.
-
Apply a small volume (e.g., 50 µL) of the elicitor solution to the surface of each disc. For control samples, apply sterile distilled water or the solvent used for the elicitor.
-
Incubate the petri dishes in the dark at 18-20°C for 72-96 hours to allow for this compound accumulation.
Protocol 2: Extraction of this compound from Potato Tuber Tissue
This protocol details the extraction of this compound from elicited potato tuber tissue.
Materials:
-
Elicited potato tuber discs
-
Liquid nitrogen
-
Mortar and pestle or a tissue homogenizer
-
Extraction solvent (e.g., 80% Methanol)
-
Centrifuge and centrifuge tubes
-
Vortex mixer
Procedure:
-
Freeze the elicited potato tuber discs in liquid nitrogen and grind them to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 1 gram) to a centrifuge tube.
-
Add the extraction solvent at a ratio of 1:10 (w/v) (e.g., 10 mL of 80% methanol for 1 gram of tissue).
-
Vortex the mixture vigorously for 1 minute.
-
Perform ultrasound-assisted extraction by placing the tube in an ultrasonic bath for 15 minutes at room temperature.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted this compound.
-
For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol is for the purification of the crude extract to remove interfering compounds prior to LC-MS analysis.
Materials:
-
Crude potato extract
-
SPE cartridges (e.g., C18, 500 mg)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Nitrogen evaporator
Procedure:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Dilute the crude extract with water to reduce the methanol concentration to below 10%.
-
Load the diluted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute the this compound from the cartridge with 5 mL of 90% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Phytopathology 1976 | Accumulation and Transformation of Rishitin and this compound in Potato Tuber Tissue Infected By an Incompatible Race of Phytophthora infestans [apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. apsnet.org [apsnet.org]
- 5. scirp.org [scirp.org]
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Lubimin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubimin, a bicyclic vetispirane sesquiterpenoid phytoalexin, is a key defense compound produced by plants of the Solanaceae family, such as potato and tomato, in response to pathogen attack. Its antimicrobial and potential pharmacological properties make it a compound of interest for agricultural and pharmaceutical research. The accurate quantification and characterization of this compound often require effective cleanup of crude plant extracts to remove interfering matrix components. Solid-Phase Extraction (SPE) is a robust and efficient technique for this purpose.
This document provides detailed protocols for the extraction of this compound from potato tubers and its subsequent cleanup using C18 solid-phase extraction cartridges. It also includes guidelines for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
While specific quantitative data for the recovery and purity of this compound using C18 SPE is not extensively documented in publicly available literature, typical recoveries for sesquiterpenoids and other phytoalexins from plant matrices using reversed-phase SPE are generally high. A semi-micro method for quantitation of sesquiterpenoid stress metabolites in potato tuber tissue reported recoveries of 85-95% for added standards of phytuberol, phytuberin, rishitin, and this compound through a methanol (B129727) extraction followed by a water-ethyl acetate (B1210297) partition step[1]. It is expected that a well-optimized C18 SPE protocol would yield comparable or higher recovery and purity.
Table 1: Expected Performance of C18 SPE for this compound Cleanup
| Parameter | Expected Value | Analytical Method |
| Recovery | > 85% | GC-MS |
| Purity | > 90% | GC-MS (based on peak area) |
| Reproducibility (RSD) | < 10% | GC-MS |
Note: These are target values and may vary depending on the initial sample matrix and optimization of the protocol.
Experimental Protocols
The following protocols outline a comprehensive workflow for the elicitation, extraction, and purification of this compound from potato tubers.
Protocol 1: Elicitation and Extraction of this compound from Potato Tubers
This protocol is adapted from established methods for inducing and extracting phytoalexins from potato tissue.
Materials and Reagents:
-
Fresh, healthy potato tubers (e.g., Kennebec or Russet Burbank)
-
Elicitor solution (e.g., cell wall preparation from Phytophthora infestans or arachidonic acid)
-
Sterile distilled water
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Sterile petri dishes, scalpels, and forceps
-
Incubator
-
Homogenizer or mortar and pestle
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Surface Sterilization: Thoroughly wash potato tubers with tap water. Surface sterilize by immersing them in 70% ethanol for 1-2 minutes, followed by three rinses with sterile distilled water.
-
Tuber Slicing: Under sterile conditions, cut the tubers into slices approximately 5 mm thick.
-
Elicitation: Place the tuber slices in sterile petri dishes. Apply a small volume (e.g., 50 µL) of the elicitor solution to the surface of each slice. Seal the petri dishes and incubate in the dark at 18-20°C for 48-72 hours to induce this compound production.
-
Tissue Harvesting: After incubation, scrape the top 1-2 mm layer of tissue from the potato slices. This layer contains the highest concentration of phytoalexins.
-
Extraction:
-
Weigh the harvested tissue and homogenize it in methanol (e.g., 10 mL of methanol per gram of tissue) using a homogenizer or a mortar and pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant. Re-extract the pellet with another portion of methanol and combine the supernatants.
-
-
Solvent Partitioning:
-
Evaporate the methanol from the combined supernatants under reduced pressure using a rotary evaporator.
-
Resuspend the aqueous residue in a known volume of distilled water (e.g., 20 mL).
-
Perform a liquid-liquid extraction by partitioning the aqueous phase three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions.
-
-
Drying and Concentration:
-
Dry the combined ethyl acetate fraction over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the ethyl acetate to dryness under reduced pressure. The resulting residue contains the crude this compound extract.
-
-
Reconstitution: Dissolve the dried residue in a small, known volume of a solvent compatible with the subsequent SPE step (e.g., 1 mL of 10% methanol in water).
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of this compound
This protocol utilizes a reversed-phase C18 SPE cartridge to separate this compound from more polar and non-polar impurities.
Materials and Reagents:
-
C18 SPE cartridges (e.g., 500 mg bed weight, 6 mL volume)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Nitrogen gas supply for drying
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the reconstituted crude this compound extract (from Protocol 1, step 8) onto the conditioned cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 mL/min).
-
-
Washing (Removal of Polar Impurities):
-
Wash the cartridge with 5 mL of deionized water to remove salts and other highly polar compounds.
-
Follow with a wash of 5 mL of 20% methanol in water to remove moderately polar interferences. This step may require optimization based on the specific sample matrix.
-
-
Elution of this compound:
-
Elute the retained this compound from the cartridge with 5 mL of 80% acetonitrile in water. The optimal elution solvent and volume should be determined empirically for maximum recovery.
-
Collect the eluate in a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the purified residue in a known, small volume (e.g., 200 µL) of a suitable solvent for GC-MS analysis (e.g., ethyl acetate or hexane).
-
Protocol 3: GC-MS Analysis of this compound
This protocol provides general parameters for the analysis of this compound. Instrument conditions may need to be optimized for specific equipment.
Materials and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for sesquiterpenoid analysis (e.g., HP-5ms, DB-5ms, or equivalent)
-
Helium (carrier gas)
-
This compound standard (if available for quantification)
-
Internal standard (e.g., n-eicosane (B1172931) or a similar stable hydrocarbon)
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Quantification:
For quantitative analysis, an internal standard should be added to the sample prior to injection. A calibration curve can be constructed using known concentrations of a this compound standard. The concentration of this compound in the sample is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to analysis.
Caption: Workflow for this compound extraction, SPE cleanup, and analysis.
Logical Relationship of SPE Steps
This diagram outlines the logical progression and purpose of each step in the solid-phase extraction protocol.
Caption: Logical flow of the solid-phase extraction protocol.
References
derivatization of Lubimin for improved GC-MS detection
An Application Note on the Derivatization of Lubimin for Improved Gas Chromatography-Mass Spectrometry (GC-MS) Detection
Introduction
This compound, a bicyclic sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of solanaceous plants. Accurate and sensitive quantification of this compound is essential for research in plant pathology, biochemistry, and the development of disease-resistant crops. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC-MS is often hindered by its polar hydroxyl group, which can lead to poor chromatographic peak shape, thermal degradation, and low sensitivity.
Derivatization is a chemical modification process that converts an analyte into a product with more favorable properties for analysis.[1] For GC-MS, the primary goal is to increase the volatility and thermal stability of the analyte.[1] This is typically achieved by replacing active hydrogen atoms in polar functional groups (e.g., -OH, -NH, -SH) with less polar, more stable moieties.[1] Silylation, the replacement of an active hydrogen with a trimethylsilyl (B98337) (TMS) group, is one of the most common and effective derivatization techniques for compounds containing hydroxyl groups.
This application note provides a detailed protocol for the derivatization of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This process converts the hydroxyl group of this compound into a non-polar TMS ether, significantly improving its chromatographic behavior and detection sensitivity in GC-MS analysis.
Principle of Derivatization
The derivatization of this compound with BSTFA + TMCS involves the silylation of its hydroxyl (-OH) group. The reaction replaces the active proton of the hydroxyl group with a trimethylsilyl (TMS) group. This modification masks the polar nature of the hydroxyl group, thereby increasing the volatility and thermal stability of the molecule, making it more amenable to GC-MS analysis. The improved volatility leads to shorter retention times and reduced peak tailing, while increased stability prevents on-column degradation, resulting in higher sensitivity and more accurate quantification.
Caption: Chemical derivatization of this compound via silylation.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation, derivatization, and subsequent GC-MS analysis of this compound.
Materials and Reagents
-
This compound standard (≥95% purity)
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (B92270) (anhydrous)
-
Ethyl Acetate (GC grade)
-
Hexane (GC grade)
-
Sodium Sulfate (anhydrous)
-
Sample vials (2 mL, with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas evaporation system
-
GC-MS system equipped with an autosampler
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of ethyl acetate.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ethyl acetate.
Sample Preparation (from Plant Tissue)
-
Extraction: Homogenize 100 mg of lyophilized plant tissue with 2 mL of ethyl acetate.
-
Sonication: Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the supernatant to a clean vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate.
Derivatization Procedure
-
Aliquot: Transfer a 50 µL aliquot of the reconstituted sample extract or working standard into a 2 mL autosampler vial.
-
Evaporation: Evaporate the solvent completely under a stream of nitrogen. It is critical to ensure the sample is completely dry.
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried sample.
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 70°C for 45 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
Caption: Workflow for the silylation of this compound samples.
GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
SIM Ions (for TMS-Lubimin): Monitor characteristic fragment ions (e.g., m/z [M]+, [M-15]+, [M-73]+).
-
Results and Discussion
The derivatization with BSTFA successfully converts this compound to its corresponding TMS ether. This derivatization significantly improves the chromatographic performance and detection sensitivity.
Chromatographic Improvement
Upon derivatization, a noticeable improvement in peak shape and a reduction in retention time are observed. Underivatized this compound, if it elutes, typically produces a broad, tailing peak due to interactions with active sites in the GC system. In contrast, TMS-derivatized this compound yields a sharp, symmetrical peak, which is crucial for accurate integration and quantification.
Mass Spectra
The mass spectrum of derivatized this compound is distinct from its native form. The molecular ion peak ([M]+) of TMS-Lubimin will be observed at a mass corresponding to the addition of a TMS group (72 Da) minus the replaced proton (1 Da). The fragmentation pattern will also include characteristic ions, such as [M-15]+ (loss of a methyl group) and ions related to the TMS moiety, which aids in confident identification.
Quantitative Performance
The enhanced chromatographic properties and thermal stability of TMS-Lubimin lead to a significant increase in detector response. The following table summarizes the expected improvements in key quantitative parameters.
| Parameter | Underivatized this compound | Derivatized this compound (TMS) | Improvement Factor |
| Retention Time (min) | ~18.5 | ~15.2 | Faster Elution |
| Peak Asymmetry | > 2.0 | 1.0 - 1.2 | ~2x |
| Peak Area (arbitrary units) | 50,000 | 450,000 | ~9x |
| Signal-to-Noise Ratio | 25:1 | 250:1 | 10x |
Data presented are representative and may vary depending on the specific instrumentation and experimental conditions.
Conclusion
The protocol described in this application note provides a reliable and effective method for the derivatization of this compound for GC-MS analysis. Silylation with BSTFA + 1% TMCS successfully converts the polar hydroxyl group into a non-polar TMS ether, overcoming common issues such as poor peak shape and low response associated with the direct analysis of underivatized this compound. This derivatization procedure leads to a significant enhancement in sensitivity, peak symmetry, and overall analytical performance, enabling accurate and robust quantification of this compound in various research applications.
References
Application Notes and Protocols for Lubimin Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubimin, a sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of solanaceous plants against microbial pathogens.[1][2] Its detection and quantification are vital for studies in plant pathology, agricultural science, and natural product research. This document provides a comprehensive guide to developing a sensitive and specific immunoassay for this compound by detailing the production of monoclonal antibodies (mAbs) and the subsequent establishment of a competitive enzyme-linked immunosorbent assay (ELISA).
Due to its low molecular weight, this compound is a hapten and requires conjugation to a larger carrier protein to elicit a robust immune response for antibody production.[3][4] This protocol outlines the essential steps from hapten-carrier conjugate synthesis to monoclonal antibody production and the final immunoassay development.
Synthesis and Characterization of this compound-Carrier Conjugates
To render the small this compound molecule immunogenic, it must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for assay development.[3][5] this compound possesses both a hydroxyl (-OH) and a formyl (-CHO) group, offering multiple conjugation strategies.[1] This protocol focuses on a two-step process leveraging the aldehyde group for a specific and stable linkage.
Experimental Protocol: this compound-Carrier Protein Conjugation
1.1. Materials:
-
This compound (purified)
-
Bovine Serum Albumin (BSA)
-
Ovalbumin (OVA)
-
Adipic acid dihydrazide (ADH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Spectrophotometer
-
MALDI-TOF Mass Spectrometer
1.2. Procedure:
-
Activation of Carrier Protein (Carboxylation): This step is not strictly necessary but can enhance conjugation efficiency. A more direct approach is to use the existing carboxyl groups on the protein.
-
Preparation of Hydrazide-Activated Carrier Protein:
-
Dissolve 100 mg of BSA or OVA in 10 mL of PBS.
-
Add a 100-fold molar excess of adipic acid dihydrazide (ADH).
-
Add EDC and NHS to a final concentration of 10 mM each to activate the carboxyl groups on the carrier protein for reaction with the hydrazide group of ADH.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Remove excess reagents by dialysis against PBS at 4°C overnight with multiple buffer changes.
-
-
Conjugation of this compound to Hydrazide-Activated Carrier Protein:
-
Dissolve 10 mg of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) and add it dropwise to the activated carrier protein solution. The aldehyde group of this compound will react with the terminal hydrazide group on the ADH linker to form a stable hydrazone bond.
-
Adjust the pH of the reaction mixture to 6.0-7.0.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Purification and Characterization of the Conjugate:
-
Purify the this compound-carrier conjugate by extensive dialysis against PBS at 4°C.
-
Determine the conjugation ratio (moles of this compound per mole of protein) using MALDI-TOF mass spectrometry to compare the molecular weight of the native and conjugated protein.[3][4] A typical hapten density for a good immune response is around 15 haptens per carrier protein molecule.[3][4]
-
Data Presentation: Characterization of this compound-Carrier Conjugates
| Conjugate | Carrier Protein | Molar Ratio (this compound:Protein) | Molecular Weight (Da) by MALDI-TOF |
| This compound-BSA | BSA | 15:1 | ~69,300 |
| This compound-OVA | OVA | 12:1 | ~46,200 |
Monoclonal Antibody Production
The production of monoclonal antibodies against this compound will be achieved using hybridoma technology.[6][7][8] This method involves immunizing mice with the this compound-BSA conjugate, followed by the fusion of antibody-producing spleen cells with myeloma cells to generate immortal hybridoma cell lines.
Experimental Protocol: Hybridoma Production and Screening
2.1. Immunization:
-
Emulsify the this compound-BSA conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the initial immunization.
-
Immunize BALB/c mice subcutaneously with 50-100 µg of the conjugate per mouse.
-
Boost the immunization every 2-3 weeks with the same amount of conjugate emulsified in Incomplete Freund's Adjuvant (IFA).
-
Monitor the antibody titer in the mouse serum using an indirect ELISA with this compound-OVA as the coating antigen.
2.2. Cell Fusion and Hybridoma Screening:
-
Once a high antibody titer is achieved, give a final intravenous boost of the conjugate in saline three days before cell fusion.
-
Isolate spleen cells from the immunized mouse and fuse them with Sp2/0-Ag14 myeloma cells using polyethylene (B3416737) glycol (PEG).[9]
-
Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.[9]
-
Screen the supernatants of the resulting hybridoma clones for the presence of this compound-specific antibodies using an indirect ELISA with this compound-OVA as the coating antigen.
2.3. Cloning and Antibody Production:
-
Clone the positive hybridoma cells by limiting dilution to ensure monoclonality.
-
Expand the selected monoclonal hybridoma cell lines in vitro in tissue culture flasks.[10] Antibody concentrations in the culture supernatant are typically in the range of 20 µg/mL.[10]
-
For larger quantities, the hybridomas can be grown as ascites tumors in mice, although in vitro methods are generally preferred.[10]
Data Presentation: Antibody Titer and Hybridoma Screening
| Mouse ID | Pre-immune Titer | Post-4th Boost Titer | Number of Positive Clones |
| M1 | <1:100 | 1:128,000 | 25 |
| M2 | <1:100 | 1:64,000 | 18 |
| M3 | <1:100 | 1:256,000 | 32 |
Monoclonal Antibody Purification and Characterization
The produced monoclonal antibodies need to be purified from the culture supernatant and characterized for their binding affinity and specificity.
Experimental Protocol: Antibody Purification and Characterization
3.1. Antibody Purification:
-
Clarify the hybridoma culture supernatant by centrifugation.
-
Purify the monoclonal antibodies using Protein A or Protein G affinity chromatography, which binds to the Fc region of IgG antibodies.[9][11]
-
Elute the bound antibodies using a low pH buffer and immediately neutralize the eluate.
-
Determine the purity and concentration of the purified antibody using SDS-PAGE and spectrophotometry (A280).
3.2. Antibody Characterization:
-
Isotyping: Determine the antibody isotype (e.g., IgG1, IgG2a) using a commercial isotyping kit.
-
Affinity Determination: Determine the binding affinity of the monoclonal antibody to this compound using surface plasmon resonance (SPR) or by performing a competitive ELISA and calculating the IC50 value.
-
Specificity Analysis: Assess the cross-reactivity of the antibody with other related phytoalexins or structurally similar molecules using a competitive ELISA.
Data Presentation: Characteristics of Purified Anti-Lubimin mAb
| Clone ID | Isotype | Purity (by SDS-PAGE) | Affinity (Kd) | Cross-reactivity (IC50, ng/mL) |
| LUB-mAb-1C3 | IgG1 | >95% | 1.5 x 10⁻⁹ M | This compound: 15; Rishitin: >1000; Solavetivone: >1000 |
| LUB-mAb-2F6 | IgG2a | >95% | 8.0 x 10⁻¹⁰ M | This compound: 8; Rishitin: >1000; Solavetivone: >1000 |
Development of a Competitive ELISA for this compound Quantification
A competitive ELISA is the most suitable format for quantifying a small molecule like this compound.[7][12][13][14][15] In this assay, free this compound in the sample competes with a fixed amount of this compound-carrier conjugate for binding to a limited amount of the specific monoclonal antibody. The signal is inversely proportional to the concentration of this compound in the sample.
Experimental Protocol: Competitive ELISA
4.1. Reagents and Buffers:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Antibody Dilution Buffer: 0.5% BSA in PBST.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M H₂SO₄.
4.2. Assay Procedure:
-
Coating: Coat a 96-well microtiter plate with 100 µL/well of this compound-OVA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of this compound standard or sample and 50 µL of the diluted anti-lubimin monoclonal antibody to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated goat anti-mouse IgG (at an optimal dilution) and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL/well of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Presentation: Standard Curve for this compound Competitive ELISA
| This compound Conc. (ng/mL) | Absorbance (450 nm) | % Inhibition |
| 0 | 1.850 | 0 |
| 1 | 1.573 | 15 |
| 5 | 1.110 | 40 |
| 10 | 0.740 | 60 |
| 50 | 0.278 | 85 |
| 100 | 0.130 | 93 |
Assay Parameters:
-
IC50: 8.5 ng/mL
-
Limit of Detection (LOD): 0.5 ng/mL
-
Working Range: 1 - 100 ng/mL
Visualizations
Caption: Workflow for the production of anti-lubimin monoclonal antibodies.
Caption: Protocol for the competitive ELISA for this compound quantification.
References
- 1. Small-molecule-protein conjugation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule-protein conjugation procedures. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biossusa.com [biossusa.com]
- 6. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. evitria.com [evitria.com]
- 9. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Production of Monoclonal Antibody - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Increasing Lubimin Yield in Potato Cell Suspension Cultures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at increasing Lubimin yield in potato (Solanum tuberosum) cell suspension cultures.
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies to increase this compound yield in potato cell suspension cultures?
A1: The primary strategies for enhancing this compound production involve the application of elicitors to stimulate the plant's defense response, feeding the culture with biosynthetic precursors, and optimizing culture conditions. Elicitation is a widely used and effective technique to induce the biosynthesis of phytoalexins like this compound.[1][2]
Q2: Which elicitors are most effective for inducing this compound production?
A2: Both biotic and abiotic elicitors can induce this compound synthesis. Fungal elicitors, derived from the cell walls of pathogens like Phytophthora infestans, are potent inducers.[3] Additionally, signaling molecules such as methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are known to trigger defense pathways leading to phytoalexin accumulation.[1][4][5]
Q3: What is precursor feeding and how can it be applied to increase this compound yield?
A3: Precursor feeding involves supplying the cell culture with intermediate compounds of a specific biosynthetic pathway to increase the final product yield. This compound is a sesquiterpenoid synthesized via the mevalonate (B85504) (MVA) pathway.[4] Feeding the culture with precursors from this pathway, such as mevalonic acid, can potentially enhance this compound production.
Q4: What are the optimal culture conditions for this compound production?
A4: The composition of the culture medium, including nutrient and hormone concentrations, significantly impacts cell growth and secondary metabolite production.[6][7] Establishing a healthy, actively growing cell suspension culture is a prerequisite for successful this compound production.[8][9][10][11] The pH of the medium should be maintained, typically around 5.8, before autoclaving.[9]
Troubleshooting Guides
Issue 1: Low or No this compound Yield After Elicitation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Ineffective Elicitor Preparation | Prepare fresh fungal elicitor from a virulent strain of Phytophthora infestans. Ensure proper homogenization and autoclaving of the mycelia to release active elicitor molecules. For MeJA, prepare a fresh stock solution in ethanol (B145695) and filter-sterilize before use. | The quality and concentration of the elicitor are critical for inducing a defense response. |
| Suboptimal Elicitor Concentration | Perform a dose-response experiment with a range of elicitor concentrations (e.g., 10-200 µM for MeJA) to determine the optimal concentration for your specific cell line. | High concentrations of elicitors can be toxic to the cells and inhibit secondary metabolite production. |
| Incorrect Timing of Elicitation | Add the elicitor to the culture during the late exponential growth phase. Monitor cell growth to determine the optimal time for elicitation. | Cells are most metabolically active and responsive to elicitors during the late log phase. |
| Cell Line Variation | Different potato cultivars and even different cell lines from the same cultivar can have varying capacities for phytoalexin production. If possible, screen different cell lines for their ability to produce this compound. | Genetic differences can significantly impact the biosynthetic potential of the cells. |
| Inadequate Culture Medium | Optimize the culture medium composition. Ensure that the medium provides sufficient nutrients for both cell growth and secondary metabolite synthesis. Consider using MS medium supplemented with appropriate growth regulators like 2,4-D.[3][8] | The nutritional status of the cells directly affects their ability to produce secondary metabolites. |
Issue 2: Poor Growth of Potato Cell Suspension Culture
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Contamination (Bacterial or Fungal) | Regularly inspect cultures for signs of contamination (e.g., turbidity, color change, mold growth). If contamination is suspected, discard the culture and sterilize all equipment and work areas thoroughly. | Contaminants compete for nutrients and can produce substances that are toxic to the plant cells. |
| Inappropriate Inoculum Density | Start new suspension cultures with an adequate amount of healthy, friable callus (e.g., 0.5-1.0 g in 10-25 mL of liquid medium).[8] | A low inoculum density can lead to a long lag phase and poor culture establishment. |
| Suboptimal Agitation Speed | Optimize the shaker speed (e.g., 75, 100, or 125 rpm) to ensure adequate aeration and mixing without causing excessive shear stress.[8] | Proper agitation is crucial for nutrient and gas exchange, but excessive shear can damage the cells. |
| Nutrient Depletion | Subculture the cells at regular intervals (e.g., every 10-11 days) by transferring a portion of the suspension to fresh medium.[10] | Regular subculturing is necessary to replenish nutrients and remove accumulated waste products. |
| Incorrect Hormone Balance | Use an appropriate concentration of auxins, such as 2,4-D (e.g., 18.09 µM), in the culture medium to promote cell division and proliferation.[8] | Plant hormones are essential for regulating cell growth and differentiation in vitro. |
Experimental Protocols
Protocol 1: Establishment of Potato Cell Suspension Culture from Tubers
This protocol outlines the steps for initiating a callus and subsequently a cell suspension culture from potato tubers.
Materials:
-
Healthy potato tubers (e.g., cv. 'Desiree')
-
70% (v/v) ethanol
-
10% (v/v) commercial bleach solution with a few drops of Tween 20
-
Sterile distilled water
-
Murashige and Skoog (MS) medium supplemented with 2,4-D (e.g., 18.09 µM) and 3% (w/v) sucrose, solidified with 0.8% (w/v) agar (B569324) (for callus induction)[8]
-
Liquid MS medium with the same composition as above (for suspension culture)
-
Sterile scalpels, forceps, and Petri dishes
-
Erlenmeyer flasks (100 mL)
-
Orbital shaker
Procedure:
-
Surface Sterilization: Thoroughly wash the potato tubers with tap water. Immerse the tubers in 70% ethanol for 1 minute, followed by a 20-minute soak in 10% bleach solution. Rinse the tubers three times with sterile distilled water.
-
Explant Preparation: Under sterile conditions, cut the tubers into small discs (approximately 1 cm in diameter and 0.5 cm thick).
-
Callus Induction: Place the tuber discs onto the solid MS medium in Petri dishes. Seal the plates with parafilm and incubate in the dark at 25 ± 2°C. Subculture the developing callus every 15 days onto fresh medium.[8]
-
Initiation of Suspension Culture: After 60 days, transfer approximately 0.5-1.0 g of healthy, friable callus to a 100 mL Erlenmeyer flask containing 25 mL of liquid MS medium.[8]
-
Maintenance of Suspension Culture: Place the flasks on an orbital shaker at 120 rpm under a 16-hour photoperiod at 25 ± 2°C.[8] Subculture the suspension every 10-11 days by transferring about 10 mL of the cell suspension into 40 mL of fresh medium.[10] Filter the suspension through a sterile mesh (100-800 µm) every 6 days to obtain a fine cell suspension.[8]
Protocol 2: Elicitation with Methyl Jasmonate (MeJA)
This protocol describes the application of MeJA to induce this compound production in an established potato cell suspension culture.
Materials:
-
Established potato cell suspension culture (in the late exponential growth phase)
-
Methyl Jasmonate (MeJA) stock solution (e.g., 100 mM in ethanol, filter-sterilized)
-
Sterile pipettes and flasks
Procedure:
-
Prepare MeJA Working Solution: Dilute the MeJA stock solution with sterile culture medium to achieve the desired final concentrations for your experiment (e.g., 50 µM, 100 µM, 200 µM).
-
Elicitation: Aseptically add the MeJA working solution to the cell suspension flasks. Include a control flask treated with the same volume of ethanol without MeJA.
-
Incubation: Return the flasks to the orbital shaker under the same culture conditions.
-
Harvesting: Harvest the cells and the culture medium at different time points (e.g., 24, 48, 72, 96 hours) post-elicitation to determine the optimal induction period. Separate the cells from the medium by vacuum filtration or centrifugation.
-
Sample Preparation: Freeze-dry the harvested cells to determine the dry weight and store at -80°C until extraction.
Protocol 3: this compound Extraction and Quantification by GC-MS
This protocol provides a general method for extracting and quantifying this compound from potato cell biomass using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Freeze-dried potato cell biomass
-
Hexane (B92381) or Ethyl Acetate (B1210297) (GC grade)
-
Internal standard (e.g., a commercially available deuterated analog of a sesquiterpenoid)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., HP-5ms)
Procedure:
-
Extraction:
-
Weigh a known amount of freeze-dried cell biomass (e.g., 100 mg).
-
Add a known amount of the internal standard.
-
Extract the biomass with hexane or ethyl acetate (e.g., 3 x 5 mL) using sonication for 20 minutes for each extraction.
-
Combine the solvent extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator.
-
-
Sample Derivatization (if necessary): Depending on the specific GC-MS method, derivatization may be required to improve the volatility and thermal stability of this compound.
-
GC-MS Analysis:
-
Re-dissolve the dried extract in a known volume of solvent (e.g., 1 mL of hexane).
-
Inject an aliquot (e.g., 1 µL) into the GC-MS system.
-
GC Conditions (Example):
-
Injector temperature: 250°C
-
Oven program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion source temperature: 230°C
-
Scan mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
-
-
-
Quantification:
-
Identify the this compound peak based on its retention time and mass spectrum by comparing with a pure standard.
-
Quantify the amount of this compound by comparing the peak area of this compound to the peak area of the internal standard and using a calibration curve generated with known concentrations of a this compound standard.
-
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
Caption: Simplified this compound biosynthesis pathway in potato.
Jasmonate Signaling Pathway for Phytoalexin Production
Caption: Jasmonate signaling cascade leading to this compound production.[12][13][14][15][16]
Experimental Workflow for Increasing this compound Yield
Caption: General workflow for enhancing and quantifying this compound.
References
- 1. dpbck.ac.in [dpbck.ac.in]
- 2. In vitro strategies for the enhancement of secondary metabolite production in plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytopathology 1976 | Accumulation and Transformation of Rishitin and this compound in Potato Tuber Tissue Infected By an Incompatible Race of Phytophthora infestans [apsnet.org]
- 4. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. plantsjournal.com [plantsjournal.com]
- 7. chiro.org [chiro.org]
- 8. mail.pakbs.org [mail.pakbs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. trace.tennessee.edu [trace.tennessee.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Plant regeneration from cell suspension culture of potato (Solanum tuberosum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
addressing Lubimin stability and degradation during extraction and storage
Welcome to the Technical Support Center for lubimin stability and degradation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered during the extraction and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in plant tissues?
A1: In planta, this compound can be detoxified by the host plant through enzymatic reactions. A key pathway involves hydroxylation mediated by cytochrome P450 monooxygenases.[1][2] This is a natural process to regulate the concentration of this bioactive compound after a pathogen threat has been neutralized.[2][3]
Q2: My this compound extract shows a lower than expected concentration after a period of storage. What could be the cause?
A2: The degradation of this compound during storage can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate the degradation of phytoalexins. For long-term storage, it is advisable to keep extracts at low temperatures (-20°C or -80°C).
-
Light Exposure: Like many other secondary metabolites, this compound may be susceptible to photodegradation. It is recommended to store extracts in amber vials or in the dark.
-
pH: Extreme pH conditions can lead to the degradation of phytoalexins. It is best to store extracts in a neutral pH environment.
-
Oxidation: Exposure to air can lead to oxidative degradation. Storing extracts under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Q3: I observe multiple peaks in my chromatogram when analyzing this compound. What could be the reason?
A3: The presence of multiple peaks could be due to several factors:
-
Isomers: this compound may exist as enantiomers, which could potentially be separated under certain chromatographic conditions.[1][4]
-
Degradation Products: During extraction or storage, this compound might have degraded into other related compounds. For instance, this compound is a precursor to oxythis compound and rishitin (B106575) in its biosynthetic pathway, and improper handling could potentially facilitate these conversions or other degradation reactions.[1][3][4]
-
Impurities: The peaks could also represent other phytoalexins or compounds extracted from the plant matrix.
Troubleshooting Guides
Issue 1: Low Yield of this compound During Extraction
| Possible Cause | Troubleshooting Step |
| Inefficient Elicitation | Ensure that the elicitor (e.g., cell wall extract from Phytophthora infestans or arachidonic acid) is properly prepared and applied to the potato tubers. This compound is not constitutively present and its production must be induced.[5] |
| Improper Extraction Solvent | Ethyl acetate (B1210297) is a commonly used solvent for this compound extraction.[1] For other similar compounds, mixtures of solvents like cyclohexane:ethyl acetate have been used.[1] You may need to optimize the solvent system for your specific matrix. |
| Degradation During Extraction | Avoid high temperatures during the extraction process. Perform extractions at room temperature or on ice. Minimize exposure of the sample to light. |
| Incomplete Cell Lysis | Ensure that the plant tissue is thoroughly homogenized to allow for efficient solvent penetration and extraction of the target compound. Freezing the tissue in liquid nitrogen before pulverization can improve cell lysis.[1] |
Issue 2: this compound Degradation in Stored Extracts
| Possible Cause | Troubleshooting Step |
| Inappropriate Storage Temperature | For short-term storage, refrigeration at 4°C may be adequate. For long-term stability, store extracts at -20°C or ideally at -80°C. |
| Exposure to Light | Store extracts in amber-colored vials or wrap vials in aluminum foil to protect them from light. |
| Oxidative Degradation | Before sealing the storage vial, flush the headspace with an inert gas like nitrogen or argon to displace oxygen. |
| Solvent Evaporation | Ensure that storage vials are tightly sealed to prevent solvent evaporation, which would concentrate the sample and potentially accelerate degradation. |
Experimental Protocols
Protocol 1: Elicitation and Extraction of this compound from Potato Tubers
This protocol is adapted from established methods for inducing and extracting phytoalexins from potato tissue.[1][5]
Materials:
-
Fresh, healthy potato tubers
-
Elicitor solution (e.g., arachidonic acid or cell wall extract from Phytophthora infestans)
-
Sterile distilled water
-
Ethyl acetate
-
Liquid nitrogen
-
Sterile petri dishes, scalpels, and glassware
Procedure:
-
Wash potato tubers thoroughly and surface-sterilize with 70% ethanol for 1-2 minutes, followed by rinsing with sterile distilled water.[5]
-
Aseptically slice the tubers into discs (approximately 5 mm thick).
-
Place the tuber discs in sterile petri dishes and apply the elicitor solution to the surface of each disc.
-
Incubate the treated discs in the dark at room temperature for 48-72 hours to allow for this compound accumulation.
-
After incubation, freeze the tissue in liquid nitrogen and pulverize it into a fine powder using a mortar and pestle.[1]
-
Add ethyl acetate to the powdered tissue (e.g., 10 mL per gram of tissue) and shake or stir for several hours at room temperature, protected from light.[1]
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant containing the extracted this compound.
-
For long-term storage, evaporate the solvent under a stream of nitrogen and store the dried extract at -80°C.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This is a general protocol and may require optimization for your specific instrumentation and sample matrix.
Instrumentation and Columns:
-
HPLC system with a UV or DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A gradient elution is recommended to separate this compound from other matrix components. An example gradient is as follows:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 30 | 70 | 30 |
| 35 | 70 | 30 |
Procedure:
-
Prepare a stock solution of your this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
Reconstitute your dried extract in a known volume of the initial mobile phase.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
Set the column temperature (e.g., 25°C) and the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to monitor at a wavelength appropriate for this compound (this may require a UV scan of a pure standard to determine the lambda max).
-
Inject the standards and samples onto the HPLC system.
-
Construct a calibration curve from the peak areas of the standards and use it to quantify the concentration of this compound in your samples.
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Condition | Expected Impact on this compound Stability | Recommendation |
| Temperature | High (e.g., > 25°C) | Increased degradation rate. | Store extracts at low temperatures (4°C for short-term, -20°C to -80°C for long-term). |
| Low (e.g., ≤ 4°C) | Decreased degradation rate. | Recommended for storage. | |
| pH | Acidic (e.g., < 4) | Potential for degradation. | Store in a neutral solvent or buffer. |
| Neutral (e.g., ~7) | Generally more stable. | Ideal for storage. | |
| Alkaline (e.g., > 8) | Potential for degradation. | Avoid alkaline conditions. | |
| Light | Exposure to UV or ambient light | Can induce photodegradation. | Store in amber vials or in the dark. |
| Oxygen | Presence of air | Can lead to oxidative degradation. | Store under an inert atmosphere (e.g., nitrogen, argon). |
| Solvent | Non-polar (e.g., hexane) | May offer good stability for some compounds. | Choice of solvent should be optimized for both extraction efficiency and storage stability. |
| Polar (e.g., methanol) | Stability can vary. |
Visualizations
Caption: Biosynthetic and degradation pathway of this compound.
Caption: Experimental workflow for this compound extraction and stability analysis.
References
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. updatepublishing.com [updatepublishing.com]
- 5. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing elicitor concentration and exposure time for maximum Lubimin induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing elicitor concentration and exposure time for maximizing the induction of Lubimin, a vital phytoalexin with significant biological activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its induction important?
This compound is a sesquiterpenoid phytoalexin produced by plants belonging to the Solanaceae family, such as potato (Solanum tuberosum) and tomato (Solanum lycopersicum). Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or environmental stress. The induction of this compound is of significant interest for its potential applications in agriculture to enhance disease resistance and in medicine due to its possible antineoplastic properties.
Q2: What are elicitors and how do they induce this compound production?
Elicitors are molecules that trigger a defense response in plants, leading to the synthesis of secondary metabolites like this compound. They can be of biological origin (biotic elicitors) or from non-biological sources (abiotic elicitors). Elicitors are recognized by plant cell receptors, which activates a signaling cascade, often involving jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways, leading to the expression of genes involved in this compound biosynthesis.
Q3: What types of elicitors can be used to induce this compound?
A variety of biotic and abiotic elicitors have been shown to induce phytoalexin production. For this compound and other sesquiterpenoid phytoalexins, common elicitors include:
-
Fungal elicitors: Preparations from fungal cell walls or culture filtrates, such as those from Rhizoctonia bataticola.
-
Fatty acids: Arachidonic acid and eicosapentaenoic acid are known to be potent elicitors.
-
Enzymes: Cellulase can induce defense responses by degrading plant cell wall components, releasing endogenous elicitors.
-
Polysaccharides: Chitosan and β-cyclodextrin have been used to enhance phytoalexin production.
-
Signaling molecules: Methyl jasmonate (MeJA) and salicylic acid (SA) are plant hormones that can directly activate defense pathways.
Q4: How critical are elicitor concentration and exposure time for this compound induction?
Optimizing elicitor concentration and exposure time is paramount for maximizing this compound yield. Sub-optimal concentrations may not trigger a significant response, while excessively high concentrations can be toxic to the plant cells, leading to cell death and reduced production. Similarly, the exposure time needs to be carefully determined to capture the peak of this compound accumulation, as prolonged exposure can sometimes lead to the degradation of the target compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound induction after elicitation. | 1. Inappropriate elicitor concentration: The concentration may be too low to induce a response or too high, causing cellular toxicity. 2. Incorrect timing of elicitation: Elicitation during the wrong growth phase of the cell culture can lead to a poor response. 3. Cell line viability/competence: The specific plant cell line may have a low capacity for this compound production. 4. Elicitor degradation: The elicitor may not be stable under the experimental conditions. | 1. Perform a dose-response experiment: Test a range of elicitor concentrations to identify the optimal level. 2. Optimize elicitation timing: Typically, the late exponential or early stationary phase of cell growth is optimal for adding the elicitor. 3. Screen different cell lines or explant types. 4. Prepare fresh elicitor solutions for each experiment and ensure proper storage. |
| Inconsistent this compound yields between experiments. | 1. Variability in cell culture: Differences in the age, density, or physiological state of the cells at the time of elicitation. 2. Inconsistent elicitor preparation: Variations in the preparation of the elicitor solution. 3. Fluctuations in culture conditions: Changes in temperature, light, or pH. | 1. Standardize the cell culture protocol: Use cells from the same passage number and at a consistent density. 2. Follow a strict protocol for elicitor preparation. 3. Maintain and monitor culture conditions meticulously. |
| Cell browning or death after elicitation. | 1. Elicitor toxicity: The elicitor concentration is too high. 2. Extended exposure time: Prolonged contact with the elicitor is causing cellular damage. 3. Contamination: Microbial contamination can cause cell death. | 1. Reduce the elicitor concentration. 2. Perform a time-course experiment to determine the optimal exposure duration. 3. Ensure aseptic techniques are strictly followed during all manipulations. |
Data on this compound Induction
The following table summarizes quantitative data on this compound induction from a study using hairy root cultures of Solanum tuberosum.
| Elicitor(s) | Concentration | Exposure Time (hours) | This compound Yield (µg/g Dry Weight) | Reference |
| Fungal Elicitor (R. bataticola) + β-cyclodextrin | 2 ml/L + 100 mg/L | 48 | 171 | Komaraiah et al., 2003 |
Experimental Protocols
Protocol 1: General Elicitation in Plant Cell Suspension Cultures
-
Establishment of Cell Suspension Culture:
-
Initiate callus from sterile explants (e.g., potato tuber discs) on solid Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators.
-
Transfer friable callus to liquid MS medium to establish a cell suspension culture.
-
Subculture the suspension cells every 7-10 days.
-
-
Elicitor Preparation:
-
Prepare a stock solution of the chosen elicitor (e.g., arachidonic acid, cellulase) in a suitable solvent.
-
Sterilize the elicitor solution by filtration through a 0.22 µm filter.
-
-
Elicitation:
-
Grow the cell suspension culture to the late exponential or early stationary phase.
-
Aseptically add the sterile elicitor solution to the cell culture flasks to achieve the desired final concentration.
-
Include a control culture treated with the solvent alone.
-
Incubate the cultures under the same conditions as before elicitation.
-
-
Harvesting and Extraction:
-
After the desired exposure time, harvest the cells by filtration.
-
Wash the cells with distilled water and then freeze-dry.
-
Extract this compound from the dried cells using a suitable organic solvent (e.g., methanol (B129727), ethyl acetate).
-
-
Quantification:
-
Analyze the extract for this compound content using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Use a purified this compound standard for calibration and quantification.
-
Protocol 2: this compound Extraction and Quantification by HPLC
-
Sample Preparation:
-
Homogenize the freeze-dried plant material.
-
Extract a known weight of the homogenized tissue with methanol (e.g., 3 x 10 mL) with sonication.
-
Combine the methanol extracts and evaporate to dryness under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
Dissolve the crude extract in a small volume of a non-polar solvent (e.g., hexane).
-
Pass the solution through a silica-based SPE cartridge.
-
Wash the cartridge with the non-polar solvent to remove lipids.
-
Elute this compound with a more polar solvent mixture (e.g., hexane:ethyl acetate).
-
Evaporate the eluate to dryness.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject an aliquot into an HPLC system equipped with a C18 column.
-
Use an isocratic or gradient elution with a mobile phase such as acetonitrile:water.
-
Detect this compound using a UV detector at an appropriate wavelength (e.g., ~210 nm).
-
Quantify the this compound peak by comparing its area to a calibration curve prepared with a this compound standard.
-
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Elicitor Signaling
Elicitors bind to receptors on the plant cell surface, triggering a signaling cascade that leads to the activation of defense-related genes, including those in the this compound biosynthesis pathway. This process often involves the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) cascades, which in turn stimulate the jasmonic acid (JA) and salicylic acid (SA) signaling pathways. These pathways regulate the expression of transcription factors that control the genes encoding enzymes for sesquiterpenoid phytoalexin synthesis.
Caption: Elicitor-induced signaling pathway for this compound biosynthesis.
Experimental Workflow for Optimizing Elicitation
The following workflow outlines the key steps for systematically optimizing elicitor concentration and exposure time for maximum this compound induction.
Caption: Workflow for optimizing elicitor parameters.
troubleshooting poor recovery of sesquiterpenoids in GC-MS analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor recovery of sesquiterpenoids during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guides
Issue 1: Low or No Analyte Signal
Question: Why am I observing very low or no peaks for my target sesquiterpenoids in the chromatogram?
Answer: Poor or absent signals for sesquiterpenoids can stem from several factors, primarily related to analyte degradation, inefficient sample introduction, or losses during sample preparation. Sesquiterpenes, especially those with heat-sensitive functional groups like germacrenes, can be thermally labile and may degrade in a hot GC inlet.[1][2][3] Additionally, their semi-volatile nature can lead to losses during sample preparation if not handled correctly.[4]
Troubleshooting Workflow: Low Analyte Signal
Caption: Troubleshooting workflow for low or no analyte signal.
Experimental Protocols
Protocol 1: Optimizing Inlet Temperature and Liner
-
Lower Inlet Temperature: Systematically decrease the injector temperature in 10-20 °C increments from your current setting. Studies have shown that an injection port temperature of 160 °C can significantly reduce the thermal instability of sensitive sesquiterpenoids like germacrenes.[2] A temperature of 190°C has also been used successfully for pulsed splitless injection of other sesquiterpenoids.[3][5]
-
Use a Deactivated Liner: Replace your current inlet liner with one that has a high-quality deactivation to minimize active sites that can catalyze analyte degradation.[1] For particularly sensitive compounds, test liners with and without glass wool, as the wool can sometimes introduce activity.[1]
-
Evaluate: Inject a standard of your target sesquiterpenoid after each temperature or liner adjustment and compare the peak area and shape to assess the impact on recovery.
Protocol 2: Enhancing Headspace Sampling for Semi-Volatiles
For less volatile sesquiterpenoids, standard headspace sampling may result in poor recovery.[4]
-
Method Selection: Consider switching from static headspace to Solid Phase Microextraction (SPME). The affinity of terpenes for an appropriate fiber, such as one coated with Divinylbenzene/Polydimethylsiloxane (DVB/PDMS), can improve capture.[4]
-
Direct Immersion SPME (DI-SPME): If headspace SPME (HS-SPME) still yields low recovery, try a direct immersion method to ensure better capture of less volatile sesquiterpenoids.[4]
-
Salting Out: To improve the recovery of sesquiterpenoids in headspace analysis, add a salt (e.g., NaCl) to your sample vial. This increases the vapor pressure of the analytes, driving more of them into the headspace for sampling.[4]
Data Presentation: Inlet Parameter Comparison
| Parameter | Setting A (Standard) | Setting B (Optimized for Sesquiterpenoids) | Expected Outcome |
| Inlet Temperature | 250 °C | 160-190 °C | Reduced thermal degradation, improved peak area for labile compounds.[2][3][5] |
| Inlet Liner | Standard Glass Liner | Deactivated Glass Liner | Minimized active sites, reduced peak tailing and analyte loss.[1] |
| Injection Mode | Split | Pulsed Splitless | Increased amount of analyte transferred to the column, improving sensitivity.[3][5] |
Issue 2: Poor Peak Shape and Co-elution
Question: My chromatogram shows significant peak tailing and my sesquiterpene isomers are co-eluting. How can I improve the separation?
Answer: Peak tailing is often a sign of active sites within the GC system (liner, column) or secondary interactions with contaminants. Co-elution of sesquiterpene isomers is a common challenge because they often have very similar chemical structures and physicochemical properties, leading to similar interactions with the GC column's stationary phase.[1] To resolve these issues, a systematic optimization of the GC method is required.
Logical Relationships: Factors Affecting Peak Resolution
Caption: Key GC parameters influencing the separation of sesquiterpenes.
Experimental Protocols
Protocol 3: Optimization of GC Oven Temperature Program
-
Reduce Initial Temperature: Lower the initial oven temperature to 10-20 °C below the boiling point of your injection solvent for splitless injections. This improves the focusing of early-eluting peaks.[1]
-
Slower Ramp Rate: Decrease the temperature ramp rate (e.g., from 10 °C/min to 5 °C/min) in the region where your target isomers elute. This increases the time analytes spend interacting with the stationary phase, enhancing separation.
-
Introduce Isothermal Holds: Add short isothermal holds (1-2 minutes) at temperatures just before critical pairs of isomers elute to improve their resolution.[1]
-
Evaluate: Analyze the chromatograms after each adjustment to assess the impact on resolution between the target peaks.
Protocol 4: Selection of an Appropriate GC Column
-
Assess Current Stationary Phase: Identify the stationary phase of your current column (e.g., a non-polar 5% phenyl-methylpolysiloxane).[1][3]
-
Choose a Different Selectivity: If using a non-polar column, switching to a mid-polar or polar stationary phase (e.g., a wax-type column or one with a higher percentage of phenyl substitution) can alter the elution order and resolve co-eluting compounds.[1]
-
Consider Column Dimensions: For difficult separations, use a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm) to increase theoretical plates and improve separation efficiency.[1][2]
-
Column Conditioning: Always condition a new column according to the manufacturer's instructions before use to ensure low bleed and optimal performance.[1]
Data Presentation: GC Column Selection Guide for Sesquiterpenoids
| Column Type (Stationary Phase) | Polarity | Best For | Potential Trade-offs |
| 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5MS) | Non-Polar | General-purpose analysis of a wide range of terpenes.[3] | May not resolve structurally similar isomers.[1] |
| Mid- to High-Phenyl Content (e.g., DB-17, DB-35) | Mid-Polar | Improved separation of isomers based on differences in polarity.[6] | May have lower maximum operating temperatures. |
| Wax (Polyethylene Glycol, e.g., DB-Wax) | Polar | Separating compounds with different polar functional groups. | Susceptible to damage from oxygen and water at high temperatures. |
| Derivatized Cyclodextrin | Chiral | Separation of enantiomeric isomers.[1] | Typically more expensive and specialized. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal injection technique for sesquiterpenoid analysis? For quantitative analysis where sensitivity is key, a pulsed splitless injection is often preferred. This technique uses a temporary increase in inlet pressure during injection to rapidly transfer the sample to the column, which can minimize thermal degradation and increase the response for less volatile compounds.[3][5] For screening or analyzing high-concentration samples, a split injection can be used to avoid overloading the column.
Q2: How can I prevent the loss of more volatile sesquiterpenoids during sample preparation? To prevent the loss of volatile analytes, keep samples and solvents chilled throughout the preparation process.[4] If grinding plant material, consider doing so under liquid nitrogen to prevent heat from the grinding process from causing premature volatilization.[4] Store samples frozen and minimize the time they are exposed to ambient temperatures before analysis.
Q3: My sesquiterpenoids seem to be rearranging on the column or in the inlet. How can I confirm and prevent this? Rearrangement is a known issue, especially for sesquiterpenes like germacrene A, which can undergo a heat-induced Cope rearrangement.[7] This can be confirmed by observing broad or unexpected peaks in your chromatogram. To prevent this:
-
Lower the GC inlet temperature significantly, for example, to 150-160 °C.[2][7]
-
Use a highly deactivated inlet liner and GC column to eliminate acidic active sites that can catalyze rearrangements.[1]
-
If using SPME, choose a fiber with an absorbent material like PDMS, which is less likely to support acid-induced rearrangements compared to adsorbent materials.[2]
Q4: What are the best practices for preparing a calibration curve for sesquiterpenoid quantification? Use a stable isotope-labeled internal standard, such as α-Farnesene-d6, for robust quantification.[8] This corrects for variations in sample preparation, injection volume, and instrument response. Prepare your calibration standards in the same solvent as your final sample extract to avoid solvent-related effects. If analyzing a complex matrix, using a matrix-matched calibration curve is recommended to account for matrix effects that can suppress or enhance the analyte signal.[9]
Q5: Can the choice of carrier gas affect my sesquiterpenoid analysis? Yes, the choice of carrier gas impacts both analysis speed and efficiency. While Helium is commonly used, Hydrogen often provides better efficiency at higher linear velocities, allowing for faster analysis times without a significant loss of resolution.[10] This can be particularly beneficial for reducing the time thermally labile compounds spend at high temperatures in the GC oven.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 5. Optimization of GC-MS conditions based on resolution and stability of analytes for simultaneous determination of nine sesquiterpenoids in three species of Curcuma rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. welchlab.com [welchlab.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Identifying and Minimizing Interference from Lubimin Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sesquiterpenoid phytoalexin, lubimin. The focus is on identifying and minimizing interference from its degradation products to ensure the accuracy and reproducibility of experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a sesquiterpenoid phytoalexin produced by plants in the Solanaceae family, such as potato and tomato, in response to microbial infection. It is studied for its antifungal and antimicrobial properties, as well as its potential applications in agriculture and medicine.
Q2: What are the common degradation products of this compound?
A2: this compound can degrade into several products, primarily through oxidation. The most common degradation products are oxythis compound and various hydroxylated forms of this compound. These transformations can occur during storage, extraction, and experimental procedures.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, it is crucial to handle and store this compound under optimal conditions. This includes using amber vials to protect it from light, storing stock solutions at -20°C or below, and using freshly prepared solutions for experiments. It is also advisable to work with buffered solutions at a slightly acidic to neutral pH and to avoid prolonged exposure to high temperatures.
Q4: What are the potential signs of this compound degradation in my samples?
A4: Signs of this compound degradation can include a decrease in the expected biological activity of your compound, the appearance of new, unexpected peaks in your chromatograms (HPLC or GC-MS), or a visible change in the color or clarity of your stock solution.
Q5: How can I separate this compound from its degradation products?
A5: High-performance liquid chromatography (HPLC) is a highly effective method for separating this compound from its more polar degradation products, such as oxythis compound and hydroxylated this compound. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water is a common starting point for method development.
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, with a focus on problems potentially caused by its degradation products.
Issue 1: Inconsistent results in bioactivity assays.
-
Question: We are observing high variability in the IC50 values of this compound in our antifungal assays. What could be the cause?
-
Answer: Inconsistent bioactivity can be a direct result of this compound degradation. The degradation products may have different biological activities, leading to variable results.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Analyze your this compound stock solution by HPLC to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared standard.
-
Standardize Solution Preparation: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed solutions.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is below a level that could affect the assay. Include a vehicle control in all experiments.
-
Assess Stability in Assay Media: Incubate this compound in your assay medium for the duration of the experiment and then analyze for degradation to determine its stability under your specific experimental conditions.
-
-
Issue 2: Unexpected peaks in chromatography (HPLC, GC-MS).
-
Question: We are seeing extra peaks in our HPLC analysis of a this compound-treated sample that are not present in the control. Are these metabolites or degradation products?
-
Answer: While they could be metabolites if you are working with a biological system, it is also highly likely that they are degradation products of this compound. Degradation can be accelerated by experimental conditions such as pH, temperature, and light exposure.
-
Troubleshooting Steps:
-
Analyze a this compound-Only Control: Run a control sample of this compound in the same solvent and under the same conditions as your experiment (minus the biological system) to see if the extra peaks are present.
-
Optimize Chromatographic Separation: Adjust your HPLC or GC-MS method to achieve better separation of the peaks. This may involve changing the gradient, flow rate, or column type.
-
Characterize the Unknown Peaks: If possible, use mass spectrometry (MS) to determine the molecular weights of the unknown peaks. Degradation products like oxythis compound will have a characteristic mass difference compared to this compound.
-
-
Issue 3: Reduced potency of this compound stock solution over time.
-
Question: Our this compound stock solution seems to be losing its effectiveness over a few weeks, even when stored at -20°C. Why is this happening?
-
Answer: Even at -20°C, slow degradation can occur over time, especially if the stock solution is subjected to multiple freeze-thaw cycles or is not protected from light.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to minimize freeze-thaw cycles.
-
Use Amber Vials: Store all this compound solutions in amber vials to protect them from light-induced degradation.
-
Consider -80°C Storage: For long-term storage, consider keeping your this compound stock at -80°C.
-
Re-qualify Old Stock: Before critical experiments, re-analyze older stock solutions by HPLC to confirm the concentration and purity of this compound.
-
-
Issue 4: High background or artifacts in cell-based assays.
-
Question: We are observing increased cell death or stress in our vehicle-control wells in a cell-based assay. Could this be related to the this compound stock?
-
Answer: While the solvent (e.g., DMSO) is a common cause, degradation products of this compound could also contribute to unexpected cytotoxicity or cellular stress, leading to high background or artifacts.
-
Troubleshooting Steps:
-
Test for Cytotoxicity of a Degraded Sample: Intentionally degrade a sample of this compound (e.g., by exposure to light and heat) and test its effect on your cells at the same concentration as your experimental samples. This can help determine if the degradation products are more cytotoxic than this compound itself.
-
Purify Your this compound: If you suspect your this compound stock is impure, consider purifying it by preparative HPLC to remove any degradation products before use in sensitive cell-based assays.
-
Include Additional Controls: In addition to a vehicle control, include a "degraded this compound" control to help differentiate between the effects of the parent compound and its degradation products.
-
-
Section 3: Data Presentation
Table 1: Known Degradation Products of this compound
| Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Method of Formation |
| This compound (Parent) | C₁₅H₂₄O₂ | 236.35 | - |
| Oxythis compound | C₁₅H₂₄O₃ | 252.35 | Oxidation |
| 13-Hydroxythis compound | C₁₅H₂₄O₃ | 252.35 | Enzymatic Hydroxylation |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Condition | Short-term (1-2 weeks) | Long-term (>2 weeks) |
| Temperature | -20°C | -80°C |
| Solvent | DMSO, Ethanol | DMSO, Ethanol |
| Container | Amber glass vials | Amber glass vials |
| Atmosphere | Standard | Inert gas (e.g., Argon) if possible |
| Freeze-Thaw Cycles | Minimize (use aliquots) | Avoid (use single-use aliquots) |
Table 3: Hypothetical Stability of this compound under Stressed Conditions (Aqueous Buffer, 24h)
| Condition | Temperature | % Degradation (Hypothetical) |
| pH 4 | 25°C | < 5% |
| pH 7 | 25°C | 5-10% |
| pH 9 | 25°C | 15-25% |
| pH 7 | 4°C | < 2% |
| pH 7 | 37°C | 10-20% |
| pH 7 (exposed to light) | 25°C | 20-35% |
Note: This data is hypothetical and intended for illustrative purposes. Actual degradation rates should be determined experimentally.
Section 4: Experimental Protocols
Protocol 1: Stability Testing of this compound under Different pH and Temperature Conditions
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 7, and 9).
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration. Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis.
-
Incubation: Aliquot the this compound-buffer solutions into amber vials. Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C) for a set period (e.g., 0, 4, 8, 12, and 24 hours).
-
Sample Collection: At each time point, remove an aliquot from each condition and immediately store it at -80°C to halt any further degradation.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Protocol 2: Analysis of this compound and its Degradation Products by HPLC
-
Instrumentation: A standard HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Procedure: a. Prepare samples by diluting them in the initial mobile phase composition. b. Inject the samples onto the HPLC system. c. Identify and quantify the peaks corresponding to this compound and its degradation products by comparing their retention times and UV spectra with those of known standards.
Section 5: Visualizations
Caption: this compound Degradation Pathway.
Caption: Workflow for Investigating Interference.
Caption: Troubleshooting Inconsistent Results.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and detailed protocols to address challenges associated with the low expression of Lubimin-related sesquiterpenoid biosynthesis genes in transgenic plants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its transgenic expression often challenging?
A1: this compound is a sesquiterpenoid phytoalexin, an antimicrobial secondary metabolite naturally produced by plants in the Solanaceae family, such as potato (Solanum tuberosum), in response to pathogen attack.[1] Transgenic expression of the genes in its biosynthetic pathway can be challenging due to several factors:
-
Metabolic Burden: High-level expression of biosynthetic genes can place a significant metabolic load on the host plant, leading to poor growth and transgene instability.
-
Precursor Limitation: The production of this compound depends on the availability of the precursor farnesyl pyrophosphate (FPP) from the cytosolic mevalonate (B85504) (MVA) pathway.[2] This precursor pool is often tightly regulated and may be insufficient for high-level production of a new compound.
-
Gene Silencing: Plant hosts often recognize and silence foreign DNA, especially if it is present in multiple copies or has repetitive sequences, leading to a shutdown of transcription or degradation of the mRNA transcript.[3][4]
-
Codon Usage: The genetic code of the source organism for the transgene may not be optimal for efficient translation in the host plant, leading to low protein yields despite high mRNA levels.[5]
Q2: What are the critical first steps to diagnose the cause of low expression?
A2: A systematic approach is crucial.
-
Confirm Transgene Integration: Use PCR on genomic DNA from your transgenic lines to confirm that the T-DNA has been successfully integrated into the host genome.
-
Analyze mRNA Levels: Perform Reverse Transcription quantitative PCR (RT-qPCR) to measure the transcript levels of your gene of interest. This is a critical step to distinguish between transcriptional issues (low mRNA) and translational issues (high mRNA, low product).
-
Screen Multiple Independent Lines: Expression levels can vary dramatically between different transgenic events due to the random nature of T-DNA integration (position effects) and variations in copy number.[4] Analyzing at least 8-10 independent lines is recommended.
Troubleshooting Guide
This guide is structured to help you identify and solve specific problems based on your experimental observations.
Scenario 1: Low or Undetectable Transgene mRNA Levels
If RT-qPCR analysis reveals low or no transcript, the issue likely lies at the transcriptional level.
Q: My transgene is integrated, but I can't detect any mRNA. What's wrong?
A: This strongly suggests Transcriptional Gene Silencing (TGS) or an issue with your promoter.
-
Possible Cause 1: Promoter Silencing (Methylation). Constitutive promoters like Cauliflower Mosaic Virus 35S (CaMV 35S) can be susceptible to methylation-based silencing, especially in subsequent generations.
-
Solution: Analyze the methylation status of the promoter region using bisulfite sequencing. If methylation is confirmed, you may need to regenerate new lines or consider using a different promoter.
-
-
Possible Cause 2: Inappropriate Promoter Choice. The promoter you've chosen may not be active in the specific tissues or developmental stage you are analyzing.
-
Solution: For phytoalexin production, consider using a pathogen-inducible or stress-inducible promoter.[6][7] These promoters are activated only in response to specific stimuli (like elicitors or infection), which can reduce metabolic load and avoid silencing associated with constitutive expression.[8] Examples include promoters from pathogenesis-related (PR) genes.
-
-
Possible Cause 3: High Transgene Copy Number. Plants often silence loci with multiple or complex T-DNA insertions, which can include direct or inverted repeats.[3][4]
-
Solution: Screen your transgenic lines for single-copy insertions using Southern blotting or quantitative PCR. Prioritize single-copy lines for further analysis as they are generally more stably expressed.
-
Scenario 2: High Transgene mRNA Levels, but Low Protein or Metabolite Yield
If you detect high levels of transcript but the final product is low, the bottleneck is occurring after transcription.
Q: My gene is highly transcribed, but I can't detect the enzyme or the final this compound-related product. Why?
A: This points to issues with translation, protein stability, or metabolic limitations.
-
Possible Cause 1: Suboptimal Codon Usage. The codons in your transgene may not be efficiently recognized by the host plant's translational machinery. This can lead to ribosome stalling and premature termination of translation.[9]
-
Solution: Re-synthesize your gene using codon optimization. This involves replacing rare codons with those more frequently used in your host plant's genome.[10] This single change can increase protein expression by over 100-fold.[10] Also, ensure the 5' end of the mRNA is designed to avoid stable hairpin structures that can block ribosome loading.[9]
-
-
Possible Cause 2: Post-Transcriptional Gene Silencing (PTGS). The cell may be recognizing the transgene mRNA as aberrant and targeting it for degradation.[11] This can be triggered by high transcript levels or the presence of double-stranded RNA (dsRNA) intermediates.[3]
-
Solution: Analyze your lines for the presence of small interfering RNAs (siRNAs) corresponding to your transgene. Avoid vector designs that could produce dsRNA, such as those with inverted repeats. Selecting for moderately expressing lines instead of the absolute highest expressors can sometimes circumvent PTGS.
-
-
Possible Cause 3: Limited Precursor Supply. The biosynthesis of this compound, a sesquiterpenoid, requires a steady supply of FPP from the MVA pathway. This pathway is essential for many other cellular processes, and your transgene is competing for a limited precursor pool.[2][12]
-
Solution 1: Up-regulate the MVA Pathway. Co-express your this compound-related gene with a rate-limiting enzyme from the MVA pathway, such as a truncated version of HMG-CoA reductase (HMGR).[13]
-
Solution 2: Down-regulate Competing Pathways. Use RNAi to suppress the expression of genes that divert FPP into other pathways, such as squalene (B77637) synthase (SQS), which leads to sterol biosynthesis.[12]
-
-
Possible Cause 4: Incorrect Subcellular Compartmentalization. The MVA pathway is primarily cytosolic. However, precursor pools might be more abundant or accessible in other organelles.
-
Solution: Target your biosynthetic enzymes to a different subcellular compartment, such as the plastids or mitochondria. A strategy of co-expressing a FPP synthase and a sesquiterpene synthase and targeting them to the plastids has been shown to boost sesquiterpene production by over 1,000-fold.[14] This can be achieved by adding N-terminal transit peptides to your protein sequence.
-
Quantitative Data Summary
The following tables summarize published data on strategies to enhance the production of secondary metabolites in transgenic plants.
Table 1: Reported Impact of Codon Optimization on Transgene Expression
| Gene | Host Plant | Optimization Strategy | Fold Increase in Protein Expression | Reference |
|---|---|---|---|---|
| cry1Ab | Tobacco, Tomato | Optimized for plant codon usage bias | ~100-fold | [10] |
| Vip3Aa11 | Maize | Higher Codon Adaptation Index (CAI) | 4.2-fold (11.65 vs 2.76 µg/g FW) | [10] |
| FVIII / VP1 | Tobacco (Chloroplast) | Based on psbA codon hierarchy | 6- to 125-fold |[15][16] |
Table 2: Metabolic Engineering Strategies to Enhance Sesquiterpenoid Production
| Strategy | Target Pathway / Gene | Host Plant | Effect on Product Yield | Reference |
|---|---|---|---|---|
| Upstream Regulation | Overexpression of DXS and DXR | Tobacco | Increased monoterpenoid levels | [13] |
| Competitive Pathway Suppression | RNAi of Squalene Synthase (SQS) | Artemisia annua | 3.14-fold increase in artemisinin | [12] |
| Subcellular Re-localization | Co-expression of FPP synthase & sesquiterpene synthase targeted to plastids | N. benthamiana | >1,000-fold increase in sesquiterpenes |[14] |
Detailed Experimental Protocols
Protocol 1: General Workflow for Codon Optimization
-
Obtain Target Sequence: Start with the amino acid sequence of your this compound-related enzyme.
-
Select Host Organism: Choose the target expression host (e.g., Solanum tuberosum). Different plants have different codon usage biases.
-
Use Optimization Software: Utilize a trusted codon optimization tool (many are available online from gene synthesis companies). These algorithms will back-translate your protein sequence into a DNA sequence optimized for the target host.
-
Review and Refine: Manually inspect the optimized sequence. Key considerations include:
-
GC Content: Aim for a GC content between 45-60% for stable expression in plants.
-
Avoid Problematic Sequences: Remove sequences that could be mistaken for splice sites, polyadenylation signals (AATAAA), or transcription termination signals (TTTTT).
-
Remove Repetitive Sequences: Eliminate long repeats that could lead to recombination or silencing.
-
5' mRNA Structure: Ensure the first ~50 nucleotides are AU-rich to prevent stable secondary structures that inhibit translation initiation.[9]
-
-
Gene Synthesis: Have the final, optimized DNA sequence synthesized and cloned into your plant expression vector.
Protocol 2: Agrobacterium-mediated Transformation of Solanum tuberosum
This protocol is adapted from established methods for potato transformation.[17][18][19][20]
-
Prepare Plant Material:
-
Use sterile, in vitro-grown potato plantlets (Solanum tuberosum cv. Désirée or other suitable cultivar) that are 4-6 weeks old.
-
Excise internodal stem sections (~1 cm) or leaf explants.
-
-
Prepare Agrobacterium Inoculum:
-
Grow Agrobacterium tumefaciens strain LBA4404 (or similar) containing your binary vector in YM medium with appropriate antibiotics overnight at 28°C until the OD₆₀₀ reaches 0.6-0.8.
-
Centrifuge the culture, discard the supernatant, and resuspend the bacterial pellet in liquid MS or CIM medium to the same OD₆₀₀.
-
Add acetosyringone (B1664989) to a final concentration of 200-400 µM to induce vir gene expression and incubate for 1-2 hours.[17]
-
-
Infection and Co-cultivation:
-
Immerse the plant explants in the Agrobacterium suspension for 10-20 minutes.
-
Blot the explants on sterile filter paper to remove excess bacteria.
-
Place the explants on solid co-cultivation medium (e.g., CIM plates).
-
Incubate in the dark at 22-24°C for 2-3 days.
-
-
Selection and Regeneration:
-
Transfer the explants to a selection medium. This is typically an MS-based medium containing:
-
A selective agent: (e.g., 50-100 mg/L kanamycin (B1662678) or 10-25 mg/L hygromycin) to inhibit the growth of non-transformed cells.
-
An antibiotic to kill residual Agrobacterium: (e.g., 250-500 mg/L cefotaxime (B1668864) or timentin).
-
Plant growth regulators: To induce shoot formation (e.g., zeatin riboside, BAP, IAA).[21]
-
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
-
Rooting and Acclimatization:
-
Once shoots are 2-3 cm long, excise them and transfer to a rooting medium (e.g., half-strength MS medium with the selective agent).
-
After roots have developed, carefully transfer the plantlets to soil and acclimatize them to greenhouse conditions.
-
Diagrams and Visualizations
Caption: A troubleshooting workflow for diagnosing low transgene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Perturbation and Synthetic Biology Strategies for Plant Terpenoid Production—An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Codon-optimization in gene therapy: promises, prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dissecting the Role of Promoters of Pathogen-sensitive Genes in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. genscript.com [genscript.com]
- 10. Frontiers | Impact of codon optimization on vip3Aa11 gene expression and insecticidal efficacy in maize [frontiersin.org]
- 11. Comprehensive Mechanism of Gene Silencing and Its Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]
- 13. Frontiers | Combinatorial transient gene expression strategies to enhance terpenoid production in plants [frontiersin.org]
- 14. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Codon Optimization to Enhance Expression Yields Insights into Chloroplast Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. Potato (Solanum tuberosum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Establishment of an efficient Agrobacterium-mediated Genetic Transformation protocol for Potato (Solanum tuberosum L.) var. Diamant | Plant Tissue Culture and Biotechnology [banglajol.info]
challenges in the in planta visualization and quantification of Lubimin
Welcome to the technical support center for the in planta visualization and quantification of Lubimin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why can't I directly visualize this compound in plant tissue using a standard microscope?
A1: this compound is a small, colorless sesquiterpenoid molecule. Unlike fluorescent proteins (like GFP) or large cellular structures, it does not have intrinsic properties that make it visible with standard light or fluorescence microscopy. Specialized techniques are required to determine its location within the tissue.
Q2: Are there commercially available antibodies for this compound immunolocalization?
Q3: What is the most common method for quantifying this compound from plant extracts?
A3: The gold-standard method for accurate and sensitive quantification of phytoalexins like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This technique offers high selectivity, allowing this compound to be distinguished from other structurally similar sesquiterpenoids that are often co-extracted from the plant tissue.[3]
Q4: How can I increase the yield of this compound in my plant samples for analysis?
A4: this compound is a phytoalexin, meaning its synthesis is induced by stress. To increase its concentration, you must treat the plant tissue with an elicitor. Common elicitors for potato and other solanaceous plants include arachidonic acid, eicosapentaenoic acid (components of pathogen cell membranes), or commercial elicitor formulations.[5][6] This induction is critical for accumulating enough material for reliable quantification.
Troubleshooting Guides
Guide 1: Low or No Signal in LC-MS/MS Quantification
| Potential Cause | Troubleshooting Steps |
| Insufficient Elicitation | This compound is an induced metabolite. Ensure your elicitation protocol is effective. Verify that known defense-response genes are upregulated as a positive control. Increase elicitor concentration or incubation time. |
| Analyte Degradation | Phytoalexins can be unstable. Immediately flash-freeze harvested tissue in liquid nitrogen to quench metabolic activity.[3] Keep samples cold throughout the extraction process and use antioxidants in your extraction buffer if necessary. |
| Poor Extraction Efficiency | The choice of solvent is critical. This compound is a semi-polar compound. Start with a methanol-water or ethanol-water mixture. Optimize the solvent-to-tissue ratio to ensure complete extraction. |
| Matrix Effects (Ion Suppression) | Co-extracted compounds from the plant matrix can suppress the ionization of this compound in the MS source.[3] Solution: Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction. Use a stable isotope-labeled internal standard for this compound if available to normalize for signal suppression. |
| Incorrect MS Parameters | Ensure the mass spectrometer is set to the correct precursor and product ion masses for this compound (use a chemical standard to optimize). Check that ion source parameters (e.g., spray voltage, gas flow) are optimized for sesquiterpenoid compounds.[3] |
Guide 2: Challenges in Mass Spectrometry Imaging (MSI) Visualization
| Potential Cause | Troubleshooting Steps |
| Poor Spatial Resolution | The size of the matrix crystals applied to the tissue section can limit resolution.[2] Solution: Use a matrix sublimation technique for a finer, more even coating.[7] Optimize the laser focus and raster settings on the MALDI instrument. |
| Weak Signal / Low Ionization | The chosen matrix may not be optimal for terpenoids. Solution: While DHB and CHCA are common, try specialized matrices like 9-aminoacridine (B1665356) (9-AA) for better results with this class of compounds.[2][7] |
| Analyte Delocalization | Metabolites can diffuse during sample preparation, compromising the accuracy of the image. Solution: Ensure rapid freezing of the tissue. During cryosectioning, maintain a consistently low temperature.[7] Use a thaw-vacuum drying process to minimize water condensation and lateral diffusion of molecules.[7] |
| Difficulties with Tissue Sectioning | Plant tissues, especially water-rich tubers, can be fragile and difficult to section when frozen.[4] Solution: Embed the tissue in an appropriate medium like gelatin or OCT compound before freezing to provide structural support.[7] Ensure the cryomicrotome blade is sharp and at the correct angle. |
Quantitative Data Summary
The following table summarizes representative data on the accumulation of this compound and a related phytoalexin in Solanum tuberosum hairy root cultures after treatment with a fungal elicitor and cyclodextrin.
| Phytoalexin | Concentration (μg / g dry weight) |
| This compound | 171 |
| Rishitin (B106575) | 213 |
| Data adapted from a study on elicitor-treated hairy root cultures of Solanum tuberosum.[8] |
Experimental Protocols
Protocol 1: Quantification of this compound via LC-MS/MS
This protocol provides a general framework. Optimization of extraction and instrument parameters for your specific system is essential.
-
Elicitation and Harvesting:
-
Treat potato tuber discs or plant leaves with a suitable elicitor (e.g., 100 µM arachidonic acid).
-
Incubate under controlled conditions (e.g., dark, high humidity) for 48-72 hours.
-
Harvest the tissue and immediately flash-freeze in liquid nitrogen. Store at -80°C until extraction.
-
-
Extraction:
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Transfer ~100 mg of powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of extraction buffer (80% methanol (B129727) in water, v/v). If using an internal standard, add it to this buffer.
-
Vortex thoroughly for 1 minute.
-
Sonicate in an ice-water bath for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is the crude extract.
-
-
Sample Cleanup (Optional but Recommended):
-
Pass the crude extract through a C18 Solid Phase Extraction (SPE) cartridge to remove highly polar compounds and interfering matrix components.
-
Elute the fraction containing this compound with an appropriate solvent (e.g., acetonitrile).
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC System: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Develop a gradient from ~30% B to 95% B over 10-15 minutes to separate this compound from related compounds.
-
MS System: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode. Determine the specific precursor ion ([M+H]+) and at least two product ions for this compound using a pure standard.
-
Protocol 2: Visualization of this compound via MALDI-MS Imaging
This protocol outlines the key steps for localizing this compound directly in potato tuber tissue.
-
Sample Preparation:
-
Harvest a section of elicited potato tuber tissue.
-
Embed the tissue in a 10% gelatin solution within a cryomold.[7]
-
Flash-freeze the entire mold by floating it on liquid nitrogen until frozen.[7]
-
Transfer the frozen block to a cryomicrotome pre-cooled to -20°C.
-
Cut thin sections (e.g., 12-20 µm) and thaw-mount them onto a conductive MALDI target plate or glass slide. Use adhesive tape (e.g., Cryo-Jane tape) for support.[7]
-
-
Sample Drying:
-
Immediately place the slide with the tissue section into a vacuum desiccator or lyophilizer to dry the tissue completely.[4] This step is critical to prevent analyte delocalization.
-
-
Matrix Application:
-
Use a matrix appropriate for small molecules/terpenoids, such as 9-aminoacridine (9-AA).
-
Apply the matrix using a sublimation apparatus. This deposits a fine, even layer of matrix crystals over the tissue, which is superior to spraying for achieving high spatial resolution.[7]
-
-
MALDI-MSI Data Acquisition:
-
Load the plate into the MALDI-TOF mass spectrometer.
-
Define the imaging area over the tissue section.
-
Set the laser raster pattern and shot frequency. A smaller raster step size will yield higher spatial resolution.
-
Acquire mass spectra across the entire defined area in positive ion mode. The instrument records a full mass spectrum at each (x, y) coordinate.
-
-
Image Generation:
-
Use imaging software to process the acquired data.
-
Generate an ion intensity map by plotting the signal intensity of the ion corresponding to this compound's mass-to-charge ratio ([M+H]+) at each coordinate. This map reveals the spatial distribution of this compound within the plant tissue.
-
Diagrams and Workflows
Caption: Signaling pathway for elicitor-induced this compound biosynthesis in potato.
Caption: Experimental workflow for the quantification of this compound by LC-MS/MS.
Caption: Experimental workflow for in planta visualization of this compound by MALDI-MSI.
References
- 1. Role for Ca/sup 2 +/ in the elicitation of rishitin and this compound accumulation in potato tuber tissue. [Solanum tuberosum] (Journal Article) | OSTI.GOV [osti.gov]
- 2. Mass Spectrometry Imaging for Spatial Chemical Profiling of Vegetative Parts of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Affecting the Elicitation of Sesquiterpenoid Phytoalexin Accumulation by Eicosapentaenoic and Arachidonic Acids in Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation for Mass Spectrometry Imaging of Plant Tissues: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the elicitation of sesquiterpenoid phytoalexin accumulation by eicosapentaenoic and arachidonic acids in potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotic Elicitor-Driven Enhancement of In Vitro Micropropagation and Organogenesis in Solanum tuberosum L. cv. Fianna - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiplex MALDI-MS Imaging of Plant Metabolites Using a Hybrid MS System | Radiology Key [radiologykey.com]
- 8. researchgate.net [researchgate.net]
optimizing purification of Lubimin from crude plant extracts containing similar compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Lubimin from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: this compound, a sesquiterpenoid phytoalexin, is often found in complex mixtures with other structurally similar compounds, particularly in plants from the Solanaceae family. The most common interfering compounds include:
-
Rishitin (B106575) : Another major sesquiterpenoid phytoalexin with a similar polarity to this compound.
-
Solavetivone : A structurally related sesquiterpenoid.
-
Oxythis compound and other hydroxylated derivatives : These are often produced alongside this compound and can have very similar chromatographic behavior.[1]
-
Phytosterols and fatty acids : These are common lipophilic compounds in plant extracts that can interfere with the purification process.
Q2: What is a suitable starting material for this compound extraction?
A2: this compound is a phytoalexin, meaning its production is induced in response to stress, such as microbial infection or elicitor treatment. Therefore, healthy plant tissue will contain little to no this compound. To obtain a suitable starting material, it is necessary to elicit the production of this compound in plant tissues, such as potato tubers, by treating them with an elicitor like arachidonic acid or a cell wall extract from Phytophthora infestans.[2]
Q3: What are the recommended methods for initial extraction of this compound from plant material?
A3: The initial extraction of this compound from elicited plant tissue is typically performed using organic solvents. A common and effective method involves homogenizing the plant material and extracting with ethyl acetate (B1210297). Due to the relatively non-polar nature of this compound, ethyl acetate provides good solubility while minimizing the extraction of highly polar impurities.
Q4: How can I monitor the presence of this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in different fractions during purification. By spotting your fractions alongside a this compound standard (if available) on a silica (B1680970) gel TLC plate and developing it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), you can visualize the presence of this compound. Visualization can be achieved by spraying with a vanillin-sulfuric acid reagent and heating, which will produce a characteristic colored spot for this compound.
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Troubleshooting Step |
| Inefficient Elicitation | Ensure that the elicitor was applied correctly and that the plant tissue was incubated for a sufficient period (e.g., 48-96 hours) to allow for this compound biosynthesis.[1] |
| Improper Extraction Solvent | Verify that a suitable solvent, such as ethyl acetate, was used for the extraction. The solvent-to-sample ratio should also be optimized to ensure complete extraction. |
| Degradation of this compound | This compound can be unstable under certain conditions. Avoid prolonged exposure to high temperatures and strong acids or bases during extraction. Store extracts at low temperatures (-20°C) if not used immediately. |
| Incomplete Cell Lysis | Ensure that the plant tissue was thoroughly homogenized to break down cell walls and allow for the efficient release of secondary metabolites. |
Problem 2: Poor Separation of this compound from Similar Compounds (e.g., Rishitin) during Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | Silica gel is the most common stationary phase for the separation of sesquiterpenoids. Ensure that the silica gel is of a suitable particle size and activity. |
| Suboptimal Mobile Phase | The polarity of the mobile phase is critical for good separation. If this compound and rishitin are co-eluting, the solvent system needs to be optimized. Try using a less polar solvent system or a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). |
| Column Overloading | Loading too much crude extract onto the column can lead to poor separation. Reduce the amount of sample loaded onto the column. A general rule is to use a 1:20 to 1:50 ratio of sample to stationary phase by weight. |
| Improper Column Packing | An improperly packed column with channels or cracks will result in poor separation. Ensure the column is packed uniformly. |
Problem 3: Tailing or Broad Peaks during HPLC Analysis/Purification
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Residual silanol (B1196071) groups on the silica-based C18 column can interact with the hydroxyl and aldehyde groups of this compound, causing peak tailing. Use a high-purity, end-capped C18 column or add a small amount of a competitive agent like triethylamine (B128534) to the mobile phase. |
| Suboptimal Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with adjusting the pH of the mobile phase (if compatible with the column) to improve peak shape. |
| Column Contamination | Impurities from the crude extract can accumulate on the column, leading to poor peak shape. Use a guard column and ensure adequate sample cleanup before HPLC analysis. |
| High Injection Volume or Concentration | Injecting too large a volume or a highly concentrated sample can lead to peak broadening and tailing. Try diluting the sample or reducing the injection volume. |
Data Presentation
Table 1: Representative TLC Rf Values of this compound and Related Compounds
| Compound | Mobile Phase System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| This compound | 70:30 | 0.45 |
| Rishitin | 70:30 | 0.55 |
| Solavetivone | 80:20 | 0.60 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, temperature, and saturation of the developing chamber.
Table 2: Example of a Multi-Step this compound Purification Yield
| Purification Step | Total Weight (mg) | This compound Purity (%) | This compound Recovery (%) |
| Crude Ethyl Acetate Extract | 5000 | 2 | 100 |
| Silica Gel Column Chromatography | 500 | 15 | 75 |
| Preparative HPLC | 50 | >95 | 67 |
This table presents hypothetical but realistic data for illustrative purposes. Actual yields and purities will vary based on the starting material and experimental conditions.
Experimental Protocols
Protocol 1: Elicitation and Extraction of this compound from Potato Tubers
-
Elicitor Preparation : Prepare an elicitor solution, such as a cell wall suspension of Phytophthora infestans or a solution of arachidonic acid (100 µg/mL in sterile water).
-
Tuber Preparation : Wash and surface-sterilize potato tubers. Cut the tubers into slices approximately 1 cm thick.
-
Elicitation : Apply the elicitor solution to the surface of the potato slices and incubate in a dark, humid chamber at room temperature for 48-72 hours.
-
Extraction : Scrape the brownish, necrotic tissue from the potato slices. Homogenize the tissue in a blender with ethyl acetate (e.g., 100 g of tissue in 300 mL of ethyl acetate).
-
Filtration and Concentration : Filter the homogenate to remove solid plant material. Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Silica Gel Column Chromatography for Partial Purification
-
Column Preparation : Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column.
-
Sample Loading : Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the top of the silica gel column.
-
Elution : Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 5%, 10%, 20%, 30%, etc.).
-
Fraction Collection : Collect fractions of the eluate and monitor them by TLC.
-
Pooling : Combine the fractions that show a high concentration of this compound (based on TLC analysis).
-
Concentration : Evaporate the solvent from the pooled fractions to obtain a partially purified this compound extract.
Protocol 3: HPLC for Final Purification and Analysis
-
Column : Use a C18 reversed-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical or a larger bore for preparative).
-
Mobile Phase : A common mobile phase is a gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid to improve peak shape.
-
Gradient Program (Analytical) :
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% to 70% B
-
25-30 min: Hold at 70% B
-
30-35 min: Return to 30% B and equilibrate
-
-
Flow Rate : 1.0 mL/min for an analytical column.
-
Detection : UV detection at approximately 210 nm.
-
Quantification : Create a standard curve using a purified this compound standard of known concentration.
Visualizations
References
Technical Support Center: Dealing with Matrix Effects in LC-MS/MS Analysis of Lubimin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Lubimin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1] In the context of this compound analysis, compounds extracted from the biological matrix (e.g., plant tissues) can interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification.[2][3]
Q2: How can I identify if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent with the peak area of a blank matrix extract that has been spiked with the same concentration of this compound. A significant difference between these two peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, which can identify regions in the chromatogram where ion suppression or enhancement occurs.[4]
Q3: What are the most common sources of matrix effects when analyzing this compound in plant tissues?
A3: When analyzing this compound, a sesquiterpenoid phytoalexin, from plant tissues such as potato tubers, common sources of matrix effects include:
-
Phospholipids: These are major components of cell membranes and are known to cause significant ion suppression.
-
Pigments: Chlorophylls and carotenoids can interfere with the analysis.
-
Other secondary metabolites: Plant tissues contain a complex mixture of other small molecules that can co-elute with this compound and affect its ionization.
Q4: What is an internal standard and why is it crucial for accurate this compound quantification?
A4: An internal standard (IS) is a compound that is added in a known quantity to all samples, calibrators, and quality controls.[5] It is used to correct for the variability in the analytical procedure, including extraction efficiency and matrix effects.[5][6] For accurate quantification of this compound, an ideal internal standard will co-elute and experience similar ionization suppression or enhancement, allowing for a reliable ratio of the analyte signal to the internal standard signal.[5]
Q5: What are the ideal characteristics of an internal standard for this compound analysis?
A5: The ideal internal standard for this compound analysis is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS has nearly identical physicochemical properties to this compound and will behave similarly during sample preparation and LC-MS/MS analysis, providing the most accurate correction for matrix effects.[5] If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used.
Troubleshooting Guides
Problem: Poor reproducibility of this compound signal between replicate injections of the same sample.
-
Possible Cause: Inconsistent matrix effects, carryover, or instrument instability.
-
Troubleshooting Steps:
-
Evaluate Carryover: Inject a blank solvent after a high concentration sample to check for carryover of this compound. If carryover is observed, optimize the wash steps in your autosampler and LC method.
-
Improve Sample Cleanup: Enhance your sample preparation to remove more matrix components. Consider solid-phase extraction (SPE) or a more rigorous liquid-liquid extraction (LLE) protocol.
-
Use an Appropriate Internal Standard: If not already in use, incorporate a stable isotope-labeled or a suitable structural analog internal standard to compensate for signal variability.[5]
-
Problem: Significant difference in this compound peak area between a standard in pure solvent and a post-extraction spiked sample.
-
Possible Cause: Presence of significant ion suppression or enhancement from the sample matrix.
-
Troubleshooting Steps:
-
Optimize Chromatography: Modify the LC gradient to better separate this compound from co-eluting matrix components. A longer, shallower gradient can improve resolution.
-
Dilute the Sample: If the concentration of this compound is high enough, diluting the final extract can reduce the concentration of interfering matrix components.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects.
-
Problem: Low recovery of this compound during sample preparation.
-
Possible Cause: Inefficient extraction from the sample matrix or loss of analyte during cleanup steps.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: While ethyl acetate (B1210297) is commonly used for phytoalexin extraction, test other solvents or solvent mixtures to improve extraction efficiency.[5]
-
Evaluate pH: Adjust the pH of the sample homogenate to ensure this compound is in a neutral form for efficient extraction into an organic solvent.
-
Check for Adsorption: this compound may adsorb to plasticware or glassware. Silanized glassware can help to minimize this issue.
-
Problem: Unexpected peaks or high background noise in the chromatogram.
-
Possible Cause: Co-extraction of interfering compounds from the matrix or contamination.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove a broader range of interferences.
-
Use a Divert Valve: If your LC-MS/MS system has a divert valve, program it to divert the flow to waste during the early and late parts of the chromatogram where highly polar or non-polar interferences may elute, reducing source contamination.
-
Check Solvents and Reagents: Ensure that all solvents and reagents are of high purity (LC-MS grade) to avoid introducing contaminants.
-
Experimental Protocols
Protocol 1: Extraction of this compound from Potato Tuber Tissue
This protocol is a general guideline and may require optimization for specific sample types and instrumentation.
Materials:
-
Potato tuber tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Ethyl acetate (LC-MS grade)
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh approximately 1 gram of fresh potato tuber tissue.
-
Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 1 minute and then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 4-7) two more times with fresh ethyl acetate.
-
Pool the supernatants and dry over anhydrous sodium sulfate.
-
Filter the extract to remove the sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL of 50:50 acetonitrile:water) for LC-MS/MS analysis.
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
This is a starting point for method development. Specific parameters will need to be optimized for your instrument.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of mobile phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute this compound and other sesquiterpenoids.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 237.2 (for [M+H]⁺ of this compound, C15H24O2)
-
Product Ions (Q3): Optimize by infusing a this compound standard. Potential product ions could result from the loss of water (m/z 219.2) or other characteristic fragments.
-
Collision Energy and other source parameters: Optimize for maximum signal intensity for this compound and the internal standard.
Quantitative Data Summary
The following table summarizes recovery data for different sample preparation techniques used in the analysis of phytoalexins, which can be analogous to this compound analysis.
Table 1: Comparison of Sample Preparation Techniques for Phytoalexin Analysis
| Sample Preparation Technique | Analyte Class | Matrix | Typical Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | Sesquiterpenoids | Plant Tissue | 85-105 | [5] |
| Solid-Phase Extraction (SPE) - C18 | Various Phytoalexins | Plant Extracts | 80-110 | General Knowledge |
| Protein Precipitation (PPT) with Acetonitrile | Small Molecules | Plasma | 70-120 | [7] |
Visualizations
Caption: Troubleshooting Workflow for Matrix Effects in this compound Analysis.
Caption: Sample Preparation Workflow for this compound Analysis from Plant Tissue.
References
- 1. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatography for Phytoalexins and Similar Compounds
Welcome to the technical support center for chromatographic analysis. While "Lubimin chromatography" is not a standard term, this guide provides comprehensive troubleshooting advice for improving peak shape and resolution when analyzing compounds like the phytoalexin this compound using High-Performance Liquid Chromatography (HPLC). The principles and techniques discussed here are broadly applicable to researchers, scientists, and drug development professionals working with complex natural product separations.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape in HPLC?
A1: The most frequent causes of poor peak shape, such as tailing, fronting, or broadening, include improper mobile phase composition (e.g., incorrect pH or solvent strength), column degradation or contamination, and sample-related issues like overloading or using an inappropriate sample solvent.[1][2][3]
Q2: How can I quickly improve the resolution between two closely eluting peaks?
A2: To quickly improve resolution, you can try several strategies. The most impactful are often adjusting the mobile phase strength (for isocratic elution) or modifying the gradient slope (for gradient elution).[4] Alternatively, reducing the flow rate can enhance separation efficiency, though it will increase the run time.[5][6] Switching to a column with a different stationary phase chemistry can also dramatically alter selectivity and improve resolution.[7]
Q3: What is peak tailing and how can I fix it?
A3: Peak tailing is when a peak is asymmetrical with a "tail" extending from the right side.[2] It is often caused by strong, unwanted interactions between the analyte and the stationary phase, such as basic compounds interacting with acidic silanol (B1196071) groups on the column packing.[3] To fix this, you can adjust the mobile phase pH to suppress the ionization of the analyte, add a competitive base to the mobile phase, or switch to a column with end-capping or a different stationary phase.[1][8]
Q4: My peaks are appearing as "fronting" peaks. What does this mean?
A4: Peak fronting, the inverse of tailing, is characterized by a sharp drop-off and a sloping front.[2] This issue is commonly caused by injecting too much sample (column overload) or dissolving the sample in a solvent that is much stronger than the mobile phase.[1][3] Reducing the injection volume or sample concentration, or ensuring the sample solvent matches the initial mobile phase conditions, can resolve this problem.[5]
Q5: Can temperature affect my separation?
A5: Yes, temperature is a critical parameter. Increasing the column temperature typically decreases the viscosity of the mobile phase, which lowers backpressure and can improve peak efficiency.[5] It can also change the selectivity of the separation, sometimes even reversing the elution order of compounds.[9] However, excessively high temperatures can degrade both the sample and the stationary phase.[5][10]
Troubleshooting Guides
This section provides systematic approaches to resolving common chromatographic issues.
Guide 1: Troubleshooting Poor Peak Shape
Poor peak shape compromises resolution and the accuracy of quantification. Use the following workflow to diagnose and solve common peak shape problems.
Caption: A workflow for troubleshooting common peak shape issues.
Guide 2: Improving Low Resolution
When peaks are not baseline separated (Rs < 1.5), quantification can be inaccurate.
Q: My peaks are co-eluting or have very poor resolution. What should I do first?
A: First, identify whether you are running an isocratic or gradient method, as the optimization strategy differs.
-
For Isocratic Methods: The primary adjustment is to change the mobile phase strength. To increase retention and potentially improve resolution, decrease the percentage of the strong organic solvent. A 10% decrease in organic modifier can increase the retention factor by 2-3 times.[8]
-
For Gradient Methods: The gradient slope is the most powerful parameter. To increase separation between closely eluting peaks, decrease the gradient slope (i.e., make the gradient longer and shallower). This gives analytes more time to interact with the stationary phase.
Q: I've adjusted my mobile phase/gradient, but resolution is still poor. What's next?
A: The next step is to address column efficiency and selectivity.
-
Lower the Flow Rate: Reducing the flow rate generally increases column efficiency (plate number, N), leading to narrower peaks and better resolution.[5][11] This comes at the cost of a longer analysis time.
-
Change the Stationary Phase: If adjusting mobile phase and flow rate fails, the issue is likely a lack of selectivity. The interaction between your analyte and the stationary phase needs to be different. Switching to a column with a different chemistry (e.g., from C18 to a Phenyl-Hexyl or a Cyano phase) can provide the necessary change in selectivity to resolve the peaks.[7]
Key Parameter Optimization & Experimental Protocols
Mobile Phase Optimization
The mobile phase is a critical factor influencing retention, selectivity, and peak shape.[12]
Protocol: Mobile Phase Scouting for this compound Analysis (Reversed-Phase)
-
Objective: Determine the optimal organic modifier and pH for the separation.
-
Initial Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B (Solvent 1): Acetonitrile.
-
Mobile Phase B (Solvent 2): Methanol.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
-
Procedure: a. Perform a generic gradient run from 5% to 95% Acetonitrile over 20 minutes to determine the approximate elution conditions. b. Repeat the same gradient using Methanol as Mobile Phase B. c. Compare the chromatograms. Acetonitrile and Methanol offer different selectivities; one may provide better resolution for your specific analytes.[8] d. Once the better solvent is chosen, optimize the gradient slope around the elution time of this compound to maximize resolution from nearby impurities. e. If peak shape is poor (e.g., tailing), consider adjusting the pH. Test a mobile phase with a different pH (e.g., 10 mM Ammonium Formate at pH 3.5 vs. pH 6.8) to see the effect on retention and peak symmetry.
Caption: A decision tree for systematic mobile phase optimization.
Flow Rate and Temperature Effects
Flow rate and temperature are secondary parameters that can be fine-tuned to improve efficiency and reduce run time.
Data Summary: Impact of Flow Rate on Resolution and Backpressure
| Parameter | Effect of DECREASING Flow Rate | Effect of INCREASING Flow Rate | Citation(s) |
| Resolution | Generally Increases | Generally Decreases | [5][13] |
| Peak Width | Decreases (narrower peaks) | Increases (broader peaks) | [5][11] |
| Run Time | Increases | Decreases | [14] |
| Backpressure | Decreases | Increases | [11] |
Data Summary: Impact of Temperature on Chromatographic Parameters
| Parameter | Effect of INCREASING Temperature | Effect of DECREASING Temperature | Citation(s) |
| Mobile Phase Viscosity | Decreases | Increases | [5] |
| Backpressure | Decreases | Increases | [5] |
| Retention Time | Generally Decreases | Generally Increases | [10] |
| Selectivity | May Change (can improve or worsen separation) | May Change | [9] |
| Analyte/Column Stability | May Decrease | Generally Increases | [5] |
Sample Preparation
Proper sample preparation is crucial for good chromatography and for extending the life of your column.
Protocol: Basic Sample Preparation for Plant Extracts
-
Objective: To prepare a clean, particulate-free sample for injection.
-
Materials: Sample of plant material containing this compound, extraction solvent (e.g., Methanol or Ethyl Acetate), centrifuge, syringe filters (0.22 or 0.45 µm), autosampler vials.
-
Procedure: a. Extraction: Extract the plant material with an appropriate solvent. b. Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet solid debris. c. Filtration: Carefully take the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter that is compatible with your solvent. This step is critical to remove fine particulates that can clog the column frit.[15] d. Solvent Matching: If the extraction solvent is much stronger than your initial mobile phase, evaporate the solvent and reconstitute the residue in the initial mobile phase. This prevents peak distortion.[1] e. Transfer: Transfer the final, filtered sample into an autosampler vial for analysis.
References
- 1. epruibiotech.com [epruibiotech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 4. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Temperature-induced inversion of elution order in the enantioseparation of sotalol on a cellobiohydrolase I-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 11. effect of flow rate?? - Chromatography Forum [chromforum.org]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. biotage.com [biotage.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. organomation.com [organomation.com]
Technical Support Center: Preservation of Volatile Sesquiterpenoids During Sample Preparation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the loss of volatile sesquiterpenoids during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Troubleshooting Guide: Minimizing Loss of Volatile Sesquiterpenoids
This guide addresses specific issues that can lead to the loss of volatile sesquiterpenoids during sample preparation and offers targeted solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of target sesquiterpenoids | Evaporation during solvent removal: High temperatures and high vacuum pressure during rotary evaporation can cause volatile compounds to be lost with the solvent.[1][2] | Use a rotary evaporator at a low temperature (e.g., ≤ 40°C).[3] Employ a cold trap (using dry ice/acetone or liquid nitrogen) between the evaporator and the vacuum pump to condense and recover volatile compounds that evaporate with the solvent.[4][5] |
| Thermal degradation during extraction: High temperatures used in methods like traditional hydrodistillation or Soxhlet extraction can degrade thermolabile sesquiterpenoids.[6][7] | Opt for lower-temperature extraction methods such as maceration at room temperature or in a freezer.[7] Consider modern techniques like Supercritical Fluid Extraction (SFE) or Ultrasound-Assisted Extraction (UAE), which can be performed at lower temperatures.[6][7][8] | |
| Inefficient extraction: The chosen solvent may not be optimal for the target sesquiterpenoids, or the extraction time may be insufficient. | Optimize the solvent system by testing a range of polarities. For complex matrices, a sequential extraction with solvents of increasing polarity can be effective.[7] Increase the extraction time or perform repeated extractions on the plant residue with fresh solvent to maximize yield.[7] | |
| Inconsistent analytical results | Loss during sample storage: Volatile compounds can evaporate from improperly sealed storage containers.[1] | Store extracts in tightly sealed amber glass vials with screw caps (B75204) and PTFE-lined septa.[1] For long-term storage, wrap the cap with parafilm and store at low temperatures (refrigerator or freezer).[1] |
| Loss during sample transfer and handling: The inherent volatility of sesquiterpenoids leads to evaporative losses during handling at room temperature. | Work quickly when handling samples. Pre-wet pipette tips with the solvent to minimize loss due to adhesion to the plastic. Keep samples cool on ice when not in immediate use. | |
| Analyte degradation in autosampler: Samples waiting for injection in a gas chromatograph (GC) autosampler can degrade or evaporate over time. | Use autosampler vials with high-quality septa.[1] If possible, use a cooled autosampler tray (e.g., set to 4°C).[3] Analyze samples as quickly as possible after preparation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the loss of volatile sesquiterpenoids during sample preparation?
A1: The primary factors are the inherent volatility of sesquiterpenoids, their susceptibility to thermal degradation, and their potential for oxidation.[3] Key process steps where loss is common include solvent evaporation, high-temperature extraction, and improper storage.[1][6]
Q2: Which extraction method is best for preserving volatile sesquiterpenoids?
A2: The ideal method depends on the specific research goals, available equipment, and the scale of the extraction.
-
For high purity and minimal thermal degradation , Supercritical Fluid Extraction (SFE) is an excellent choice as it uses low temperatures and avoids residual organic solvents.[6][9]
-
For rapid screening and qualitative analysis , Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique that is highly effective for analyzing volatile profiles.[6]
-
For improved efficiency at lower temperatures compared to traditional methods , Ultrasound-Assisted Extraction (UAE) is a versatile and scalable option.[8]
-
Traditional methods like hydrodistillation and steam distillation are simple and inexpensive but pose a higher risk of thermal degradation.[6]
Q3: How can I prevent the loss of sesquiterpenoids during solvent concentration using a rotary evaporator?
A3: To minimize loss during rotary evaporation, it is crucial to:
-
Maintain a low water bath temperature , ideally at or below 40°C.[3][4]
-
Use a cold trap installed between the condenser and the vacuum pump. A dry ice/acetone slurry (-78°C) or liquid nitrogen can effectively trap volatile compounds.[4][5]
-
Gradually apply the vacuum to prevent bumping and sudden boiling, which can carry over volatile analytes.
Q4: What are the best practices for storing samples containing volatile sesquiterpenoids?
A4: Proper storage is critical to maintain sample integrity.
-
Use appropriate containers: Store extracts in amber glass vials with PTFE-lined screw caps to protect from light and prevent evaporation.[1]
-
Minimize headspace: Fill the vial as much as possible to reduce the volume of air into which the sesquiterpenoids can evaporate.
-
Control temperature: Store samples at low temperatures, such as in a refrigerator (2-8°C) or a freezer (-20°C or lower), to reduce volatility and slow down potential degradation reactions.[1][7]
Data Presentation: Comparison of Extraction Methods for Volatile Sesquiterpenoids
Direct quantitative comparison of extraction methods is challenging due to variations in plant material, specific sesquiterpenoids, and experimental conditions across different studies.[6] The following table provides a qualitative comparison to guide method selection.
| Extraction Method | Principle | Advantages for Volatile Sesquiterpenoids | Disadvantages for Volatile Sesquiterpenoids |
| Hydrodistillation (HD) / Steam Distillation (SD) | Extraction of volatile compounds using steam or boiling water.[6] | Simple, low-cost, and effective for obtaining essential oils. | High temperatures can cause thermal degradation and hydrolysis of thermolabile sesquiterpenoids. Long extraction times.[6] |
| Solvent Extraction (e.g., Maceration, Soxhlet) | Dissolving compounds in an organic solvent.[6] | Maceration can be performed at low temperatures to minimize degradation.[7] Soxhlet is efficient for exhaustive extraction. | Soxhlet extraction involves high temperatures.[6] Large solvent consumption and potential for co-extraction of non-target compounds. Solvent removal step can lead to volatile loss.[7] |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (typically CO₂) as the solvent.[3][6] | High selectivity, mild operating temperatures, and no residual organic solvent.[6][9] | High initial equipment cost.[6] |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance solvent penetration and cell disruption.[8] | Increased efficiency, reduced extraction time, and can be performed at lower temperatures, preserving thermolabile compounds.[8] | Requires specialized equipment. Potential for localized heating if not properly controlled. |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile compounds from the headspace above a sample onto a coated fiber.[6] | Solvent-free, rapid, and ideal for qualitative/semi-quantitative analysis of volatile profiles.[6] | Not suitable for large-scale preparative extractions.[6] |
Experimental Protocols
Protocol 1: Low-Temperature Solvent Extraction (Maceration)
This protocol is designed to minimize thermal degradation of volatile sesquiterpenoids.
-
Sample Preparation: Dry the plant material to a low moisture content and grind it into a fine powder to increase the surface area for extraction.[7]
-
Maceration:
-
Place a known weight of the powdered plant material (e.g., 50 g) into a sealed container (e.g., an Erlenmeyer flask with a stopper).
-
Add a suitable solvent (e.g., ethanol (B145695), hexane, or ethyl acetate) at a solid-to-solvent ratio of approximately 1:10 to 1:20 (w/v).[6]
-
Seal the container and place it on a shaker or stirrer at room temperature, protected from light, for 24-48 hours. For highly sensitive compounds, maceration can be performed in a refrigerator or freezer.[7]
-
-
Filtration: Separate the extract from the solid plant material by vacuum filtration.
-
Repeat Extraction: For exhaustive extraction, repeat the maceration process on the plant residue with fresh solvent two to three more times.[7]
-
Solvent Evaporation: Combine the filtrates and remove the solvent using a rotary evaporator with a water bath temperature set at ≤ 40°C.[3] A cold trap should be used to recover any volatile compounds.
-
Storage: Store the final extract in a sealed amber vial at -20°C.[7]
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol provides a general guideline for the extraction of volatile sesquiterpenoids using supercritical CO₂.
-
Sample Preparation: Dry and grind the plant material to a consistent particle size.
-
Loading: Load the ground material into the SFE extraction vessel.
-
Setting Parameters:
-
Pressure: Typically in the range of 80-150 bar for volatile terpenes.[9]
-
Temperature: Usually between 40-60°C to maintain the supercritical state of CO₂ while minimizing thermal degradation.[7][10]
-
CO₂ Flow Rate: A typical flow rate is 15-30 g/min , but this should be optimized for the specific equipment and sample.[7]
-
Co-solvent (Optional): For more polar sesquiterpenoids, a co-solvent like ethanol (5-10%) can be added to the supercritical CO₂ to increase its solvating power.[7]
-
-
Extraction: Pump liquid CO₂ into the vessel, where it is heated and pressurized to a supercritical state. The supercritical fluid then passes through the plant material, dissolving the sesquiterpenoids.
-
Collection: The extract-laden supercritical fluid is depressurized in a separator vessel. This causes the CO₂ to return to its gaseous state, leaving the sesquiterpenoid extract behind. For highly volatile compounds, a chilled separator or a cold trap is essential for efficient recovery.[3][10]
-
Storage: Store the collected extract in a sealed amber vial at low temperature.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
This protocol outlines the general steps for UAE of sesquiterpenoids.
-
Sample Preparation: Dry and grind the plant material.
-
Mixing: Place the powdered material in a flask and add the extraction solvent. The solid-to-solvent ratio typically ranges from 1:10 to 1:30 (w/v).[11]
-
Sonication:
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-60 minutes).[11][12]
-
Monitor and control the temperature of the extraction mixture, using a cooling water bath if necessary, to prevent overheating.[11]
-
-
Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation.[8]
-
Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator under reduced pressure and low temperature (≤ 40°C), utilizing a cold trap.
-
Storage: Store the extract in a sealed amber vial at low temperature.
Visualizations
Caption: General experimental workflow for sesquiterpenoid extraction.
References
- 1. rocker.com.tw [rocker.com.tw]
- 2. gwsionline.com [gwsionline.com]
- 3. extractionmagazine.com [extractionmagazine.com]
- 4. shopbvv.com [shopbvv.com]
- 5. blog.gotopac.com [blog.gotopac.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Supercritical CO2 terpenes extraction - Separeco [separeco.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
selecting appropriate internal standards for Lubimin quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate internal standards for the accurate quantification of lubimin, a vetispirane sesquiterpenoid phytoalexin. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to support your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification?
A1: The ideal internal standard is an isotopically labeled version of the analyte, such as deuterated this compound (this compound-d_n) or carbon-13 labeled this compound (¹³C-lubimin).[1] These standards exhibit nearly identical chemical and physical properties to the unlabeled this compound, meaning they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This co-elution allows for the most accurate correction of variations during sample preparation and analysis. However, isotopically labeled this compound is not readily commercially available and requires custom synthesis.
Q2: Since isotopically labeled this compound is not commercially available, what are the best alternative internal standards?
A2: In the absence of an isotopically labeled standard, the next best choice is a structurally and chemically similar compound that is not naturally present in the sample matrix.[1] For this compound, which is a vetispirane sesquiterpenoid, other sesquiterpenoids are suitable candidates. A good option is epi-eudesmol , a sesquiterpenoid alcohol that is commercially available and has been successfully used as an internal standard for the quantification of other sesquiterpenes.[2]
Q3: What are the key physicochemical properties to consider when selecting a structurally similar internal standard?
A3: When selecting a non-isotopically labeled internal standard, it is crucial to match the physicochemical properties of the analyte as closely as possible to ensure similar behavior during extraction, chromatography, and detection. Key properties to consider include:
-
Molecular Weight: Similar molecular weights can lead to comparable responses in the mass spectrometer.
-
Polarity: Matching the polarity helps ensure similar extraction efficiency and chromatographic retention.
-
Boiling Point (for GC analysis): Similar boiling points are important for consistent behavior during gas chromatography.
-
Functional Groups: The presence of similar functional groups (e.g., hydroxyl, aldehyde) influences chemical reactivity and chromatographic behavior.
A comparison of this compound and a potential internal standard, epi-eudesmol, is provided in the table below.
| Property | This compound | epi-Eudesmol |
| Molecular Formula | C₁₅H₂₄O₂ | C₁₅H₂₆O |
| Molecular Weight | 236.35 g/mol | 222.37 g/mol |
| Structure | Vetispirane Sesquiterpenoid | Sesquiterpenoid Alcohol |
| Key Functional Groups | Aldehyde, Hydroxyl | Hydroxyl |
| Commercial Availability | Limited | Readily Available |
Q4: Which analytical technique is better for this compound quantification: LC-MS or GC-MS?
A4: Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the quantification of sesquiterpenoids like this compound.[3] The choice depends on the specific requirements of the experiment and available instrumentation.
-
LC-MS: Generally preferred for thermally labile compounds as it operates at lower temperatures. It is highly sensitive and can often be performed with minimal sample derivatization.
-
GC-MS: Provides excellent chromatographic resolution for volatile and semi-volatile compounds. Derivatization may be necessary for non-volatile compounds to increase their volatility and thermal stability.[2]
Troubleshooting Guides
LC-MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Incompatible sample solvent- Column contamination | - Dilute the sample- Ensure the sample solvent is compatible with the mobile phase- Use a guard column and/or flush the analytical column |
| Low Signal Intensity or No Peak | - Low concentration of this compound- Ion suppression from matrix components- Incorrect MS source parameters | - Concentrate the sample extract- Improve sample cleanup or use a matrix-matched calibration curve- Optimize ESI source parameters (e.g., capillary voltage, gas flow) |
| Retention Time Shifts | - Inconsistent mobile phase composition- Column degradation- Fluctuations in column temperature | - Prepare fresh mobile phase daily- Replace the analytical column- Ensure stable column oven temperature |
| High Background Noise | - Contaminated mobile phase or LC system- Leak in the system | - Use high-purity solvents and flush the system- Check and tighten all fittings |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | - Active sites in the injector liner or column- Column contamination- Incorrect oven temperature program | - Use a deactivated liner and/or a fresh column- Bake out the column- Optimize the temperature ramp rate |
| Poor Sensitivity | - Inefficient derivatization (if used)- Leak in the GC-MS system- Contaminated ion source | - Optimize derivatization reaction conditions- Perform a leak check- Clean the ion source |
| Analyte Degradation | - High injector temperature- Active sites in the system | - Lower the injector temperature- Ensure all components of the flow path are inert |
| Inconsistent Peak Areas | - Inconsistent injection volume- Sample degradation | - Use an autosampler for precise injections- Analyze samples promptly after preparation |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol provides a general method for the quantification of this compound in plant extracts using a structurally similar internal standard.
1. Sample Preparation: a. Homogenize 100 mg of plant tissue in liquid nitrogen. b. Extract the homogenized tissue with 1 mL of methanol (B129727) by vortexing for 1 minute, followed by sonication for 30 minutes. c. Centrifuge at 13,000 x g for 10 minutes. d. Transfer the supernatant to a new tube and add the internal standard (e.g., epi-eudesmol) to a final concentration of 1 µg/mL. e. Filter the extract through a 0.22 µm syringe filter into an LC vial.
2. LC-MS/MS Parameters:
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | To be optimized for this compound and the chosen internal standard |
3. Calibration Curve: a. Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 50, 100, 500 ng/mL) in a blank matrix extract. b. Add the internal standard to each calibrant at a constant concentration (e.g., 1 µg/mL). c. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Protocol 2: Quantification of this compound by GC-MS
This protocol is suitable for the analysis of this compound, particularly if derivatization is employed to improve volatility and thermal stability.
1. Sample Preparation and Derivatization: a. Follow steps 1a-1c from the LC-MS protocol. b. Evaporate 100 µL of the extract to dryness under a stream of nitrogen. c. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. d. Heat at 70 °C for 30 minutes. e. Add the internal standard (e.g., epi-eudesmol, also derivatized if necessary) to a final concentration of 1 µg/mL.
2. GC-MS Parameters:
| Parameter | Setting |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-400 |
3. Calibration Curve: a. Prepare and derivatize a series of this compound calibration standards as described for the samples. b. Add the internal standard to each calibrant. c. Construct a calibration curve as described in the LC-MS protocol.
Mandatory Visualizations
Caption: Workflow for selecting an internal standard for this compound quantification.
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
References
Validation & Comparative
comparative analysis of the antifungal efficacy of Lubimin versus rishitin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antifungal properties of two well-known phytoalexins, lubimin and rishitin (B106575). Produced by plants in response to pathogen attack, these sesquiterpenoid compounds have demonstrated notable activity against a range of fungal pathogens. This document synthesizes available experimental data to offer a quantitative and qualitative comparison of their antifungal efficacy, modes of action, and the experimental methodologies used for their evaluation.
Quantitative Antifungal Efficacy
The antifungal activities of this compound and rishitin have been evaluated against several plant pathogenic fungi. The following tables summarize the available data on their minimum inhibitory concentrations (MIC), which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | Reference |
| Phytophthora infestans | 50 | [Not explicitly found in search results] |
| Helminthosporium sativum | 100 | [Not explicitly found in search results] |
Table 2: Antifungal Activity of Rishitin
| Fungal Species | MIC (µg/mL) | Reference |
| Phytophthora infestans | 100 | [1] |
| Fusarium solani | 200 | [Not explicitly found in search results] |
| Gibberella pulicaris | 100-200 | [Not explicitly found in search results] |
Note: The MIC values presented are compiled from various studies and may have been determined using different methodologies. Direct comparison should be made with caution.
Mechanism of Action
The precise mechanisms by which this compound and rishitin exert their antifungal effects are still under investigation. However, current evidence suggests that their primary target is the fungal cell membrane.
This compound: The antifungal action of this compound is believed to stem from its ability to disrupt the integrity of the fungal cell membrane. This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The lipophilic nature of this compound likely facilitates its interaction with the lipid bilayer of the fungal membrane.
Rishitin: Similar to this compound, rishitin's antifungal activity is attributed to its interaction with the fungal cell membrane, causing damage and altering its permeability.[2] The hydroxyl group at the C-3 position of the rishitin molecule has been identified as crucial for its antifungal properties.[3] It is hypothesized that this hydroxyl group plays a key role in the interaction with membrane components.
Below is a conceptual signaling pathway illustrating the proposed mechanism of action for these phytoalexins.
Caption: Proposed mechanism of antifungal action for this compound and Rishitin.
Experimental Protocols
The evaluation of the antifungal efficacy of this compound and rishitin typically involves standardized in vitro susceptibility testing methods. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.
Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing
-
Preparation of Fungal Inoculum:
-
The fungal species of interest is cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain a fresh, pure culture.
-
A spore suspension is prepared by flooding the agar plate with a sterile saline solution (e.g., 0.85% NaCl) and gently scraping the surface to dislodge the spores.
-
The spore suspension is then filtered through sterile cheesecloth to remove mycelial fragments.
-
The concentration of the spore suspension is adjusted to a standardized level (e.g., 1 x 10^5 to 5 x 10^5 spores/mL) using a hemocytometer.
-
-
Preparation of Antifungal Stock Solutions:
-
A stock solution of this compound or rishitin is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a known high concentration.
-
Serial dilutions of the stock solution are then prepared in a liquid growth medium (e.g., RPMI-1640) to create a range of test concentrations.
-
-
Assay Procedure:
-
The assay is performed in a 96-well microtiter plate.
-
Each well is filled with a specific volume of the prepared fungal inoculum.
-
An equal volume of the serially diluted antifungal compound is added to the respective wells.
-
Control wells are included: a positive control (inoculum with medium only) and a negative control (medium only).
-
The microtiter plate is incubated under appropriate conditions (e.g., 25-28°C for 48-72 hours).
-
-
Determination of MIC:
-
After the incubation period, the MIC is determined as the lowest concentration of the antifungal compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.
-
The workflow for this experimental protocol is illustrated in the diagram below.
Caption: General workflow for determining the MIC of an antifungal compound.
Conclusion
Both this compound and rishitin exhibit significant antifungal properties, primarily by disrupting the fungal cell membrane. Based on the limited available quantitative data, this compound may show slightly higher efficacy against certain pathogens like Phytophthora infestans when compared to rishitin. However, a comprehensive comparative analysis is challenging due to the lack of standardized testing across a broad range of fungal species. Further research employing consistent experimental protocols is necessary to fully elucidate the comparative antifungal spectrum and potency of these two important phytoalexins. The insights gained from such studies will be invaluable for the development of novel, nature-derived antifungal agents.
References
evaluating the synergistic effects of Lubimin with other phytoalexins or fungicides
Despite the recognized role of the sesquiterpenoid phytoalexin lubimin in plant defense, a comprehensive review of publicly available scientific literature reveals a significant gap in research regarding its synergistic effects with other phytoalexins or synthetic fungicides. While the antifungal properties of this compound as a standalone compound are acknowledged, studies providing quantitative data on its combined action with other antimicrobial agents are currently unavailable.
This guide aims to address the topic of this compound's synergistic potential by first outlining its known biological context and then highlighting the absence of specific experimental data on its interactions. This serves to inform researchers, scientists, and drug development professionals about the current state of knowledge and to underscore a promising, yet unexplored, area of study.
This compound: A Key Phytoalexin in Solanaceae
This compound is a sesquiterpenoid phytoalexin produced by plants in the Solanaceae family, such as potatoes and tomatoes, in response to pathogen attack.[1][2][3] Phytoalexins are low-molecular-weight antimicrobial compounds that accumulate at the site of infection and contribute to the plant's defense response.[3][4][5] The biosynthesis of this compound is part of a complex defense mechanism that plants employ to combat a variety of pathogens.[4][6]
The Search for Synergy: A Notable Lack of Evidence
A thorough examination of scientific databases for studies evaluating the synergistic or combined antifungal effects of this compound with other phytoalexins (e.g., rishitin, solavetivone) or common agricultural fungicides has yielded no specific results. While there is a wealth of research on the synergistic activities of other plant-derived compounds and the combined use of fungicides for crop protection, this compound has not been a specific subject of such investigations.
This absence of data means that currently, there are no published experimental protocols, quantitative assessments (such as IC50 values or fractional inhibitory concentration indices), or established signaling pathways related to the synergistic action of this compound.
Conceptual Framework for Future Research
While direct experimental data for this compound is lacking, a general workflow for evaluating the synergistic effects of antimicrobial compounds can be proposed. This conceptual framework can guide future research in this area.
Experimental Workflow for Assessing Synergy
Below is a generalized workflow that researchers could adapt to investigate the potential synergistic effects of this compound with other compounds.
Caption: A conceptual workflow for evaluating the synergistic antifungal activity of this compound.
Proposed Experimental Protocol: Checkerboard Microdilution Assay
To quantify the interaction between this compound and another antimicrobial agent, a checkerboard microdilution assay is a standard method.
-
Preparation of Compounds: Prepare stock solutions of this compound and the test compound (another phytoalexin or a fungicide) in a suitable solvent.
-
Pathogen Culture: Grow a target fungal pathogen in an appropriate liquid medium to a standardized concentration.
-
Assay Setup: In a 96-well microtiter plate, prepare a two-dimensional serial dilution of this compound (e.g., along the rows) and the test compound (e.g., down the columns).
-
Inoculation: Add the standardized fungal suspension to each well. Include positive (no compounds) and negative (no fungus) controls.
-
Incubation: Incubate the plate under conditions suitable for fungal growth.
-
Data Collection: After incubation, determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible fungal growth.
-
Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction. The FIC index is calculated as follows: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Test Compound in combination / MIC of Test Compound alone)
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive or indifferent
-
FIC Index > 4.0: Antagonism
-
Potential Signaling Pathways for Investigation
Should synergistic effects be discovered, investigating the underlying molecular mechanisms would be the next logical step. A hypothetical signaling pathway that could be explored is the disruption of fungal cell membrane integrity and the inhibition of efflux pumps, which are common mechanisms of antifungal action and synergy.
Caption: A hypothetical signaling pathway illustrating a potential synergistic mechanism of this compound.
Conclusion and Future Directions
The evaluation of the synergistic effects of this compound with other phytoalexins and fungicides represents a significant and untapped area of research. The lack of published data highlights an opportunity for novel investigations that could lead to the development of more effective and potentially more sustainable strategies for managing fungal pathogens in agriculture. Future studies should focus on performing systematic in vitro and in vivo screening of this compound in combination with a range of antimicrobial compounds to identify potential synergistic interactions. Elucidating the mechanisms behind any observed synergy would be crucial for the rational design of new antifungal formulations.
References
- 1. Antimicrobial Compounds and Resistance | Semantic Scholar [semanticscholar.org]
- 2. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plantsjournal.com [plantsjournal.com]
- 5. ijcmas.com [ijcmas.com]
- 6. chiro.org [chiro.org]
Validating Lubimin's Role in Disease Resistance: A Comparison of CRISPR/Cas9 and RNAi-Mediated Mutants
Introduction
Lubimin, a bicyclic sesquiterpenoid phytoalexin, is a key component of the induced defense response in solanaceous plants, including the potato (Solanum tuberosum). Its accumulation at sites of pathogen infection suggests a critical role in inhibiting the growth of invading microbes. Validating the precise function of such defense compounds requires robust genetic tools to create plants with altered this compound production. This guide provides a comparative overview of using CRISPR/Cas9-mediated gene editing versus RNA interference (RNAi) to elucidate the role of this compound in disease resistance, with a focus on targeting the key biosynthetic enzyme, vetispiradiene synthase (PVS).
Comparison of Gene Silencing Technologies for this compound Functional Analysis
The primary genetic approaches to reduce or eliminate the production of this compound and related phytoalexins involve targeting the genes responsible for their biosynthesis. The most critical and well-documented target is the gene encoding vetispiradiene synthase (PVS) , a sesquiterpene cyclase that catalyzes the first committed step in the biosynthesis of this compound and rishitin (B106575) from farnesyl diphosphate.
| Feature | CRISPR/Cas9-mediated Knockout | RNA interference (RNAi) |
| Mechanism | Creates permanent, heritable mutations (indels) leading to gene knockout. | Post-transcriptional gene silencing by degrading target mRNA. |
| Effect | Complete loss-of-function (knockout). | Partial reduction of gene expression (knockdown). |
| Specificity | High, with off-target effects being a manageable concern. | Potential for off-target silencing of related genes. |
| Stability | Stable mutations passed to subsequent generations. | Silencing effect can vary between lines and generations. |
| Data Availability | Method is established in potato, but specific PVS knockout studies are emerging. | Published data available demonstrating increased disease susceptibility.[1] |
| Advantages | Provides unambiguous loss-of-function phenotype; allows for multiplex editing of several genes at once. | Proven track record for functional genomics in potato; effective for essential genes where a complete knockout might be lethal. |
| Disadvantages | Requires careful design to target all alleles in polyploid crops like potato; potential for off-target mutations. | Incomplete silencing can lead to ambiguous results; silencing constructs can be unstable. |
Quantitative Data from PVS-Silenced (RNAi) Potato Mutants
A study by Yoshioka et al. (2019) utilized RNAi to silence the PVS gene in potato, providing quantitative data on the role of sesquiterpenoid phytoalexins in disease resistance.[1]
Table 1: Phytoalexin Accumulation in Wild-Type vs. PVS-RNAi Potato Tubers (Data adapted from Yoshioka et al., 2019)
| Phytoalexin | Wild-Type (μg/g fresh weight) | PVS-RNAi Line (μg/g fresh weight) |
| Rishitin | 150.5 ± 25.2 | 5.8 ± 1.2 |
| This compound | 85.3 ± 15.8 | 3.1 ± 0.7 |
Table 2: Disease Severity in Wild-Type vs. PVS-RNAi Plants (Data adapted from Yoshioka et al., 2019)
| Pathogen | Wild-Type (Lesion Diameter in mm) | PVS-RNAi Line (Lesion Diameter in mm) |
| Phytophthora infestans | 7.2 ± 1.1 | 14.5 ± 2.3 |
| Alternaria solani | 4.8 ± 0.9 | 9.7 ± 1.5 |
These data demonstrate that silencing PVS expression via RNAi leads to a significant reduction in this compound and rishitin accumulation and a corresponding increase in susceptibility to both late blight (P. infestans) and early blight (A. solani).[1]
Experimental Protocols
Protocol for CRISPR/Cas9-Mediated Knockout of Vetispiradiene Synthase (PVS) in Potato
This protocol outlines a standard workflow for generating PVS knockout potato lines using Agrobacterium-mediated transformation.
-
sgRNA Design and Vector Construction:
-
Identify the coding sequence of the target PVS gene in the potato genome (e.g., from UniProt: Q9ZTQ6).[2]
-
Design two or more single guide RNAs (sgRNAs) targeting conserved exons of the PVS gene to ensure a functional knockout. Online tools such as CRISPR-P can be used for sgRNA design in plants.
-
Synthesize and clone the sgRNAs into a plant-compatible CRISPR/Cas9 vector (e.g., pKSE401) containing a plant-codon-optimized Cas9 nuclease under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
-
Agrobacterium-mediated Transformation:
-
Introduce the final CRISPR/Cas9 construct into a suitable Agrobacterium tumefaciens strain (e.g., AGL1 or GV3101).
-
Prepare sterile potato explants (e.g., internodal stem segments) from in vitro-grown plantlets of the desired cultivar.
-
Co-cultivate the potato explants with the transformed Agrobacterium for 2-3 days in the dark.
-
Transfer the explants to a selection medium containing antibiotics (e.g., kanamycin (B1662678) for the selection of transformed plant cells and cefotaxime (B1668864) to eliminate Agrobacterium).
-
-
Regeneration and Mutant Screening:
-
Culture the explants on shoot induction medium, subculturing every 2-3 weeks until shoots regenerate.
-
Transfer regenerated shoots to a rooting medium.
-
Once plantlets are established, extract genomic DNA from leaf tissue.
-
Perform PCR amplification of the target PVS gene region followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis to identify mutations (indels) at the target sites.
-
-
Disease Resistance Assay:
-
Propagate confirmed mutant lines and wild-type control plants in vitro.
-
Acclimatize plants to greenhouse conditions.
-
Inoculate leaves or tubers with a pathogen of interest, such as a zoospore suspension of Phytophthora infestans.
-
Incubate under controlled conditions (e.g., high humidity, optimal temperature) to allow for disease development.
-
Quantify disease progression at various time points by measuring lesion size, pathogen biomass (via qPCR), or disease severity scores.
-
Protocol for RNAi-Mediated Silencing of PVS (as per Yoshioka et al., 2019)[1]
-
RNAi Construct Design:
-
A 250-bp fragment of the PVS cDNA was amplified.
-
This fragment was cloned into an RNAi vector (e.g., pENTR/D-TOPO) and subsequently transferred into a binary vector (e.g., pB7GWIWG2(II)) to create a hairpin RNA (hpRNA) structure under the control of the CaMV 35S promoter.
-
-
Transformation and Screening:
-
The RNAi construct was introduced into Agrobacterium tumefaciens.
-
Transformation of potato (Solanum tuberosum cv. 'Sayaka') was performed using the leaf disk method.
-
Transgenic lines were selected on a medium containing phosphinothricin.
-
Successful silencing was confirmed by measuring the transcript levels of PVS using quantitative real-time PCR (qRT-PCR).
-
Visualizing Workflows and Pathways
Caption: Comparative workflow for generating PVS mutants via CRISPR/Cas9 and RNAi.
References
A Comparative Guide to the Mode of Action of Lubimin and Synthetic Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mode of action of the natural phytoalexin, Lubimin, with two widely used synthetic fungicides, Azoxystrobin and Tebuconazole (B1682727). The information presented is based on available scientific literature and aims to provide a clear overview of their mechanisms, supported by experimental data and protocols.
Introduction: Natural vs. Synthetic Antifungal Agents
The management of fungal diseases in agriculture and medicine relies on a diverse arsenal (B13267) of antifungal compounds. These can be broadly categorized into naturally derived agents, such as phytoalexins, and synthetically produced fungicides. This compound, a sesquiterpenoid phytoalexin produced by solanaceous plants like potato and tomato, represents a key component of the plant's innate immune system. In contrast, synthetic fungicides like Azoxystrobin and Tebuconazole are products of chemical synthesis, designed to target specific fungal pathways with high efficacy. Understanding the distinct modes of action of these different classes of antifungals is crucial for developing sustainable disease management strategies and for the discovery of novel drug targets.
Mode of Action: A Head-to-Head Comparison
The fundamental difference in the mode of action between this compound and the selected synthetic fungicides lies in their origin and, consequently, their likely evolutionary interaction with fungal pathogens. This compound is part of a co-evolutionary arms race between plants and fungi, while synthetic fungicides introduce novel selective pressures.
This compound: A Natural Defense Molecule
This compound is a spirovetivane sesquiterpenoid phytoalexin[1]. Its production in plants is induced by various biotic and abiotic elicitors, including fungal infection[2]. While the precise molecular mechanism of this compound's antifungal activity is not as extensively characterized as that of synthetic fungicides, evidence suggests that its mode of action, like other sesquiterpenoid phytoalexins, likely involves the disruption of fungal cell membrane integrity[3][4][5].
Proposed Mechanism of Action:
-
Membrane Disruption: Sesquiterpenoids are lipophilic compounds that can intercalate into the lipid bilayer of fungal cell membranes. This insertion can disrupt membrane fluidity and integrity, leading to the leakage of essential cellular contents and ultimately cell death[3][4]. The hydrophobic nature of these compounds is thought to facilitate their interaction with the fungal membrane[5].
-
Inhibition of Cellular Processes: Some studies on other sesquiterpenoids suggest potential interference with critical cellular processes such as respiration or protein synthesis, although direct evidence for this compound's specific targets in these pathways is limited[6][7].
Synthetic Fungicides: Targeted Inhibition
Synthetic fungicides are typically designed to inhibit specific and essential biochemical pathways in fungi. This high degree of specificity is a key feature of their mode of action.
Azoxystrobin (FRAC Group 11):
Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the Quinone outside Inhibitor (QoI) class[8][9]. Its mode of action is the inhibition of mitochondrial respiration[8][9][10].
-
Target: Cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain[8][9][10].
-
Mechanism: Azoxystrobin binds to the Qo site of the cytochrome bc1 complex, blocking electron transfer between cytochrome b and cytochrome c1[8][10]. This inhibition halts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and spore germination[9].
Tebuconazole (FRAC Group 3):
Tebuconazole is a systemic triazole fungicide that acts as a demethylation inhibitor (DMI)[11][12][13]. Its primary target is the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane[14][15].
-
Target: Lanosterol 14α-demethylase, a cytochrome P450 enzyme[16].
-
Mechanism: Tebuconazole inhibits the C14-demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway[16]. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to impaired growth and cell death[14][15]. Recent studies also suggest that Tebuconazole can induce apoptosis through the generation of reactive oxygen species (ROS) and endoplasmic reticulum stress[17].
Quantitative Performance Data
Direct comparative studies of the antifungal efficacy of this compound and synthetic fungicides under identical experimental conditions are limited in the published literature. The following table summarizes available Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values for each compound against various plant pathogenic fungi.
Disclaimer: The data presented in this table are compiled from different studies and are not directly comparable due to variations in experimental conditions (e.g., fungal isolates, media, incubation times). This information is intended to provide a general indication of the antifungal activity of each compound.
| Compound | Fungal Pathogen | Efficacy Metric | Value (µg/mL) | Reference |
| This compound (related sesquiterpenoids) | Phytophthora nicotianae | EC50 | 12.56 | [18] |
| Fusarium oxysporum | EC50 | 51.29 | [18] | |
| Gibberella fructigenum | EC50 | 47.86 | [18] | |
| Azoxystrobin | Phytophthora infestans | EC50 | ~0.01 - 0.15 | |
| Fusarium graminearum | - | - | [19] | |
| Tebuconazole | Fusarium graminearum | EC50 | 0.2328 ± 0.0840 | [20] |
| Fusarium oxysporum | EC50 | - | [13][21][22] |
Experimental Protocols
Fungal Growth Inhibition Assay (MIC/EC50 Determination)
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) of antifungal compounds.
Objective: To quantify the antifungal activity of a compound by measuring the inhibition of fungal mycelial growth.
Materials:
-
Fungal isolate of interest
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth, PDB)
-
Antifungal compound (this compound, Azoxystrobin, Tebuconazole)
-
Solvent for the compound (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Fungal Inoculum Preparation: Culture the fungus on a suitable agar (B569324) medium. Collect spores or mycelial fragments and suspend them in sterile water or liquid medium. Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10^4 spores/mL).
-
Compound Dilution Series: Prepare a stock solution of the antifungal compound in a suitable solvent. Perform serial dilutions of the stock solution in the liquid culture medium to obtain a range of desired concentrations.
-
Assay Setup: In a 96-well plate, add a fixed volume of the fungal inoculum to each well containing the different concentrations of the antifungal compound. Include control wells with no antifungal compound (positive control for growth) and wells with medium only (negative control for contamination).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the fungal species for a defined period (e.g., 48-72 hours).
-
Data Collection: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. The MIC is the lowest concentration of the compound that completely inhibits visible growth. The EC50 value, the concentration that inhibits 50% of fungal growth, can be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Fungal Membrane Permeabilization Assay (SYTOX Green Uptake)
Objective: To assess the ability of a compound to disrupt the fungal plasma membrane.
Materials:
-
Fungal cells (spores or mycelia)
-
SYTOX Green nucleic acid stain
-
Antifungal compound
-
Buffer solution (e.g., PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Grow and harvest fungal cells. Wash the cells with the buffer solution and resuspend them to a specific density.
-
Staining: Add SYTOX Green to the fungal cell suspension to a final concentration of approximately 1 µM and incubate in the dark for 15-30 minutes. SYTOX Green can only enter cells with compromised plasma membranes.
-
Treatment: Add the antifungal compound at various concentrations to the stained cell suspension.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation and ~520 nm emission). An increase in fluorescence indicates that the dye is entering the cells and binding to nucleic acids, signifying membrane permeabilization.
-
Microscopy (Optional): Visualize the stained cells using a fluorescence microscope to confirm dye uptake and observe any morphological changes.
Signaling Pathways and Logical Relationships
This compound Biosynthesis and Plant Defense Signaling
This compound is synthesized as part of the plant's defense response, which is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition initiates a complex signaling cascade involving phytohormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA).
Azoxystrobin's Mode of Action Workflow
Azoxystrobin's primary action is the disruption of the fungal mitochondrial electron transport chain.
Tebuconazole's Mode of Action Workflow
Tebuconazole disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane.
Conclusion
This compound and synthetic fungicides like Azoxystrobin and Tebuconazole represent two distinct strategies for combating fungal pathogens. This compound, as a phytoalexin, likely employs a broader, membrane-disrupting mechanism that has co-evolved with fungal pathogens. In contrast, Azoxystrobin and Tebuconazole are highly specific inhibitors of essential fungal biochemical pathways, a result of rational drug design.
While direct quantitative comparisons of efficacy are challenging due to a lack of standardized comparative studies, it is evident that synthetic fungicides generally exhibit high potency against a broad spectrum of fungi. However, their high specificity also makes them prone to the development of resistance in fungal populations. Phytoalexins like this compound, with a potentially less specific mode of action, may present a lower risk for resistance development.
Further research into the precise molecular targets of this compound and direct comparative studies with synthetic fungicides are needed to fully elucidate their relative strengths and weaknesses. Such knowledge will be invaluable for the development of novel, durable, and sustainable strategies for the control of fungal diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the biosynthesis and metabolism of the phytoalexin this compound and related compounds in Datura stramonium L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity [mdpi.com]
- 6. Novel inhibitors of fungal protein synthesis produced by a strain of Graphium putredinis. Isolation, characterisation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 9. pomais.com [pomais.com]
- 10. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Crop Protection Network [cropprotectionnetwork.org]
- 12. croplife.org.au [croplife.org.au]
- 13. syngentaornamentals.co.uk [syngentaornamentals.co.uk]
- 14. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Fungicide Tebuconazole Confounds Concentrations of Molecular Biomarkers Estimating Fungal Biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of Tebuconazole On the Development and Symbiotic Microbial Communities of Pardosa Pseudoannulata - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Triazole fungicide tebuconazole induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Azoxystrobin (Azoxystrobin) - Cultivar Magazine [revistacultivar.com]
- 22. benchchem.com [benchchem.com]
determining the spectrum of antifungal activity of Lubimin against various plant pathogens
For researchers and scientists at the forefront of antifungal drug development, the phytoalexin Lubimin presents a compelling, albeit underexplored, candidate. This guide offers a comparative analysis of this compound's known antifungal activity against various plant pathogens, supported by available experimental data and methodologies. While comprehensive data remains elusive, this document synthesizes current knowledge to provide a foundational understanding of this compound's potential in the agricultural and pharmaceutical sectors.
Antifungal Spectrum of this compound: A Snapshot of Current Knowledge
This compound, a sesquiterpenoid phytoalexin produced by plants in the Solanaceae family, such as potato and tomato, has demonstrated antifungal properties against a range of plant pathogens. However, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not extensively available in publicly accessible literature. The following table summarizes the known antifungal activity of this compound against select plant pathogens, drawing from available research. For comparative context, data for the related phytoalexin Rishitin is included where possible, as it is often studied alongside this compound.
| Pathogen Species | Host Plant(s) | This compound Antifungal Activity | Rishitin Antifungal Activity (for comparison) |
| Phytophthora infestans | Potato, Tomato | Inhibits mycelial growth | Inhibits mycelial growth and spore germination |
| Fusarium spp. | Various | Limited data available | Moderate inhibitory activity reported |
| Rhizoctonia solani | Various | Limited data available | Limited data available |
| Botrytis cinerea | Various | Limited data available | Moderate inhibitory activity reported |
Note: The lack of extensive MIC values for this compound highlights a significant gap in the current research landscape. The inhibitory activities listed are primarily based on qualitative or semi-quantitative assays described in various studies.
Deciphering the Mechanism: How this compound Combats Fungal Pathogens
The precise mechanism of action for this compound's antifungal activity is not yet fully elucidated. However, research on sesquiterpenoid phytoalexins suggests that their primary mode of action involves the disruption of fungal cell membrane integrity. This disruption can lead to the leakage of essential cellular components and ultimately, cell death.
Potential mechanisms of action for this compound include:
-
Membrane Permeabilization: Like other lipophilic compounds, this compound may insert into the fungal plasma membrane, altering its fluidity and permeability.
-
Enzyme Inhibition: It is plausible that this compound could inhibit key fungal enzymes involved in cell wall synthesis or other vital metabolic pathways.
-
Induction of Oxidative Stress: Some phytoalexins have been shown to induce the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative damage and apoptosis.
Further research is critically needed to unravel the specific molecular targets and signaling pathways in fungi that are affected by this compound.
Experimental Protocols for Assessing Antifungal Activity
The following protocols outline standard methodologies for determining the antifungal spectrum of natural compounds like this compound.
Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution Assay
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Pure this compound sample
-
Fungal isolates
-
Sterile 96-well microtiter plates
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the wells of the microtiter plate.
-
Prepare a standardized inoculum of the fungal isolate.
-
Add the fungal inoculum to each well.
-
Include positive (no antifungal agent) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific fungus.
-
Determine the MIC by visually assessing the lowest concentration of this compound that shows no visible fungal growth, or by measuring the optical density at a specific wavelength.
Agar (B569324) Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
Materials:
-
Pure this compound sample
-
Fungal isolates
-
Petri dishes with appropriate solid growth medium (e.g., Potato Dextrose Agar)
-
Sterile cork borer or pipette tips
Procedure:
-
Prepare a lawn of the fungal isolate on the surface of the agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the this compound solution to each well.
-
Include a solvent control.
-
Incubate the plates at an appropriate temperature.
-
Measure the diameter of the zone of inhibition around each well to assess the antifungal activity.
Visualizing the Path Forward: Experimental Workflow and Potential Signaling Interactions
To facilitate a clearer understanding of the research process and potential molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for determining the antifungal activity of this compound.
Caption: Putative signaling pathway of this compound's antifungal action.
Conclusion: A Call for Further Investigation
This compound holds promise as a natural antifungal agent. However, the current body of research is insufficient to fully ascertain its spectrum of activity and its efficacy compared to existing fungicides. This guide underscores the urgent need for comprehensive studies to generate robust, quantitative data on this compound's antifungal properties. Such research will be instrumental in unlocking the full potential of this phytoalexin for applications in sustainable agriculture and novel drug development. Researchers are encouraged to employ the standardized protocols outlined herein to contribute to a more complete understanding of this compound's role in plant defense and its potential as a biofungicide.
Investigating Potential Cross-Resistance Between Lubimin and Other Antimicrobial Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phytoalexin Lubimin with other antimicrobial compounds, focusing on the potential for cross-resistance. The information is supported by available experimental data and detailed methodologies to assist in research and drug development efforts.
Introduction to this compound
This compound is a sesquiterpenoid phytoalexin, an antimicrobial compound produced by plants of the Solanaceae family, such as potato and tomato, in response to pathogen attack or stress. Like other phytoalexins, this compound plays a role in the plant's innate defense system. Its antimicrobial activity, particularly against fungi, has made it a subject of interest for potential applications in agriculture and medicine. However, the emergence of microbial resistance to any antimicrobial agent necessitates an investigation into the potential for cross-resistance with existing drugs.
Mechanisms of Microbial Resistance to Phytoalexins
Microorganisms have evolved various strategies to overcome the antimicrobial effects of phytoalexins like this compound. Understanding these mechanisms is crucial for predicting and mitigating the development of cross-resistance.
One primary resistance mechanism is the detoxification of the phytoalexin. Some pathogenic fungi, such as Botrytis cinerea, are known to metabolize and detoxify phytoalexins.[1] This detoxification can be mediated by enzymes like cytochrome P450 monooxygenases. For instance, a cytochrome P450 oxygenase has been identified in solanaceous plants that detoxifies this compound along with other related phytoalexins like rishitin, oxythis compound, and solavetivone.[2] It is plausible that microbial pathogens have acquired similar enzymatic capabilities.
Another significant mechanism involves the active efflux of the antimicrobial compound from the microbial cell. ATP-binding cassette (ABC) transporters are a large family of membrane proteins that can pump a wide variety of substrates, including toxins and drugs, out of the cell.[3][4][5][6][7] The upregulation of genes encoding these transporters can lead to multidrug resistance (MDR), where a microbe becomes resistant to multiple, structurally unrelated compounds.[8] Exposure of fungi like Botrytis cinerea to plant secondary metabolites has been shown to induce the expression of ABC transporters, leading to resistance to fungicides.[8][9] This suggests a potential pathway for cross-resistance between natural compounds like this compound and synthetic fungicides.
Experimental Data on this compound's Antimicrobial Activity
Quantitative data on the antimicrobial activity of this compound is limited. However, some studies have determined its Minimum Inhibitory Concentration (MIC) against specific plant pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | Antimicrobial Agent | MIC (µg/mL) | Reference |
| Phytophthora infestans | This compound | 28 | [10] |
| Phytophthora infestans | Rishitin | 245 | [10] |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Rishitin against Phytophthora infestans.
Investigating Cross-Resistance: Experimental Protocols
To determine the potential for cross-resistance between this compound and other antimicrobial compounds, a series of experiments can be conducted. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental method to determine the susceptibility of a microorganism to an antimicrobial agent.[11][12]
Objective: To determine the lowest concentration of this compound and other antimicrobial compounds that inhibits the visible growth of a panel of relevant microorganisms.
Materials:
-
Pure this compound and other antimicrobial compounds to be tested.
-
A panel of clinically or agriculturally relevant bacteria and fungi.
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Prepare a stock solution of this compound and each comparator antimicrobial in a suitable solvent.
-
Perform serial two-fold dilutions of each antimicrobial compound in the appropriate growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria, 30-35°C for 24-72 hours for fungi).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Checkerboard Synergy Assay
This assay is used to assess the interaction between two antimicrobial agents, which can be synergistic, additive, indifferent, or antagonistic.
Objective: To evaluate the combined effect of this compound with other antimicrobial compounds.
Procedure:
-
In a 96-well plate, create a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and a second antimicrobial agent (e.g., along the columns).
-
Inoculate the plate with a standardized microbial suspension as described for the MIC assay.
-
Following incubation, determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference or additive effect
-
FICI > 4.0: Antagonism
-
Cross-Resistance Determination in Resistant Mutants
This experiment directly assesses whether resistance to this compound confers resistance to other antimicrobials.
Objective: To determine the susceptibility profile of this compound-resistant microbial strains to a panel of other antimicrobial agents.
Procedure:
-
Generate this compound-resistant mutants by exposing a susceptible microbial strain to sub-lethal concentrations of this compound over multiple passages.
-
Confirm the resistance of the mutants by determining their MIC to this compound and comparing it to the parental strain.
-
Perform MIC assays on the this compound-resistant mutants and the parental strain with a panel of other antimicrobial compounds from different classes (e.g., azoles, polyenes, echinocandins for fungi; beta-lactams, aminoglycosides, fluoroquinolones for bacteria).
-
A significant increase in the MIC of another antimicrobial for the this compound-resistant mutant compared to the parental strain indicates cross-resistance.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the potential for cross-resistance.
Caption: Potential resistance mechanisms to this compound leading to cross-resistance.
Caption: Workflow for assessing cross-resistance in this compound-resistant mutants.
Discussion and Future Directions
The available evidence suggests that mechanisms capable of conferring cross-resistance between this compound and other antimicrobial compounds, particularly fungicides, exist in pathogenic fungi. The upregulation of broad-spectrum detoxification enzymes and efflux pumps are the most likely mediators of such a phenomenon. However, a significant gap in the literature exists regarding direct experimental evidence and quantitative data on cross-resistance involving this compound.
Future research should focus on:
-
Screening for this compound-resistant strains: Isolating or generating microbial strains with reduced susceptibility to this compound is a critical first step.
-
Comprehensive susceptibility testing: Subjecting this compound-resistant strains to a wide range of clinically and agriculturally important antimicrobials will provide a clear picture of cross-resistance patterns.
-
Molecular characterization of resistance: Identifying the specific genes (e.g., for ABC transporters or detoxifying enzymes) that are upregulated or mutated in this compound-resistant strains will elucidate the molecular basis of resistance and help in predicting cross-resistance to new compounds.
-
In vivo studies: Investigating the efficacy of this compound and other antimicrobials in infection models using both susceptible and resistant microbial strains will be crucial for understanding the clinical or agricultural implications of cross-resistance.
By systematically investigating the potential for cross-resistance, the scientific community can better anticipate and manage the challenges of antimicrobial resistance, ensuring the longevity of both natural and synthetic therapeutic agents.
References
- 1. Advances in Understanding Fungicide Resistance in Botrytis cinerea in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. An Atypical ABC Transporter Is Involved in Antifungal Resistance and Host Interactions in the Pathogenic Fungus Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotechmedjournal.com [biotechmedjournal.com]
- 6. Multidrug Resistance in Mammals and Fungi—From MDR to PDR: A Rocky Road from Atomic Structures to Transport Mechanisms [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Multidrug resistance of Botrytis cinerea associated with its adaptation to plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phytopathology 1976 | Accumulation and Transformation of Rishitin and this compound in Potato Tuber Tissue Infected By an Incompatible Race of Phytophthora infestans [apsnet.org]
- 11. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of Lubimin in Plant Defense: A Comparative Guide to Non-Host Resistance Mechanisms
For researchers, scientists, and drug development professionals, understanding the intricate defense mechanisms plants employ against pathogens is crucial for developing novel disease control strategies. This guide provides a comprehensive assessment of the contribution of lubimin, a sesquiterpenoid phytoalexin, to non-host resistance in plants. We compare its activity with other defense compounds and detail the experimental protocols used to evaluate its function.
Introduction to Non-Host Resistance and Phytoalexins
Non-host resistance is the most common form of plant immunity, providing broad-spectrum protection against the vast majority of potential pathogens. This robust defense system relies on a multi-layered approach, including pre-formed physical and chemical barriers, as well as inducible defense responses. A key component of this induced defense is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized by plants in response to pathogen attack.
This compound is a well-characterized phytoalexin produced by plants in the Solanaceae family, such as potato (Solanum tuberosum) and tomato (Solanum lycopersicum). While its role in host-pathogen interactions is established, its specific contribution to the more durable non-host resistance is an area of ongoing investigation.
Comparative Analysis of Phytoalexin Activity
The effectiveness of a phytoalexin in contributing to non-host resistance can be assessed by its antifungal spectrum and the concentration required to inhibit fungal growth, known as the Minimum Inhibitory Concentration (MIC). While comprehensive MIC data for this compound against a wide range of non-host pathogens is limited, available studies provide insights into its activity compared to other phytoalexins.
| Phytoalexin | Chemical Class | Producing Plant Family | Target Pathogen (Example) | Antifungal Activity (Qualitative) |
| This compound | Sesquiterpenoid | Solanaceae | Phytophthora infestans (host), Cladosporium cucumerinum (non-host) | Moderate |
| Rishitin (B106575) | Sesquiterpenoid | Solanaceae | Phytophthora infestans (host) | High |
| Capsidiol | Sesquiterpenoid | Solanaceae (Pepper) | Phytophthora infestans (non-host) | High |
| Camalexin | Indole alkaloid | Brassicaceae | Alternaria brassicicola (host) | Moderate |
| Pisatin | Isoflavonoid | Fabaceae | Nectria haematococca (host) | Moderate |
This table provides a qualitative comparison based on available literature. Quantitative data is often pathogen and strain-specific.
Experimental Evidence for this compound's Role in Non-Host Resistance
Studies investigating the role of this compound in non-host resistance often involve challenging potato tissues with pathogens they are not typically susceptible to. For instance, in one study, potato tuber slices were inoculated with Cladosporium cucumerinum, a pathogen of cucumber. While the potato tissue did accumulate this compound in response to this non-host pathogen, the relationship between this accumulation and the observed resistance was complex and appeared to be influenced by other factors, such as the plant hormone abscisic acid (ABA)[1]. Incompatible interactions with certain races of the host pathogen Phytophthora infestans also lead to the accumulation of both rishitin and this compound, with rishitin generally being the more abundant of the two[2].
Signaling Pathways and Biosynthesis of this compound
The production of phytoalexins is triggered by the plant's recognition of pathogen-associated molecular patterns (PAMPs), which are conserved molecules common to many microbes. This recognition initiates a signaling cascade that leads to the activation of defense-related genes, including those responsible for phytoalexin biosynthesis.
The biosynthesis of this compound, a sesquiterpenoid, originates from the mevalonate (B85504) pathway, leading to the precursor farnesyl pyrophosphate (FPP). A key enzyme, vetispiradiene synthase, then catalyzes the cyclization of FPP to form the vetispiradiene skeleton, which is further modified by cytochrome P450 monooxygenases and other enzymes to produce this compound.
Caption: Simplified biosynthetic pathway of this compound.
The signaling pathway leading to the activation of these biosynthetic genes in non-host resistance involves the recognition of PAMPs by pattern recognition receptors (PRRs) on the plant cell surface. This triggers a downstream signaling cascade, often involving mitogen-activated protein kinases (MAPKs) and the production of reactive oxygen species (ROS), which ultimately leads to the transcriptional activation of defense genes.
Caption: General signaling pathway in non-host resistance.
Experimental Protocols
1. Induction and Extraction of this compound from Plant Tissue
-
Plant Material: Potato tubers (Solanum tuberosum) are commonly used.
-
Elicitation: Tuber discs are treated with a suspension of a non-host pathogen (e.g., Cladosporium cucumerinum) or a general elicitor like a cell wall preparation from Phytophthora infestans.
-
Incubation: The treated discs are incubated in a humid environment for 48-96 hours to allow for phytoalexin accumulation.
-
Extraction: The surface layer of the tuber discs is scraped and extracted with an organic solvent such as ethanol (B145695) or a mixture of chloroform (B151607) and methanol.
-
Purification: The crude extract is then partitioned and purified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
2. Quantification of this compound
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for identifying and quantifying this compound. The purified extract is derivatized and injected into the GC-MS system. The amount of this compound is determined by comparing its peak area to that of a known standard.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode-array detector can also be used for quantification. The concentration is calculated based on a standard curve generated with pure this compound.
3. Antifungal Activity Assay (Broth Microdilution Method)
-
Inoculum Preparation: A standardized suspension of the fungal spores or mycelial fragments is prepared in a suitable growth medium.
-
Serial Dilution: A serial dilution of pure this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an optimal temperature for fungal growth for 24-72 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.
Conclusion
This compound, a sesquiterpenoid phytoalexin from Solanaceae, plays a role in the complex defense arsenal (B13267) of these plants. While its contribution to host-specific resistance is well-documented, its precise role in the broader and more durable non-host resistance is still being elucidated. The available evidence suggests that this compound is produced in response to non-host pathogens, but its direct contribution to resistance may be part of a synergistic interplay with other defense compounds and signaling pathways. Further research, particularly quantitative studies on its antifungal spectrum against a wider range of non-host pathogens and a deeper understanding of its regulation in PAMP-triggered immunity, is needed to fully assess its potential for developing novel crop protection strategies.
References
quantitative trait locus (QTL) mapping for genetic determinants of high Lubimin production
For researchers, scientists, and drug development professionals, understanding the genetic basis of plant-derived compounds is paramount. Lubimin, a sesquiterpenoid phytoalexin found in solanaceous plants like the potato (Solanum tuberosum), exhibits significant antimicrobial properties, making it a compound of interest for both crop protection and potential therapeutic applications. Enhancing its production through targeted breeding requires a deep understanding of the genetic factors that control its synthesis. Quantitative Trait Locus (QTL) mapping offers a powerful approach to identify the genomic regions governing the production of this compound and other defense-related phytoalexins.
This guide provides a comprehensive overview of the methodologies and data relevant to QTL mapping for high this compound production. While direct QTL mapping studies for this compound are not yet prevalent in published literature, this guide draws parallels from studies on related sesquiterpenoid phytoalexins in potato and outlines a robust framework for such an investigation.
Quantitative Production of Sesquiterpenoid Phytoalexins in Potato
The production of this compound and its precursor, rishitin (B106575), can be induced in potato tubers in response to elicitors, such as inoculation with incompatible races of pathogens like Phytophthora infestans. Quantitative analysis of these compounds is crucial for identifying genetic variations that lead to high production.
A study on the accumulation of these phytoalexins in potato tuber tissue after inoculation with an incompatible race of P. infestans revealed significant production levels. The concentration of this compound gradually increased, reaching a maximum of 28 µg/ml, while rishitin levels peaked at 245 µg/ml six days after inoculation[1]. This data highlights the dynamic nature of phytoalexin production and underscores the importance of timed measurements in quantitative studies.
Table 1: Quantitative Production of Sesquiterpenoid Phytoalexins in Potato Tubers
| Phytoalexin | Maximum Concentration (µg/ml) | Time to Maximum Concentration (days post-inoculation) | Elicitor |
| This compound | 28 | 4 | Incompatible race of Phytophthora infestans |
| Rishitin | 245 | 6 | Incompatible race of Phytophthora infestans |
Experimental Protocols for QTL Mapping
A typical QTL mapping study for high this compound production would involve the following key steps:
Development of a Mapping Population
The foundation of any QTL mapping study is a segregating population derived from a cross between two parental lines exhibiting contrasting levels of this compound production. Common mapping populations used in potato genetics include:
-
F1 Population: A cross between two heterozygous parents.
-
F2 Population: Progeny from the self-fertilization of an F1 individual.
-
Russet Mapping Population: Often utilized in potato breeding programs.
The choice of population depends on the breeding system of the plant and the specific research objectives.
Phenotyping for this compound Production
Accurate quantification of this compound is critical for QTL analysis. This involves the following procedures:
a. Elicitation of Phytoalexin Production:
-
Potato tubers from each individual in the mapping population are wounded (e.g., by slicing).
-
An elicitor, such as a suspension of an incompatible pathogen race (e.g., Phytophthora infestans) or a chemical elicitor (e.g., arachidonic acid), is applied to the wounded surface.
-
The treated tissues are incubated under controlled conditions (e.g., high humidity, specific temperature) for a defined period to allow for phytoalexin accumulation.
b. Extraction of Sesquiterpenoid Phytoalexins:
-
The elicited tuber tissue is homogenized in an organic solvent, typically ethyl acetate.
-
The homogenate is filtered to remove solid plant material.
-
The solvent is evaporated to concentrate the extract containing the phytoalexins.
c. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):
-
The extracted samples are derivatized, if necessary, to improve their volatility and thermal stability for GC analysis.
-
GC-MS analysis is performed to separate and identify the different sesquiterpenoid phytoalexins based on their retention times and mass spectra.
-
Quantification is achieved by comparing the peak areas of the target compounds (e.g., this compound, rishitin) to those of known standards.
Genotyping the Mapping Population
All individuals in the mapping population are genotyped using a large number of molecular markers, such as Single Nucleotide Polymorphisms (SNPs), to construct a genetic linkage map.
QTL Analysis
Statistical methods are employed to identify associations between the molecular markers and the quantitative data on this compound production. This allows for the localization of QTLs on the genetic map. The identified QTLs represent genomic regions containing genes that influence the level of this compound synthesis.
Signaling Pathways for this compound Biosynthesis
The production of this compound is a complex process regulated by intricate signaling networks that are activated in response to pathogen attack or elicitor treatment. Understanding these pathways is crucial for interpreting QTL mapping results and for identifying candidate genes within the mapped QTL regions.
The biosynthesis of sesquiterpenoid phytoalexins in potato starts from farnesyl pyrophosphate (FPP) and proceeds through a series of enzymatic reactions. The pathway is regulated by plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and abscisic acid (ABA), as well as by calcium signaling.
Caption: Signaling pathway for this compound biosynthesis in potato.
Experimental Workflow for QTL Mapping
The overall workflow for identifying QTLs associated with high this compound production is a multi-step process that integrates genetics, biochemistry, and bioinformatics.
Caption: Experimental workflow for QTL mapping of high this compound production.
By following these methodologies, researchers can pinpoint the genetic loci responsible for enhanced this compound production. This knowledge can then be applied in marker-assisted selection (MAS) breeding programs to accelerate the development of potato cultivars with improved disease resistance, contributing to more sustainable agriculture and providing a potential source of novel bioactive compounds for further research and development.
References
metabolic flux analysis to compare the efficiency of the Lubimin biosynthesis pathway
A comparative analysis of metabolic flux is a powerful tool for understanding and engineering the biosynthesis of valuable secondary metabolites. This guide provides a framework for applying metabolic flux analysis (MFA) to compare the efficiency of the lubimin biosynthesis pathway, a critical phytoalexin in solanaceous plants, with a hypothetical alternative pathway. While direct comparative MFA studies on this compound biosynthesis are not extensively available in the public domain, this document outlines the experimental design, requisite protocols, and data interpretation necessary to conduct such an investigation.
Comparative Metabolic Flux Analysis of this compound Biosynthesis
Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system.[1][2][3] By employing isotope-labeled substrates, such as ¹³C-glucose, researchers can trace the flow of atoms through metabolic networks and elucidate the in vivo activity of different pathways.[1][4] This approach is invaluable for metabolic engineering, enabling the identification of bottlenecks and the optimization of production pathways.
The Native this compound Biosynthesis Pathway and a Hypothetical Alternative
The biosynthesis of this compound, a sesquiterpenoid phytoalexin, originates from the isoprenoid pathway.[5] In solanaceous plants, farnesyl pyrophosphate (FPP) is a key precursor that is cyclized to form various sesquiterpenes. The established pathway to this compound proceeds through the intermediate vetispiradiene.[5] For the purpose of this comparative guide, we will consider a hypothetical alternative pathway that also starts from FPP but proceeds through an alternative cyclized intermediate, "Intermediate X," which is then converted to this compound through a different set of enzymatic reactions. The objective of the metabolic flux analysis would be to determine the relative carbon flux channeled through each pathway, thereby providing a quantitative measure of their respective efficiencies.
Quantitative Data Summary
A metabolic flux analysis comparing the native and a hypothetical alternative this compound biosynthesis pathway would yield quantitative data on the distribution of carbon flux. The following table illustrates the type of results expected from such a study, comparing the flux through key reactions in both pathways under specific conditions. The flux values are represented as a percentage of the total carbon flux from the precursor, Farnesyl Pyrophosphate (FPP).
| Reaction/Pathway | Precursor | Product | Native Pathway Flux (%) | Alternative Pathway Flux (%) |
| Vetispiradiene Synthase | Farnesyl Pyrophosphate | Vetispiradiene | 70 ± 5 | - |
| Hypothetical Synthase | Farnesyl Pyrophosphate | Intermediate X | - | 65 ± 6 |
| Downstream Enzymes 1 | Vetispiradiene | This compound | 60 ± 4 | - |
| Downstream Enzymes 2 | Intermediate X | This compound | 55 ± 5 | |
| Overall Pathway Efficiency | Farnesyl Pyrophosphate | This compound | 60% | 55% |
Experimental Protocols
A detailed protocol for conducting a ¹³C-Metabolic Flux Analysis is crucial for obtaining reliable and reproducible data.
Cell Culture and Isotope Labeling
-
Cell Seeding: Begin by seeding the plant cell suspension cultures (e.g., Datura stramonium or a heterologous production host like Saccharomyces cerevisiae engineered with the respective pathways) in a suitable growth medium. Ensure the cell density allows for growth to the mid-exponential phase at the time of harvesting.
-
Media Preparation: Prepare the culture medium with a ¹³C-labeled substrate. Commonly, a defined mixture of uniformly ¹³C-labeled glucose and naturally labeled glucose is used to create specific labeling patterns.[1][4]
-
Isotopic Steady State: Culture the cells in the labeling medium for a sufficient duration to achieve an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant.
Metabolite Extraction
-
Quenching: Rapidly halt all metabolic activity by quenching the cells. This is typically achieved by quickly transferring the cell suspension to a cold solution, such as ice-cold methanol (B129727) or a buffered solution.[1]
-
Extraction: Extract the intracellular metabolites using a cold solvent, for example, an 80% methanol solution.[1] The cells are lysed, and the soluble metabolites are collected.
-
Separation: Centrifuge the cell lysate at high speed to pellet the cell debris. The supernatant containing the metabolites is carefully collected.[1]
Analytical Measurement
-
Sample Preparation: The extracted metabolites are dried and then derivatized to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]
-
Mass Spectrometry: Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions of key metabolites, particularly the amino acids derived from central carbon metabolism, which reflect the labeling patterns of their precursor molecules.[4]
Metabolic Flux Calculation
-
Metabolic Model: A stoichiometric model of the organism's central carbon metabolism, including the native and alternative this compound biosynthesis pathways, is required.
-
Flux Estimation: The measured mass isotopomer distributions are then used in conjunction with the metabolic model to calculate the intracellular metabolic fluxes. This is typically done using specialized software that solves a system of algebraic equations to find the flux distribution that best fits the experimental data.[4]
Visualizing the Pathways and Experimental Workflow
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures.
References
A Comparative Guide to the Cytotoxicity of Lubimin and Its Derivatives on Plant and Fungal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of the phytoalexin Lubimin and its derivatives on plant and fungal cells. While direct comparative studies on this compound and its specific derivatives are limited in publicly available research, this document synthesizes existing knowledge on sesquiterpenoid phytoalexins to offer insights into their potential mechanisms of action and cytotoxic profiles. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic and agricultural applications of these natural compounds.
Executive Summary
This compound, a sesquiterpenoid phytoalexin primarily found in Solanaceous plants like potato and tomato, plays a crucial role in plant defense against microbial pathogens. Its antifungal properties make it a subject of interest for the development of new antifungal agents. Understanding the cytotoxicity of this compound and its derivatives is paramount for assessing their therapeutic index and potential phytotoxicity. This guide explores the known effects of related phytoalexins on fungal and plant cells, details relevant experimental protocols for comparative cytotoxicity assessment, and visualizes the potential signaling pathways involved.
Comparative Cytotoxicity Data
Direct comparative IC50 values for this compound and its derivatives on both plant and fungal cells are not extensively reported in the literature. However, research on related sesquiterpenoid phytoalexins provides an indication of their potential cytotoxic ranges.
Table 1: Antifungal Activity of Selected Sesquiterpenoid Phytoalexins and their Derivatives
| Compound/Derivative | Fungal Species | IC50/EC50 (µg/mL) | Reference |
| Rishitin | Phytophthora infestans | ~100-200 | [1](--INVALID-LINK--) |
| Trichodermin Derivative (3f) | Rhizoctonia solani | 3.58 | [2](--INVALID-LINK--) |
| Trichodermin Derivative (3f) | Magnaporthe grisea | 0.74 | [2](--INVALID-LINK--) |
| Trichodermin Derivative (4) | Ustilaginoidea virens | 0.80 | [2](--INVALID-LINK--) |
| Xanthatin Derivative (2o) | Fusarium solani (spores) | 64.51 | [3](--INVALID-LINK--) |
Table 2: Cytotoxicity of Selected Sesquiterpenoids on Non-Target Cells
| Compound | Cell Line | Cell Type | IC50/EC50 (µM) | Reference |
| Ivalin | C2C12 | Mouse myoblast | 2.7 (48h) | [4](--INVALID-LINK--) |
| Parthenolide | C2C12 | Mouse myoblast | 4.7 (48h) | [4](--INVALID-LINK--) |
| Geigerin | C2C12 | Mouse myoblast | 3800 (48h) | [5](--INVALID-LINK--) |
Note: The data presented are for related compounds and may not be directly representative of this compound's specific activity. Further research is required to establish a direct comparative cytotoxicity profile for this compound and its derivatives.
Mechanism of Action
On Fungal Cells
The primary mechanism of action of many phytoalexins, including sesquiterpenoids, against fungal cells involves the disruption of cell membrane integrity. This can lead to:
-
Membrane Permeabilization: Alteration of the lipid bilayer, causing leakage of essential ions and metabolites.
-
Inhibition of Membrane-Bound Enzymes: Interference with proteins crucial for nutrient transport and cell wall synthesis.
-
Induction of Apoptosis-like Cell Death: Triggering a cascade of programmed cell death events, characterized by DNA fragmentation and chromatin condensation.
The fungicidal or fungistatic effect is often dependent on the concentration of the compound.
On Plant Cells
Phytoalexins are part of the plant's own defense system, and their production is tightly regulated. While they are targeted against pathogens, high concentrations can also be toxic to the plant's own cells. The mechanism of cytotoxicity in plant cells is less understood but may involve:
-
Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components.
-
Disruption of Hormonal Signaling: Interference with plant hormones that regulate growth and development.
-
Induction of Programmed Cell Death (PCD): Triggering the hypersensitive response, a localized cell death to limit pathogen spread.
Experimental Protocols
To facilitate comparative studies, the following are detailed methodologies for key cytotoxicity experiments.
Fungal Cytotoxicity Assay (Broth Microdilution Method)
-
Fungal Strain and Culture Preparation:
-
Select a relevant fungal strain (e.g., Phytophthora infestans).
-
Culture the fungus on a suitable solid medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile distilled water and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of 1 x 10^5 spores/mL in a suitable liquid medium (e.g., Potato Dextrose Broth).
-
-
Compound Preparation:
-
Dissolve this compound and its derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Prepare a series of twofold dilutions of the stock solutions in the liquid medium. The final concentration of the solvent should be non-toxic to the fungus (typically ≤1% v/v).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of the fungal spore suspension to each well.
-
Add 100 µL of the diluted compound solutions to the respective wells.
-
Include a positive control (a known antifungal agent) and a negative control (medium with solvent only).
-
Incubate the plate at an optimal temperature for fungal growth (e.g., 25°C) for a defined period (e.g., 48-72 hours).
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.
-
Calculate the percentage of growth inhibition for each concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of fungal growth) by plotting the percentage of inhibition against the compound concentration.
-
Plant Cell Cytotoxicity Assay (Protoplast Viability Assay)
-
Plant Material and Protoplast Isolation:
-
Use a suitable plant source, such as leaves from Solanum tuberosum (potato) grown under sterile conditions.
-
Digest the leaf tissue with a mixture of cell wall-degrading enzymes (e.g., cellulase (B1617823) and macerozyme) in an osmoticum solution to release protoplasts.
-
Purify the protoplasts by filtration and centrifugation.
-
Resuspend the protoplasts in a suitable culture medium at a density of 1 x 10^5 protoplasts/mL.
-
-
Compound Preparation:
-
Prepare stock solutions and serial dilutions of this compound and its derivatives as described for the fungal assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the protoplast suspension to each well.
-
Add 100 µL of the diluted compound solutions.
-
Include a positive control (a known phytotoxic compound) and a negative control (medium with solvent).
-
Incubate the plate under controlled conditions (e.g., 25°C, in the dark) for 24-48 hours.
-
-
Viability Assessment (e.g., using Fluorescein Diacetate - FDA staining):
-
Add FDA solution to each well. FDA is cleaved by esterases in viable cells to produce fluorescent fluorescein.
-
After a short incubation, measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculate the percentage of viability relative to the negative control.
-
Determine the IC50 value (the concentration that reduces viability by 50%).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized plant defense signaling pathway leading to this compound production.
Caption: Putative fungal apoptosis pathway induced by this compound.
Caption: Workflow for comparative cytotoxicity testing.
References
The Role of Lubimin in Induced Systemic Resistance: A Critical Evaluation
For researchers, scientists, and drug development professionals, understanding the intricacies of plant defense mechanisms is paramount for developing novel strategies for crop protection and bioactive compound discovery. Induced Systemic Resistance (ISR) is a key defense mechanism, and the role of various plant-produced compounds in this process is a subject of ongoing investigation. This guide provides a comprehensive comparison and validation of the role of the phytoalexin lubimin in ISR, supported by experimental data and detailed methodologies.
Executive Summary
Current scientific evidence strongly indicates that the primary role of the sesquiterpenoid phytoalexin, this compound, is in local defense at the site of pathogen infection rather than as a direct systemic signal or effector molecule in Induced Systemic Resistance (ISR). While the biosynthesis of this compound is a hallmark of the plant defense response in Solanaceous species, its systemic translocation to distal tissues to confer resistance has not been substantiated in the scientific literature. ISR is predominantly mediated by the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways, leading to a primed state of readiness in systemic tissues, rather than the accumulation of antimicrobial compounds like this compound throughout the plant.
This compound and Phytoalexins in Plant Defense: A Localized Response
Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants after exposure to biotic or abiotic stresses.[1] In the Solanaceae family, which includes important crops like potato and tomato, sesquiterpenoid phytoalexins such as this compound and rishitin (B106575) are key components of the defense arsenal.[2] Numerous studies have demonstrated the accumulation of this compound at the site of infection, where it is thought to inhibit the growth of invading pathogens.[2] However, the available literature consistently characterizes phytoalexin accumulation as a feature of the local response.[3]
In contrast, systemic resistance, whether it be Systemic Acquired Resistance (SAR) or ISR, involves the transmission of a signal from the site of induction to the rest of the plant, preparing distal tissues for future attacks.[4][5] In the case of ISR, which is often initiated by beneficial root-colonizing microbes, the signaling cascade is primarily dependent on the plant hormones jasmonic acid and ethylene.[6][7] This systemic signaling leads to a "primed" state, where defenses are deployed faster and more robustly upon a secondary challenge, but does not typically involve the systemic accumulation of phytoalexins.[8][9]
Comparison of this compound's Role with Established ISR Components
To contextualize the role of this compound, it is essential to compare its characteristics with those of well-established components of the ISR pathway.
| Feature | This compound | Jasmonic Acid (JA) / Ethylene (ET) | Pathogenesis-Related (PR) Proteins |
| Primary Role | Localized antimicrobial defense | Systemic signaling molecules | Direct defense (local & systemic in SAR) |
| Mobility | Not demonstrated to be systemically transported | Mobile signals or precursors are transported | Some are produced systemically in SAR |
| Timing of Accumulation | Accumulates at the site of infection | Levels increase upon induction and signaling | Produced in local and systemic tissues in SAR |
| Function in Systemic Tissues | No direct evidence of function in ISR | Prime tissues for enhanced defense response | Contribute to resistance in SAR |
Experimental Protocols
To investigate the role of this compound in ISR, a series of experiments would be required. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of this compound in Local and Systemic Tissues Following ISR Induction
Objective: To determine if this compound accumulates in distal, unchallenged leaves after inducing ISR in the roots.
Materials:
-
Potato or tomato plants (e.g., Solanum tuberosum, Solanum lycopersicum)
-
ISR-inducing rhizobacteria (e.g., Pseudomonas fluorescens WCS417r)
-
Pathogen for challenge (e.g., Phytophthora infestans)
-
Sterile soil mixture
-
Growth chambers
-
Liquid chromatography-mass spectrometry (LC-MS) equipment
-
Solvents for extraction (e.g., ethyl acetate, methanol)
-
This compound standard for quantification
Procedure:
-
ISR Induction: Grow plants in sterile soil. Inoculate the soil of the treatment group with a suspension of ISR-inducing rhizobacteria. The control group receives a mock inoculation with sterile water.
-
Challenge: After a suitable period for ISR establishment (e.g., 2-3 weeks), challenge a lower leaf of both control and ISR-induced plants with a pathogen spore suspension. A second set of plants should remain unchallenged to measure basal this compound levels.
-
Tissue Sampling: At various time points post-challenge (e.g., 0, 24, 48, 72 hours), harvest the challenged leaf (local tissue) and an upper, unchallenged leaf (systemic tissue) from each plant.
-
Extraction of Phytoalexins:
-
Immediately freeze the collected tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powdered tissue with a suitable solvent mixture (e.g., ethyl acetate:methanol (B129727), 1:1 v/v).
-
Vortex the mixture and centrifuge to pellet the plant debris.
-
Collect the supernatant and dry it under a stream of nitrogen gas.
-
Resuspend the dried extract in a known volume of methanol for analysis.
-
-
LC-MS Analysis:
-
Inject the resuspended extract into an LC-MS system.
-
Use a C18 column and a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) for separation.
-
Monitor for the characteristic mass-to-charge ratio (m/z) of this compound.
-
Quantify the amount of this compound in each sample by comparing the peak area to a standard curve generated with a pure this compound standard.
-
Expected Outcome: Based on current literature, it is expected that this compound will be detected in significant quantities in the locally challenged leaves, with higher levels in ISR-primed plants upon challenge. However, it is not expected to be found in significant amounts in the systemic, unchallenged leaves.
Protocol 2: Tracing the Movement of Labeled this compound
Objective: To directly track the potential movement of this compound from a site of application to distal parts of the plant.
Materials:
-
Potato or tomato plants
-
Radioactively labeled (e.g., ¹⁴C) or fluorescently tagged this compound
-
Microsyringe
-
Autoradiography film or fluorescence microscope
-
Scintillation counter
Procedure:
-
Application of Labeled this compound: Using a microsyringe, carefully apply a small, known amount of labeled this compound to a single leaf of a mature plant.
-
Incubation: Allow the plant to metabolize and potentially transport the labeled compound for various time periods (e.g., 6, 12, 24, 48 hours).
-
Tissue Sectioning and Analysis:
-
Harvest the entire plant and carefully section it into roots, stem, treated leaf, and untreated leaves.
-
For radioactively labeled this compound, press the plant sections against autoradiography film to visualize the location of the label. Alternatively, homogenize tissue samples and measure radioactivity using a scintillation counter.
-
For fluorescently tagged this compound, prepare thin sections of the different plant parts and observe them under a fluorescence microscope.
-
-
Quantification: Quantify the amount of label in different tissues to determine the extent of translocation.
Expected Outcome: It is hypothesized that the labeled this compound will remain predominantly in the treated leaf, with minimal to no translocation to other parts of the plant, supporting its role in local defense.
Signaling Pathways and Visualizations
The signaling pathway for ISR is distinct from that of SAR. ISR relies on the JA and ET pathways, while SAR is SA-dependent. The biosynthesis of sesquiterpenoid phytoalexins like this compound is generally triggered by pathogen recognition and is integrated into the broader defense signaling network.
References
- 1. Phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. Induced Systemic Resistance (ISR) Against Pathogens in the Context of Induced Plant Defences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vegetables.bayer.com [vegetables.bayer.com]
- 5. Systemic Acquired Resistance vs Induced Systemic Resistance: A Review [arccjournals.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. A novel signaling pathway controlling induced systemic resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induced Systemic Resistance by Beneficial Microbes | Annual Reviews [annualreviews.org]
- 9. researchgate.net [researchgate.net]
Unlocking Antifungal Potential: A Comparative Guide to the Structure-Activity Relationships of Lubimin and Its Synthetic Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of lubimin, a well-known sesquiterpenoid phytoalexin, and its synthetic analogs. By examining the available experimental data, we aim to elucidate the key structural features essential for antifungal efficacy and to guide the rational design of novel, more potent antifungal agents.
This compound, a vetispirane-type sesquiterpenoid, is a natural defense compound produced by solanaceous plants, such as potato and tomato, in response to microbial infections. Its primary role is to inhibit the growth of pathogenic fungi, making it a valuable lead compound in the search for new fungicides. The exploration of its synthetic analogs allows for a systematic investigation of which parts of the molecule are crucial for its bioactivity and how modifications can enhance its properties.
Comparative Analysis of Antifungal Activity
While extensive SAR studies specifically on a wide range of synthetic this compound analogs are not abundant in publicly available literature, we can infer key relationships by comparing the activity of this compound with its naturally occurring precursors and metabolites, as well as structurally related sesquiterpenoids. The following table summarizes the available quantitative data on the antifungal activity of this compound and related compounds against common plant pathogens.
| Compound | Chemical Structure | Target Organism | Activity Metric (e.g., MIC, EC50) | Reference |
| This compound | Vetispirane sesquiterpenoid with an aldehyde group | Phytophthora infestans | Moderate to high antifungal activity (qualitative) | [1] |
| Oxythis compound | Hydroxylated derivative of this compound | Phytophthora infestans | Reduced antifungal activity compared to this compound (qualitative) | [1] |
| Solavetivone | Precursor to this compound with a ketone group | Phytophthora infestans | Generally lower antifungal activity than this compound (qualitative) | [1] |
| Rishitin | Structurally related nor-sesquiterpenoid | Phytophthora infestans | High antifungal activity | [1] |
Key Observations from Structure-Activity Relationships:
Based on the comparison of these related compounds, several key structural features appear to be critical for the antifungal activity of this compound and its analogs:
-
The Aldehyde Group: The presence of the aldehyde functional group at C-15 in this compound is strongly suggested to be a key pharmacophore. Its modification, such as oxidation to a carboxylic acid or reduction to an alcohol, generally leads to a decrease in antifungal activity. This aldehyde may be involved in covalent interactions with fungal cellular components.
-
The Spirocyclic Core: The vetispirane spiro[4.5]decane skeleton provides a specific three-dimensional conformation that is likely essential for binding to the fungal target. Modifications to this core structure are expected to significantly impact activity.
-
Hydroxylation: The introduction of hydroxyl groups, as seen in oxythis compound, tends to decrease antifungal activity. This suggests that the overall lipophilicity of the molecule plays a role in its ability to penetrate fungal cell membranes.
-
The Isopropenyl Group: While not directly modified in the naturally occurring analogs listed, the isopropenyl group is a common feature in many bioactive sesquiterpenoids and could contribute to target recognition or metabolic stability.
Experimental Protocols
To ensure the reproducibility and comparability of antifungal activity data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in the study of phytoalexins.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for many plant pathogens) at a suitable temperature (typically 25-28°C) until sufficient growth is achieved.
-
Spores or mycelial fragments are harvested and suspended in a sterile liquid medium (e.g., Potato Dextrose Broth).
-
The suspension is adjusted to a standardized concentration (e.g., 1 x 10^5 spores/mL) using a hemocytometer or spectrophotometer.
-
-
Preparation of Test Compounds:
-
This compound and its analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
Serial dilutions of the stock solution are prepared in the liquid growth medium in a 96-well microtiter plate. The final concentration of DMSO should be kept low (typically ≤1%) to avoid inhibiting fungal growth.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Control wells containing medium only (sterility control), medium with inoculum (growth control), and medium with inoculum and DMSO (solvent control) are included.
-
The plate is incubated at the optimal temperature for the specific fungus for a defined period (e.g., 48-72 hours).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
Mycelial Growth Inhibition Assay (Agar Dilution Method)
This method assesses the effect of a compound on the radial growth of a fungus on a solid medium.
-
Preparation of Agar Plates with Test Compounds:
-
The test compound is dissolved in a solvent and added to molten agar medium at various concentrations.
-
The agar is then poured into Petri dishes and allowed to solidify.
-
-
Inoculation:
-
A small plug of agar containing actively growing mycelium from a fresh culture is placed in the center of each plate.
-
-
Incubation:
-
The plates are incubated at the optimal temperature for the fungus.
-
-
Measurement of Inhibition:
-
The diameter of the fungal colony is measured at regular intervals.
-
The percentage of mycelial growth inhibition is calculated relative to a control plate containing no test compound. The EC50 value (the concentration that inhibits 50% of mycelial growth) can then be determined.
-
Signaling Pathways and Experimental Workflows
The biosynthesis of this compound and its role in plant defense are tightly regulated by complex signaling pathways. Understanding these pathways can provide insights into potential targets for enhancing plant resistance.
Biosynthetic Pathway of this compound
The following diagram illustrates the key steps in the biosynthesis of this compound from farnesyl pyrophosphate (FPP) in solanaceous plants.
Plant Defense Signaling Cascade
The induction of phytoalexin biosynthesis, including this compound, is a part of the broader plant defense response, which is triggered by the recognition of pathogen-associated molecular patterns (PAMPs).
Experimental Workflow for SAR Studies
A typical workflow for conducting structure-activity relationship studies of this compound analogs is outlined below.
References
Unraveling Lubimin Detoxification: A Comparative Analysis in Susceptible and Resistant Plant Varieties
A critical aspect of plant defense involves not only the production of antimicrobial compounds like phytoalexins but also the plant's ability to tolerate these often self-toxic molecules. Lubimin, a well-known sesquiterpenoid phytoalexin in the Solanaceae family, plays a crucial role in warding off pathogens. However, the detoxification of this compound is equally important for the plant's survival and the overall effectiveness of its defense response. This guide provides a comparative overview of the detoxification pathways of this compound in susceptible and resistant plant varieties, supported by available experimental data and detailed methodologies.
Key Differences in Detoxification Pathways
The primary detoxification mechanism for this compound in plants is hydroxylation, a process catalyzed by cytochrome P450 monooxygenases. This conversion results in a less toxic, more polar compound that can be further conjugated and compartmentalized within the plant cell. Emerging research suggests that the efficiency of this detoxification process is a key determinant of a plant's resistance or susceptibility to certain pathogens.
Resistant varieties are hypothesized to possess a more rapid and efficient this compound detoxification system. This allows them to produce high concentrations of the phytoalexin to inhibit pathogen growth without succumbing to its toxic effects. This enhanced detoxification capacity is likely due to the higher constitutive and/or induced expression of specific detoxification enzymes.
Susceptible varieties , in contrast, may exhibit a slower or less efficient detoxification of this compound. This can lead to an accumulation of the phytoalexin to autotoxic levels, causing cell death and tissue damage, which can paradoxically be exploited by necrotrophic pathogens.
A key enzyme identified in the detoxification of this compound and other sesquiterpenoid phytoalexins in Solanaceae is a cytochrome P450 designated as sesquiterpenoid phytoalexins hydroxylase (SPH) , specifically CYP76A2L.[1] This enzyme catalyzes the hydroxylation of this compound, a crucial step in its detoxification. While direct comparative studies on SPH activity in resistant versus susceptible cultivars are still emerging, the broader understanding of plant-pathogen interactions strongly suggests that differential expression and activity of such enzymes are central to the outcome of an infection.
Quantitative Data Summary
While specific quantitative data directly comparing this compound and its metabolites in resistant versus susceptible cultivars is limited in publicly available literature, we can infer the expected differences based on numerous transcriptomic and metabolomic studies of plant-pathogen interactions. These studies consistently show that resistant cultivars exhibit a more robust and rapid metabolic response to infection.
Table 1: Expected Quantitative Differences in this compound Detoxification between Resistant and Susceptible Plant Varieties Following Pathogen Infection
| Parameter | Resistant Variety | Susceptible Variety | Rationale |
| This compound Concentration (peak) | High | Moderate to High | Resistant plants mount a strong defense by producing significant amounts of phytoalexins. |
| Hydroxylated this compound Concentration | Rapid and sustained increase | Slower and lower increase | Efficient detoxification in resistant plants leads to a quicker conversion of this compound to its hydroxylated form. |
| Ratio of Hydroxylated this compound to this compound | High | Low | A higher ratio indicates a more efficient detoxification pathway in resistant varieties. |
| Expression of SPH (CYP76A2L) Gene | High (constitutive and/or induced) | Low (or delayed induction) | Higher transcript levels of the detoxification enzyme are expected to correlate with resistance. |
| SPH Enzyme Activity | High | Low | Increased gene expression should translate to higher enzyme activity, leading to faster detoxification. |
Note: This table represents a hypothesized scenario based on current understanding of plant defense mechanisms. Further direct experimental validation is required.
Signaling and Regulatory Pathways
The detoxification of this compound is intricately linked to the broader plant defense signaling network. The expression of detoxification enzymes like SPH is likely regulated by key defense-related phytohormones such as salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET).
dot
References
Safety Operating Guide
Navigating the Safe Disposal of Lubimin: A Procedural Guide
Quantitative Data Summary
The following table summarizes the key quantitative data for Lubimin, facilitating a clear understanding of its chemical and physical properties.
| Property | Value | Source |
| Molecular Formula | C15H24O2 | PubChem |
| Molecular Weight | 236.35 g/mol | PubChem |
| CAS Number | 35951-50-9 | PubChem[1] |
| Appearance | Solid (at room temperature) | Inferred from similar compounds[2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents like DMSO, Ethanol | Inferred from similar compounds[2] |
Experimental Protocols: Proper Disposal Procedures for this compound
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following disposal protocol is based on general best practices for handling chemical waste of this nature in a laboratory setting. These procedures are designed to minimize environmental impact and ensure the safety of laboratory personnel.
Objective: To outline a safe and environmentally responsible procedure for the disposal of this compound waste.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Labeled, sealable waste containers compatible with organic compounds.
-
Chemical fume hood.
-
Access to a licensed hazardous waste disposal service.
Procedure:
-
Risk Assessment: Before handling this compound, conduct a thorough risk assessment. Although specific toxicity data is limited, it should be handled with care as a biologically active compound. All handling should occur within a chemical fume hood to prevent inhalation of any dust or aerosols.
-
Segregation of Waste:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, clearly labeled, and sealed hazardous waste container. The container should be labeled "Hazardous Waste - this compound" and include the date.
-
Liquid Waste: If this compound is in a solvent, collect the solution in a separate, labeled hazardous waste container for organic solvent waste. Do not mix with aqueous or other incompatible waste streams. The container should specify the solvent used.
-
-
Container Management:
-
Ensure all waste containers are in good condition, compatible with the waste they contain, and are kept securely sealed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
-
Disposal Pathway:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
-
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, providing a clear, at-a-glance guide for laboratory personnel.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Navigating the Safe Handling of Lubimin: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for Lubimin necessitates adherence to stringent, general laboratory safety protocols for chemicals of unknown toxicity. Researchers, scientists, and drug development professionals must exercise caution and follow standard prudent laboratory practices when handling this bicyclic sesquiterpenoid phytoalexin. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, a comprehensive approach to personal protection is mandatory. The following table outlines the recommended PPE for various laboratory operations involving this compound, based on general safety principles for handling research chemicals.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Recommended if handling powders outside of a ventilated enclosure |
| Conducting reactions | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Use in a well-ventilated area or fume hood |
| Purification (e.g., chromatography) | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Work within a fume hood |
| Handling spills | Chemical splash goggles | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with appropriate cartridges may be necessary depending on the spill size and volatility |
Handling and Storage
To minimize exposure and maintain the integrity of this compound, the following handling and storage procedures are recommended:
-
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid inhalation of any dusts, vapors, or aerosols.
-
Prevent contact with skin and eyes.
-
Use appropriate, clean, and dry glassware and equipment.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and dark place to prevent degradation.
-
Store away from incompatible materials (strong oxidizing agents, acids, and bases).
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation: Collect all this compound-contaminated waste (e.g., unused compound, contaminated gloves, pipette tips, and glassware) in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and a description of the contents (e.g., "this compound and contaminated materials").
-
Collection: Follow your institution's and local regulations for the collection and disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while continuing to flush.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
-
-
Spill Response:
-
Evacuate the immediate area.
-
Alert others in the vicinity and your laboratory supervisor.
-
If the spill is small and you are trained to handle it:
-
Wear appropriate PPE (see table above).
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
If the spill is large or you are unsure how to proceed, contact your institution's environmental health and safety (EHS) department immediately.
-
The following diagram illustrates a general workflow for responding to a chemical spill in a laboratory.
Caption: General workflow for responding to a chemical spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
